Crizotinib acetate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
877399-53-6 |
|---|---|
Molecular Formula |
C23H26Cl2FN5O3 |
Molecular Weight |
510.4 g/mol |
IUPAC Name |
acetic acid;3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C21H22Cl2FN5O.C2H4O2/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15;1-2(3)4/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27);1H3,(H,3,4)/t12-;/m1./s1 |
InChI Key |
LFCVDLCLKZRGFW-UTONKHPSSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Crizotinib acetate; PF-02341066; PF 02341066; PF02341066; PF2341066; PF-2341066; PF 2341066; US brand name: Xalkori; |
Origin of Product |
United States |
Foundational & Exploratory
Crizotinib Acetate: A Technical Analysis of its Inhibitory Efficacy on c-MET and ROS1 Receptor Tyrosine Kinases
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth technical overview of crizotinib acetate, a potent small-molecule tyrosine kinase inhibitor. It focuses on its mechanism of action and inhibitory effects against the c-MET (hepatocyte growth factor receptor) and ROS1 proto-oncogene receptor tyrosine kinases, which are critical drivers in various malignancies, most notably in specific subsets of non-small cell lung cancer (NSCLC).
Introduction
Crizotinib (PF-02341066) is an orally bioavailable, ATP-competitive small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1] Initially developed to target c-MET, its potent activity against anaplastic lymphoma kinase (ALK) and ROS1 led to its approval for the treatment of ALK-positive and subsequently ROS1-rearranged advanced NSCLC.[2][3][4] Chromosomal rearrangements involving the ROS1 gene and deregulation of the MET gene (through amplification or exon 14 skipping mutations) result in constitutively active kinases that drive oncogenesis.[5][6] Crizotinib functions by binding to the ATP-binding pocket of these kinases, inhibiting their phosphorylation and subsequent downstream signaling, which ultimately leads to cell cycle arrest and apoptosis in cancer cells dependent on these pathways.[2] This guide details the quantitative inhibitory profile of crizotinib, the experimental protocols used for its characterization, and the specific signaling pathways it disrupts.
Quantitative Inhibitory Profile and Pharmacokinetics
Crizotinib demonstrates potent and selective inhibition of c-MET and ROS1 kinases in both biochemical and cellular assays. Its clinical efficacy is well-documented in patient populations with tumors harboring these specific genetic alterations.
In Vitro Potency
The inhibitory activity of crizotinib is typically quantified by its half-maximal inhibitory concentration (IC50).
| Target/Cell Line | Measurement | IC50 Value | Reference |
| Biochemical Assays | |||
| c-MET | Kinase Activity | 8 nM | [7] |
| ALK | Kinase Activity | 20 nM | [7] |
| ALK/c-MET | Kinase Activity | 5 - 25 nmol/L | [8] |
| Cell-Based Assays | |||
| c-MET dependent cells | Proliferation/Phosphorylation | 5 - 20 nmol/L | [7] |
| EBC-1, H1993 (MET amp.) | Proliferation | ≤ 10 nM | [7] |
| ALK-positive ALCL cells | Proliferation/Phosphorylation | 24 - 30 nmol/L | [7] |
| MDA-MB-231 (Breast Cancer) | Proliferation | 5.16 µM | [9] |
| MCF-7 (Breast Cancer) | Proliferation | 1.5 µM | [9] |
| SK-BR-3 (Breast Cancer) | Proliferation | 3.85 µM | [9] |
Clinical Efficacy in ROS1-Rearranged NSCLC
Crizotinib has shown marked and durable responses in patients with advanced NSCLC harboring ROS1 rearrangements.
| Clinical Trial / Study | Metric | Result | Reference |
| PROFILE 1001 | Objective Response Rate (ORR) | 72% | [5][10][11] |
| Median Progression-Free Survival (PFS) | 19.3 months | [11][12] | |
| Median Overall Survival (OS) | 51.4 months | [3][11] | |
| Median Duration of Response (DoR) | 24.7 months | [3][11] | |
| METROS | Objective Response Rate (ORR) | 65% | [6] |
| Median Progression-Free Survival (PFS) | 22.8 months | [6] | |
| AcSé | Best Objective Response Rate (ORR) | 69.4% | [13] |
Clinical Efficacy in MET-Deregulated NSCLC
The clinical activity of crizotinib is also observed in patients with MET amplification or MET exon 14 skipping mutations, though response rates vary.
| Clinical Trial / Study | Patient Cohort | Metric | Result | Reference |
| PROFILE 1001 | MET Exon 14 Mutation | ORR | 32% | [3] |
| Median PFS | 7.3 months | [3] | ||
| METROS | MET Deregulated (Amp or Mut) | ORR | 27% | [6] |
| Median PFS | 4.4 months | [6] | ||
| AcSé | MET ≥6 Copies | Best ORR | 32% | [13] |
| AcSé | MET Mutation | Best ORR | 36% | [13] |
| Median PFS | 2.4 months | [3] |
Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Bioavailability | ~43% | [14][15] |
| Time to Peak Concentration (Tmax) | 4 to 6 hours | [14][16] |
| Plasma Terminal Half-life | 42 hours | [14][17] |
| Plasma Protein Binding | 91% | [17] |
| Metabolism | Primarily via CYP3A4/5 | [14][18] |
| Excretion | Feces (~63%), Urine (~22%) | [14][19] |
| Recommended Dose | 250 mg twice daily | [14][20] |
Signaling Pathway Inhibition
Crizotinib exerts its anti-tumor effects by directly inhibiting the kinase activity of c-MET and ROS1, thereby blocking downstream signaling cascades essential for tumor cell proliferation, survival, and invasion.
c-MET Signaling Pathway
The c-MET receptor is activated by its ligand, hepatocyte growth factor (HGF).[21] This leads to receptor dimerization, autophosphorylation, and the recruitment of downstream signaling molecules, activating pathways such as PI3K/AKT, RAS/MAPK, and STAT3. Crizotinib competitively binds to the ATP-binding site of the c-MET kinase domain, preventing its phosphorylation and blocking these downstream signals.[21]
ROS1 Signaling Pathway
In cancer, chromosomal rearrangements create fusion genes (e.g., CD74-ROS1) that result in ligand-independent dimerization and constitutive activation of the ROS1 kinase domain.[5] This drives downstream signaling through pathways homologous to those activated by c-MET and ALK, including the PI3K/AKT, MAPK, and STAT3 pathways.[17] Crizotinib inhibits the constitutively active ROS1 fusion kinase, shutting down these oncogenic signals.
Experimental Protocols and Methodologies
The characterization of crizotinib's inhibitory effects on c-MET and ROS1 involves a standardized workflow, from initial biochemical assays to cellular and in vivo models.
References
- 1. Crizotinib, a small-molecule dual inhibitor of the c-Met and ALK receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Testing for ROS1 in non-small cell lung cancer: a review with recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crizotinib in ROS1-Rearranged Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Crizotinib | PF-02341066 | c-MET and ALK inhibitor | TargetMol [targetmol.com]
- 8. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Crizotinib in ROS1-rearranged advanced non-small-cell lung cancer (NSCLC): updated results, including overall survival, from PROFILE 1001 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crizotinib inhibition of ROS1-positive tumours in advanced non-small-cell lung cancer: a Canadian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crizotinib in c-MET- or ROS1-positive NSCLC: results of the AcSé phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cancernetwork.com [cancernetwork.com]
- 15. Crizotinib: A Breakthrough for Targeted Therapies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Pharmacokinetics of crizotinib in NSCLC patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Metabolism, excretion and pharmacokinetics of [14C]crizotinib following oral administration to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Potency of Crizotinib Acetate: An In-Depth Technical Guide to In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro kinase assays utilized to determine the potency of Crizotinib acetate, a pivotal tyrosine kinase inhibitor in targeted cancer therapy. We will delve into the detailed experimental protocols, present quantitative data on its inhibitory activity, and visualize the complex signaling pathways it modulates.
Introduction: this compound - A Multi-Targeted Kinase Inhibitor
Crizotinib is a potent, orally available, ATP-competitive small-molecule inhibitor targeting several receptor tyrosine kinases (RTKs).[1] Its primary targets include Anaplastic Lymphoma Kinase (ALK), Mesenchymal-Epithelial Transition factor (c-MET or HGFR), and ROS1.[2][3][4] Aberrant activation of these kinases through genetic alterations such as gene rearrangements, amplifications, or mutations is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[2][5] Crizotinib functions by binding to the ATP-binding pocket of these kinases, thereby preventing phosphorylation and the subsequent activation of downstream signaling pathways crucial for cell growth, proliferation, and survival.[2][6] In vitro kinase assays are indispensable tools for quantifying the potency and selectivity of Crizotinib, providing critical data for its preclinical and clinical development.
Quantitative Potency of this compound
The inhibitory activity of Crizotinib is typically quantified by its half-maximal inhibitory concentration (IC50), representing the concentration of the drug required to inhibit 50% of the target kinase's activity. The following table summarizes the reported IC50 values for Crizotinib against its primary targets and a selection of other kinases, as determined by various in vitro assays.
| Kinase Target | Assay Type | IC50 (nM) | Reference |
| ALK | Biochemical Assay | 20 | [7] |
| ALK | Cell-based Assay (NPM-ALK phosphorylation) | 24 | [6][8] |
| c-MET | Biochemical Assay | 8 | [7] |
| c-MET | Cell-based Assay (c-MET phosphorylation) | 11 | [6] |
| ROS1 | Not Specified | Potent Inhibitor | [4][6] |
Note: IC50 values can vary depending on the specific assay conditions, including ATP concentration and the substrate used.
Experimental Protocols: In Vitro Kinase Assays
A variety of in vitro assay formats can be employed to determine the potency of Crizotinib. These include biochemical assays using purified recombinant kinases and cell-based assays that measure the inhibition of kinase phosphorylation within a cellular context. Below are detailed methodologies for commonly used assays.
LanthaScreen™ Eu Kinase Binding Assay (Biochemical)
This assay measures the binding and displacement of a fluorescently labeled ATP-competitive tracer from the kinase of interest.
Materials:
-
Recombinant human ALK, c-MET, or ROS1 kinase
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound stock solution (in DMSO)
-
384-well assay plates
-
Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations.
-
Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Eu-anti-Tag antibody in kinase buffer at 2x the final desired concentration.
-
Tracer Solution: Prepare a solution of the kinase tracer in kinase buffer at 2x the final desired concentration.
-
Assay Assembly:
-
Add 5 µL of the serially diluted Crizotinib or DMSO (vehicle control) to the assay plate wells.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 10 µL of the tracer solution to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Detection: Read the plate on a TR-FRET-compatible plate reader. The emission ratio of the acceptor (tracer) to the donor (Europium) is calculated.
-
Data Analysis: Plot the emission ratio against the logarithm of the Crizotinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Phospho-Kinase Array (Cell-based)
This assay allows for the semi-quantitative detection of the phosphorylation status of multiple kinases simultaneously in cell lysates.
Materials:
-
Cancer cell line expressing the target kinase (e.g., H3122 for EML4-ALK)
-
Cell culture medium and supplements
-
This compound
-
Cell lysis buffer
-
Protein concentration assay kit (e.g., BCA)
-
Phospho-kinase array kit (containing membranes spotted with capture antibodies for various phosphorylated kinases)
-
Detection antibody cocktail
-
Streptavidin-HRP and chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for a specified period (e.g., 2-6 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and lyse them using the provided lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
Array Incubation:
-
Block the phospho-kinase array membranes.
-
Incubate the membranes with equal amounts of protein lysate overnight at 4°C.
-
-
Detection:
-
Wash the membranes to remove unbound proteins.
-
Incubate with the detection antibody cocktail.
-
Wash and then incubate with Streptavidin-HRP.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis: Quantify the spot intensities using image analysis software. Compare the phosphorylation levels of target kinases in Crizotinib-treated samples to the vehicle control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Crizotinib and a typical experimental workflow for its in vitro characterization.
Caption: Workflow for determining Crizotinib's IC50 using a TR-FRET kinase assay.
Caption: Crizotinib blocks key downstream pathways by inhibiting ALK, c-MET, and ROS1.
Caption: The logical cascade from Crizotinib binding to the inhibition of tumor growth.
Conclusion
In vitro kinase assays are fundamental to the characterization of targeted therapies like this compound. The methodologies outlined in this guide provide a robust framework for determining its potency and selectivity against key oncogenic drivers. The quantitative data and pathway visualizations further underscore the molecular basis of its therapeutic efficacy. This comprehensive understanding is crucial for ongoing research and the development of next-generation kinase inhibitors.
References
- 1. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug: Crizotinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 4. Frontiers | Efficacy of crizotinib retreatment after crizotinib-related interstitial lung disease in a patient with ROS1-rearranged advanced lung adenocarcinoma: A case report and potential crizotinib retreatment strategy [frontiersin.org]
- 5. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Crizotinib | PF-02341066 | c-MET and ALK inhibitor | TargetMol [targetmol.com]
- 8. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Structural biology of Crizotinib acetate binding to ALK kinase domain
An In-Depth Technical Guide to the Structural Biology of Crizotinib Binding to the ALK Kinase Domain
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural and molecular interactions governing the binding of Crizotinib to the Anaplastic Lymphoma Kinase (ALK) domain. Crizotinib, a first-generation tyrosine kinase inhibitor (TKI), has been a cornerstone in the treatment of ALK-positive non-small-cell lung cancer (NSCLC). Understanding the precise mechanism of its binding, the downstream signaling consequences, and the structural basis of acquired resistance is critical for the development of next-generation inhibitors. This document details the crystallographic evidence, presents quantitative binding data, outlines relevant experimental protocols, and visualizes the associated biological pathways and workflows.
Introduction to ALK and Crizotinib
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] In certain cancers, chromosomal rearrangements lead to the formation of oncogenic fusion proteins, with the most common in NSCLC being EML4-ALK.[1][2] These fusion events cause ligand-independent dimerization and constitutive activation of the ALK kinase domain, driving uncontrolled cell proliferation and survival through various downstream signaling pathways.[2][3]
Crizotinib is a potent, orally available, ATP-competitive small-molecule inhibitor of ALK, as well as c-MET and ROS1 receptor tyrosine kinases.[1][3][4] It was the first ALK inhibitor approved by the U.S. Food and Drug Administration (FDA) for the treatment of ALK-rearranged NSCLC, demonstrating rapid and durable responses in patients.[3][5]
Structural Basis of Crizotinib Binding to the ALK Kinase Domain
The definitive structural basis for Crizotinib's interaction with the ALK kinase domain is provided by co-crystal structures, most notably PDB entry 2XP2, which details the complex at a resolution of 1.90 Å.[6][7] Crizotinib binds to the ATP-binding pocket of ALK in its non-phosphorylated, autoinhibitory conformation.[7][8]
Key Molecular Interactions:
-
Hinge Region Binding: Crizotinib acts as a Type I ATP-competitive inhibitor.[1][9] Its aminopyridine core forms two critical hydrogen bonds with the backbone of the hinge region residues: one with the nitrogen of Met1199 and another with the carbonyl oxygen of Glu1197.[8] This interaction is canonical for many kinase inhibitors and anchors the molecule in the active site.
-
Hydrophobic Interactions: The (R)-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy] moiety of Crizotinib extends into a deep hydrophobic pocket. The dichlorofluorophenyl group is buried deep within this pocket, making extensive van der Waals contacts.
-
Gatekeeper Residue Contact: The "gatekeeper" residue, Leucine 1196 (L1196), is situated at the entrance of the hydrophobic pocket. Crizotinib's (R)-methyl group and exocyclic amino group make direct contact with L1196, highlighting the importance of this residue for inhibitor binding.[8][10]
-
Solvent Front Interactions: The piperidine ring of Crizotinib extends towards the solvent-exposed region of the ATP-binding site, providing an opportunity for further chemical modification to improve properties like selectivity and potency.
The crystal structure reveals that Crizotinib stabilizes a specific inactive conformation of the kinase, preventing the conformational changes required for ATP binding and catalysis.
Quantitative Binding and Activity Data
The efficacy of Crizotinib has been quantified through various biochemical and cell-based assays. The following tables summarize key inhibitory concentrations (IC50) against wild-type ALK and clinically relevant resistant mutants. It is important to note that absolute values can vary depending on the specific assay conditions, cell lines, and methodologies used.
| Target | Assay Type | IC50 Value | Reference |
| Wild-Type ALK | Cell-based Phosphorylation | 80 nM | [8] |
| Wild-Type ALK | Kinase Inhibition | 5-25 nM | [4] |
| Wild-Type ALK (H2228 cells) | Cytotoxicity | 2.8 µM | [11] |
| L1196M Mutant | Cell-based Phosphorylation | 67-825 fold increase vs WT | [8] |
| G1269A Mutant | Cell-based Phosphorylation | Potency decrease noted | [8] |
| G1202R Mutant | Cell-based Phosphorylation | Potency decrease noted | [8] |
ALK Signaling and Inhibition by Crizotinib
Constitutive activation of ALK fusion proteins triggers a cascade of downstream signaling pathways essential for tumor cell growth, proliferation, and survival. Crizotinib binding blocks the initial phosphorylation event, effectively shutting down these pathways.
Key Downstream Pathways:
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival.[12][13]
-
RAS/MEK/ERK (MAPK) Pathway: This pathway is critical for cell proliferation and differentiation.[12][13]
-
JAK/STAT Pathway: This pathway is involved in cell survival, proliferation, and immune response regulation.[13]
By inhibiting ALK, Crizotinib prevents the phosphorylation and activation of these key signaling nodes.[14]
References
- 1. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 2. Crizotinib: a novel and first-in-class multitargeted tyrosine kinase inhibitor for the treatment of anaplastic lymphoma kinase rearranged non-small cell lung cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crizotinib and testing for ALK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rcsb.org [rcsb.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Crizotinib Acetate in Preclinical Models: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of crizotinib acetate, a pivotal tyrosine kinase inhibitor. The following sections detail its mechanism of action, summarize key quantitative data from various preclinical models, and provide in-depth experimental protocols for foundational research in this area.
Introduction and Mechanism of Action
Crizotinib is a potent, orally bioavailable small-molecule inhibitor of receptor tyrosine kinases (RTKs), primarily targeting anaplastic lymphoma kinase (ALK), mesenchymal-epithelial transition factor (MET), and ROS1.[1][2][3][4][5] In many cancers, chromosomal rearrangements lead to the creation of fusion proteins involving these kinases (e.g., EML4-ALK), resulting in their constitutive activation and subsequent downstream signaling that drives cell proliferation and survival.[6]
Crizotinib exerts its therapeutic effect by competitively binding to the ATP-binding pocket of these kinases, thereby inhibiting their phosphorylation and blocking the activation of key downstream signaling pathways.[1] The primary pathways affected are the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, which are crucial for cell cycle progression, survival, and proliferation.[7][8][9][10]
Pharmacodynamics of Crizotinib in Preclinical Models
The pharmacodynamic effects of crizotinib have been extensively evaluated in a range of preclinical models, including various cancer cell lines and in vivo tumor xenografts.
In Vitro Potency
Crizotinib has demonstrated potent and selective inhibitory activity against cancer cell lines driven by ALK, MET, and ROS1 alterations. The half-maximal inhibitory concentration (IC50) values vary depending on the specific genetic alteration and the cell line.
| Cell Line | Cancer Type | Target | IC50 (nM) |
| H3122 | Non-Small Cell Lung Cancer | EML4-ALK | ~20-50 |
| Karpas-299 | Anaplastic Large Cell Lymphoma | NPM-ALK | ~24 |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | NPM-ALK | ~30 |
| H1993 | Non-Small Cell Lung Cancer | MET amplification | ~10-20 |
| Various | ALK-rearranged lymphoma | ALK | ~50[2] |
| Various | c-Met/HGFR wild type | c-Met/HGFR | ~11[4] |
In Vivo Efficacy
In vivo studies using tumor xenograft models in immunocompromised mice have consistently demonstrated the anti-tumor efficacy of crizotinib.
| Xenograft Model | Cancer Type | Key Findings |
| H3122 | Non-Small Cell Lung Cancer | Significant tumor regression.[2] EC50 for ALK phosphorylation inhibition was 233 ng/mL, and for tumor growth inhibition was 255 ng/mL.[3] |
| Karpas-299 | Anaplastic Large Cell Lymphoma | EC50 for ALK phosphorylation inhibition was 666 ng/mL, and for tumor growth inhibition was 875 ng/mL.[3] |
| ALCL murine models | Anaplastic Large Cell Lymphoma | At 100 mg/kg/day, complete tumor regression was observed within 15 days.[4] |
| PANC-1 | Pancreatic Cancer | At 50 mg/kg/day, significant suppression of tumor volume was observed. |
| NCI-H460 | Non-Small Cell Lung Cancer | At 7.5 and 15 mg/kg, significant reductions in tumor volume and weight were observed.[11] |
Pharmacokinetics of Crizotinib in Preclinical Models
The pharmacokinetic profile of crizotinib has been characterized in several preclinical species, providing essential information for dose selection and translation to clinical studies. Crizotinib is orally bioavailable, with its absorption and disposition influenced by factors such as formulation and co-administration with food.[2][12][13]
| Species | Dose | Cmax | Tmax | AUC | Half-life (t1/2) | Oral Bioavailability (%) |
| Mouse | 10 mg/kg (oral) | ~18 µg/mL | 0.5 h | - | 2.94 h | 50%[14] |
| Rat | 10 mg/kg (oral) | - | ~4 h | - | 43-51 h | - |
| Dog | - | - | - | - | - | - |
| Human (for reference) | 250 mg (single dose) | - | 4-6 h | - | 42 h | 43%[2][12][15] |
Metabolism and Excretion: In rats and dogs, crizotinib is primarily eliminated through the feces.[16] The major metabolic pathways involve oxidation of the piperidine ring.[16] In plasma, unchanged crizotinib is the predominant component.[16]
Experimental Protocols
In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a general procedure for assessing the in vivo efficacy of crizotinib in a subcutaneous tumor xenograft model.
1. Cell Culture and Implantation:
-
Culture human cancer cells (e.g., H3122 NSCLC cells) in appropriate media and conditions.
-
Harvest cells during the exponential growth phase and resuspend in a suitable medium (e.g., a mixture of media and Matrigel).
-
Subcutaneously inject the cell suspension (typically 1-10 million cells) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).
2. Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
3. Drug Formulation and Administration:
-
Prepare the crizotinib formulation for oral administration (e.g., suspension in a vehicle like 0.5% methylcellulose).
-
Administer crizotinib orally (e.g., by gavage) at the desired dose and schedule (e.g., once or twice daily). The control group receives the vehicle only.
4. Efficacy Assessment:
-
Continue to monitor tumor volume and body weight of the animals throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis).
In Vitro Cell Proliferation (MTT) Assay
This protocol describes a common method for evaluating the effect of crizotinib on cancer cell proliferation in vitro.[4][17]
1. Cell Seeding:
-
Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare serial dilutions of crizotinib in culture medium.
-
Remove the existing medium from the wells and add the medium containing different concentrations of crizotinib. Include a vehicle control (e.g., DMSO).
3. Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
4. MTT Addition and Formazan Solubilization:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Live cells with active metabolism will convert MTT into purple formazan crystals.[4]
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
5. Absorbance Reading and Data Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of crizotinib.
Signaling Pathway and Experimental Workflow Visualizations
Crizotinib Mechanism of Action on ALK/MET/ROS1 Signaling
Caption: Crizotinib inhibits ALK/MET/ROS1, blocking downstream signaling pathways.
In Vivo Xenograft Study Workflow
Caption: Workflow for a preclinical in vivo xenograft study of crizotinib.
In Vitro Cell Proliferation Assay Workflow
References
- 1. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crizotinib: A Breakthrough for Targeted Therapies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic/pharmacodynamic modeling of crizotinib for anaplastic lymphoma kinase inhibition and antitumor efficacy in human tumor xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchhub.com [researchhub.com]
- 5. Safety, tolerability and pharmacokinetics of crizotinib in combination with cytotoxic chemotherapy for pediatric patients with refractory solid tumors or anaplastic large-cell lymphoma (ALCL): A Children’s Oncology Group phase 1 consortium study (ADVL1212) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Targeting the PI3K/AKT/mTOR and RAF/MEK/ERK pathways for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of crizotinib absolute bioavailability, the bioequivalence of three oral formulations, and the effect of food on crizotinib pharmacokinetics in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of crizotinib in NSCLC patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors nilotinib and imatinib as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Co-delivery of sorafenib and crizotinib encapsulated with polymeric nanoparticles for the treatment of in vivo lung cancer animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. texaschildrens.org [texaschildrens.org]
Crizotinib Acetate: A Technical Guide to its Application as a Chemical Probe for ALK Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crizotinib, a potent ATP-competitive small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK), has emerged as a critical tool for dissecting the intricate signaling networks governed by this receptor tyrosine kinase. This technical guide provides an in-depth overview of crizotinib acetate's use as a chemical probe to investigate ALK-driven cellular processes. We present key quantitative data on its inhibitory activity, detailed protocols for essential in vitro experiments, and visual representations of the ALK signaling cascade and experimental workflows to facilitate robust study design and execution.
Introduction to Crizotinib as a Chemical Probe
Crizotinib was initially developed as a multi-targeted kinase inhibitor with potent activity against c-MET and ALK. Its high selectivity and efficacy in ALK-positive non-small cell lung cancer (NSCLC) have led to its approval as a therapeutic agent. Beyond its clinical applications, crizotinib serves as an invaluable chemical probe for researchers investigating the physiological and pathological roles of ALK signaling. Its ability to specifically inhibit ALK phosphorylation allows for the precise interrogation of downstream signaling pathways and the elucidation of ALK's contribution to cell proliferation, survival, and oncogenesis.[1][2]
Quantitative Analysis of Crizotinib's Inhibitory Profile
The efficacy and selectivity of a chemical probe are defined by its inhibitory constants. Crizotinib exhibits potent, nanomolar-range inhibition of ALK and its oncogenic fusion proteins, such as EML4-ALK.[3] Its activity against a panel of other kinases has also been characterized, providing a clear understanding of its selectivity profile.
| Target Kinase | IC50 (nM) | Ki (nM) | Cell Line (for cell-based IC50) | Reference |
| ALK | 5-25 | - | - | [3] |
| NPM-ALK | 24 | - | Karpas 299, SU-DHL-1 | [4] |
| c-MET | 5-20 | - | - | [5] |
| ROS1 | - | 0.02 | - | [6] |
| LRRK2 | 1000 | 8000 | - | [1] |
Table 1: In vitro inhibitory activity of Crizotinib against various kinases. IC50 (half-maximal inhibitory concentration) and Ki (inhibitor constant) values are presented from biochemical and cell-based assays.
| Cell Line | Cancer Type | ALK Status | Crizotinib IC50 (µM) | Reference |
| NCI-H929 | Multiple Myeloma | Not specified | 0.53 ± 0.04 | [7] |
| JJN3 | Multiple Myeloma | Not specified | 3.01 ± 0.39 | [7] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | Not specified | 0.43 ± 0.07 | [7] |
| CEM/ADR5000 | Acute Lymphoblastic Leukemia | Not specified | 29.15 ± 2.59 | [7] |
| H3122 | Non-Small Cell Lung Cancer | EML4-ALK | 0.10 (without HGF) | [8] |
| H2228 | Non-Small Cell Lung Cancer | EML4-ALK | 0.48 (without HGF) | [8] |
| MKN45 | Gastric Cancer | MET amplified | <0.2 | [9] |
Table 2: Cellular growth inhibition (IC50) of Crizotinib in various cancer cell lines. Values represent the concentration of crizotinib required to inhibit cell growth by 50%.
ALK Signaling Pathways and Crizotinib's Mechanism of Action
Oncogenic ALK fusion proteins, such as EML4-ALK, lead to constitutive activation of the ALK kinase domain, driving downstream signaling pathways critical for cancer cell survival and proliferation.[2] Crizotinib exerts its inhibitory effect by competing with ATP for binding to the kinase domain of ALK, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades.[1]
The primary signaling pathways downstream of ALK include:
-
PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis.
-
RAS/MAPK/ERK Pathway: Drives cell proliferation and growth.
-
JAK/STAT Pathway: Involved in cell survival and proliferation.[2]
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to characterize the effects of crizotinib on ALK signaling.
Western Blot Analysis of ALK Phosphorylation
This protocol is for assessing the inhibition of ALK phosphorylation in cancer cells treated with crizotinib.
Materials:
-
ALK-positive cancer cell line (e.g., H3122, H2228)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ALK (e.g., Tyr1604), anti-total ALK, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed ALK-positive cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of crizotinib (e.g., 0, 50, 100, 200 nM) for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
In Vitro ALK Kinase Assay
This biochemical assay measures the direct inhibitory effect of crizotinib on ALK kinase activity.
Materials:
-
Recombinant ALK kinase domain
-
Kinase buffer
-
ATP
-
A specific peptide substrate for ALK
-
This compound
-
A detection method to quantify substrate phosphorylation (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Reaction Setup: In a 96-well plate, combine the recombinant ALK kinase, kinase buffer, and varying concentrations of crizotinib.
-
Initiate Reaction: Add the peptide substrate and ATP to start the kinase reaction.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method.
-
Data Analysis: Calculate the percentage of kinase inhibition for each crizotinib concentration and determine the IC50 value.
Cell Viability (MTS) Assay
This assay determines the effect of crizotinib on the metabolic activity and proliferation of ALK-positive cancer cells.
Materials:
-
ALK-positive cancer cell line
-
96-well plates
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.[7]
-
Treatment: Treat the cells with a range of crizotinib concentrations for 48-72 hours.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[10]
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis in cells treated with crizotinib.
Materials:
-
ALK-positive cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with crizotinib at the desired concentrations and for the appropriate duration to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[11]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Experimental and Logical Workflow Visualization
Effective utilization of crizotinib as a chemical probe involves a systematic workflow from initial characterization to in-depth cellular studies.
Conclusion
This compound is a powerful and selective chemical probe for the investigation of ALK signaling pathways. Its well-characterized inhibitory profile, coupled with established experimental protocols, enables researchers to dissect the complex roles of ALK in both normal physiology and disease. The data and methodologies presented in this guide are intended to serve as a comprehensive resource for the scientific community, facilitating further discoveries in the field of ALK-driven biology and the development of novel therapeutic strategies.
References
- 1. Structural binding site comparisons reveal Crizotinib as a novel LRRK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Repurposing of the ALK Inhibitor Crizotinib for Acute Leukemia and Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
The Dawn of a Targeted Era: An In-depth Technical Guide to the Early-Stage Development and Clinical Trials of Crizotinib
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pivotal early-stage development and landmark clinical trials of crizotinib, a first-in-class anaplastic lymphoma kinase (ALK) inhibitor. Crizotinib's journey from a multi-targeted kinase inhibitor to a paradigm-shifting therapy for specific molecular subsets of non-small cell lung cancer (NSCLC) represents a cornerstone in the era of personalized oncology. This document delves into the preclinical evidence, detailed clinical trial methodologies, and quantitative outcomes that established crizotinib as a standard of care.
Preclinical Development: Unveiling the Therapeutic Potential
Crizotinib was initially developed as an inhibitor of the mesenchymal-epithelial transition factor (c-MET) receptor tyrosine kinase.[1] Serendipitously, it was discovered to be a potent inhibitor of ALK and ROS1 tyrosine kinases.[1]
Kinase Inhibition Profile
Crizotinib is an ATP-competitive small-molecule inhibitor that targets the kinase domains of ALK, ROS1, and c-MET.[2] Preclinical studies established its high affinity and inhibitory activity against these targets.
Table 1: Crizotinib In Vitro Kinase Inhibitory Activity
| Target Kinase | Cell Line | IC50 (nM) |
| ALK | Various | ~20-50 |
| ROS1 | Ba/F3 cells expressing CD74-ROS1 | Data from three replicates show potent inhibition |
| c-MET | Various | Potent Inhibition |
IC50 (Half maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols: In Vitro Kinase Assays
Cell-Based Autophosphorylation Assays: To determine the inhibitory activity of crizotinib on ALK, ROS1, and c-MET, cell-based assays were utilized. The general protocol involved:
-
Cell Culture: Human tumor cell lines expressing the target kinase (e.g., H3122 NSCLC cell line with EML4-ALK variant 1) were cultured under standard conditions.[3]
-
Compound Treatment: Cells were treated with varying concentrations of crizotinib for a specified duration.
-
Lysis and Protein Quantification: Cells were lysed, and total protein concentrations were determined.
-
Immunoblotting: Equal amounts of protein were subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Antibody Incubation: Membranes were incubated with primary antibodies specific for the phosphorylated form of the target kinase and total kinase protein.
-
Detection: Following incubation with a secondary antibody, the protein bands were visualized, and the intensity was quantified to determine the extent of inhibition of autophosphorylation.
In Vivo Antitumor Activity
Crizotinib demonstrated significant antitumor activity in preclinical xenograft models of human cancers harboring ALK or ROS1 rearrangements.
Table 2: Crizotinib In Vivo Efficacy in Xenograft Models
| Xenograft Model | Cancer Type | Molecular Alteration | Treatment | Outcome |
| H3122 | Non-Small Cell Lung Cancer | EML4-ALK | Crizotinib | Significant tumor regression[3] |
| Karpas 299 | Anaplastic Large Cell Lymphoma | NPM-ALK | Crizotinib | Significant antitumor effect[4] |
| SKOv3-DIRAS3 | Ovarian Cancer | DIRAS3 expression | Crizotinib (20 mg/kg daily) | Significantly decreased tumor burden and prolonged survival[5] |
Experimental Protocols: Xenograft Studies
General Xenograft Protocol:
-
Cell Implantation: Human cancer cells (e.g., 5.5 x 10⁶ SKOv3-DIRAS3 cells) were subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).[5]
-
Tumor Growth: Tumors were allowed to establish to a predetermined size.
-
Treatment Administration: Mice were randomized to receive vehicle control or crizotinib orally at a specified dose and schedule (e.g., 20 mg/kg daily, 5 days a week for 6 weeks).[5]
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors were excised and weighed. In some studies, survival was monitored as a primary endpoint.[5]
Clinical Development: The PROFILE Trials
The clinical development of crizotinib was expedited through a series of pivotal trials known as the PROFILE studies. These trials were instrumental in defining the patient population that would derive the most benefit and in securing regulatory approval.
Mechanism of Action of Crizotinib
The following diagram illustrates the mechanism by which crizotinib inhibits the constitutively active ALK fusion protein, thereby blocking downstream signaling pathways involved in cell proliferation and survival.
Phase 1: PROFILE 1001
The PROFILE 1001 trial was a phase 1, multicenter, dose-escalation study that established the safety, recommended phase 2 dose (RP2D), and preliminary efficacy of crizotinib in patients with advanced solid tumors.[6] A key expansion cohort focused on patients with ALK-rearranged NSCLC.
Table 3: Key Outcomes of PROFILE 1001 in ALK-Positive NSCLC
| Parameter | Value |
| Patient Population | |
| Number of Patients | 143 |
| Median Age (years) | 52 |
| ECOG Performance Status 0-1 | 97% |
| Efficacy | |
| Objective Response Rate (ORR) | 61% |
| Median Duration of Response (months) | 48.1 |
| Median Progression-Free Survival (PFS) (months) | 9.7[3] |
| Safety (Most Common Treatment-Related Adverse Events) | |
| Vision disorder | 58% |
| Nausea | 55% |
| Diarrhea | 53% |
| Vomiting | 51% |
| Edema | 40% |
Experimental Protocol: PROFILE 1001
-
Study Design: Phase 1, open-label, multicenter, dose-escalation and expansion cohort study.
-
Inclusion Criteria: Patients with advanced solid tumors, with the expansion cohort enrolling patients with ALK-rearranged NSCLC confirmed by fluorescence in situ hybridization (FISH). Patients were required to have an Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.[7]
-
Exclusion Criteria: Standard exclusion criteria for phase 1 trials.
-
Dosing: Crizotinib was administered orally, with the RP2D determined to be 250 mg twice daily.[6]
-
Endpoints: The primary endpoints were safety and determination of the maximum tolerated dose and RP2D. Secondary endpoints included ORR, duration of response, and PFS.
This trial also had an expansion cohort for patients with ROS1-rearranged NSCLC.
Table 4: Key Outcomes of PROFILE 1001 in ROS1-Positive NSCLC
| Parameter | Value |
| Patient Population | |
| Number of Patients | 53[8] |
| Efficacy | |
| Objective Response Rate (ORR) | 72%[8] |
| Median Duration of Response (months) | 24.7[8] |
| Median Progression-Free Survival (PFS) (months) | 19.3[8] |
| Median Overall Survival (OS) (months) | 51.4[8] |
Phase 2: PROFILE 1005
PROFILE 1005 was a large, single-arm, open-label phase 2 study designed to further evaluate the efficacy and safety of crizotinib in previously treated patients with ALK-positive NSCLC.[9]
Table 5: Key Outcomes of PROFILE 1005
| Parameter | Value |
| Patient Population | |
| Number of Patients | 1066[1] |
| Median Age (years) | 53 |
| ECOG Performance Status 0-1 | 83% |
| Previous Chemotherapy Regimens (≥2) | 85% |
| Efficacy (Investigator Assessed) | |
| Objective Response Rate (ORR) | 54% (centrally tested)[9] |
| Disease Control Rate (DCR) at 12 weeks | 85% |
| Median Duration of Response (weeks) | 43 |
| Median Progression-Free Survival (PFS) (months) | 8.5 |
| Safety (Most Common Treatment-Related Adverse Events) | |
| Vision disorder | 58%[9] |
| Nausea | 51%[9] |
| Diarrhea | 47%[9] |
| Vomiting | 47%[9] |
Experimental Protocol: PROFILE 1005
-
Study Design: Phase 2, single-arm, multicenter, open-label study.[9]
-
Inclusion Criteria: Patients with locally advanced or metastatic ALK-positive NSCLC who had progressed after at least one prior chemotherapy regimen. ALK status was determined by a central laboratory.[9]
-
Dosing: Crizotinib 250 mg orally twice daily in 3-week cycles.[9]
-
Endpoints: The co-primary endpoints were ORR and safety. Secondary endpoints included DCR, duration of response, PFS, and patient-reported outcomes.[1]
Phase 3: PROFILE 1007
PROFILE 1007 was a randomized, open-label, phase 3 trial that compared the efficacy and safety of crizotinib with standard-of-care chemotherapy (pemetrexed or docetaxel) in previously treated patients with ALK-positive NSCLC.[10]
Table 6: Key Outcomes of PROFILE 1007
| Parameter | Crizotinib (n=172) | Chemotherapy (n=171) |
| Patient Population | ||
| Median Age (years) | 50 | 52 |
| ECOG Performance Status 0-1 | 91% | 90% |
| Efficacy | ||
| Median Progression-Free Survival (PFS) (months) | 7.7 | 3.0 |
| Objective Response Rate (ORR) | 65% | 20% |
| Safety (Most Common All-Causality Adverse Events) | ||
| Diarrhea | 60% | 16% (Pemetrexed), 21% (Docetaxel) |
| Vision disorder | 60% | 2% (Pemetrexed), 0% (Docetaxel) |
| Nausea | 55% | 38% (Pemetrexed), 36% (Docetaxel) |
Experimental Protocol: PROFILE 1007
-
Study Design: Phase 3, randomized, open-label, two-arm study.[11]
-
Inclusion Criteria: Patients with locally advanced or metastatic ALK-positive NSCLC who had received one prior platinum-based chemotherapy regimen.[10]
-
Randomization: 1:1 to receive either crizotinib or chemotherapy.
-
Dosing:
-
Endpoints: The primary endpoint was PFS. Secondary endpoints included ORR, overall survival, duration of response, and safety.[11]
Phase 3: PROFILE 1014
PROFILE 1014 was a randomized, open-label, phase 3 trial that compared crizotinib with standard platinum-based chemotherapy as a first-line treatment for patients with advanced ALK-positive non-squamous NSCLC.[12][13]
Table 7: Key Outcomes of PROFILE 1014
| Parameter | Crizotinib (n=172) | Chemotherapy (n=171) |
| Patient Population | ||
| Number of Patients | 343 (total)[14] | |
| Median Age (years) | 53 | 52 |
| Female | 62% | 61% |
| Never Smoker | 65% | 63% |
| Adenocarcinoma | 94% | 94% |
| Efficacy | ||
| Median Progression-Free Survival (PFS) (months) | 10.9[14] | 7.0[14] |
| Objective Response Rate (ORR) | 74%[14] | 45%[14] |
| Safety (Most Common Adverse Events) | ||
| Vision disorder | 71% | 10% |
| Diarrhea | 61% | 13% |
| Nausea | 56% | 53% |
| Edema | 49% | 12% |
Experimental Protocol: PROFILE 1014
-
Study Design: Phase 3, randomized, open-label study.[13]
-
Inclusion Criteria: Previously untreated patients with advanced non-squamous ALK-positive NSCLC. Patients with treated and stable brain metastases were eligible.[12]
-
Randomization: 1:1 to receive either crizotinib or chemotherapy.
-
Dosing:
-
Endpoints: The primary endpoint was PFS. Secondary endpoints included ORR, overall survival, and safety.[14]
Crizotinib Clinical Trial Workflow
The following diagram outlines the general workflow for the pivotal crizotinib clinical trials.
Conclusion
The early development and clinical evaluation of crizotinib marked a significant advancement in the treatment of NSCLC. The robust preclinical data, coupled with the well-designed and executed PROFILE clinical trials, firmly established the efficacy and safety of crizotinib in patients with ALK- and ROS1-rearranged tumors. This body of work not only provided a new therapeutic option for a specific patient population but also solidified the importance of molecular testing in guiding cancer therapy, paving the way for the development of subsequent generations of targeted inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. jdc.jefferson.edu [jdc.jefferson.edu]
- 3. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crizotinib in Combination with Everolimus Synergistically Inhibits Proliferation of Anaplastic Lymphoma Kinase‒Positive Anaplastic Large Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dose-escalation trial of the ALK, MET & ROS1 inhibitor, crizotinib, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crizotinib in ROS1-rearranged advanced non-small-cell lung cancer (NSCLC): updated results, including overall survival, from PROFILE 1001 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crizotinib in ROS1-rearranged advanced non-small-cell lung cancer (NSCLC): updated results, including overall survival, from PROFILE 1001 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Final results of the large-scale multinational trial PROFILE 1005: efficacy and safety of crizotinib in previously treated patients with advanced/metastatic ALK-positive non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. cdn.pfizer.com [cdn.pfizer.com]
- 12. PROFILE 1014: lessons for the new era of lung cancer clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ctg.queensu.ca [ctg.queensu.ca]
- 14. Results from PROFILE 1014: First-Line Crizotinib Versus Pemetrexed-Platinum in ALK+ NSCLC | Value-Based Cancer Care [valuebasedcancer.com]
EML4-ALK Fusion Oncogene: A Technical Guide to a Prime Target for Crizotinib
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The discovery of the echinoderm microtubule-associated protein-like 4 (EML4) and anaplastic lymphoma kinase (ALK) fusion oncogene has revolutionized the treatment landscape for a specific subset of non-small cell lung cancer (NSCLC) patients. This genetic aberration, which results in a constitutively active ALK tyrosine kinase, drives tumor growth and survival. Crizotinib, a potent small-molecule inhibitor of ALK, has demonstrated remarkable efficacy in patients with EML4-ALK-positive NSCLC. This technical guide provides an in-depth overview of the EML4-ALK fusion oncogene, the mechanism of action of Crizotinib, key experimental data, and the methodologies used to identify this therapeutic target.
The EML4-ALK Fusion Oncogene
The EML4-ALK fusion gene is typically formed by a small inversion on the short arm of chromosome 2, leading to the fusion of the 5' end of the EML4 gene with the 3' end of the ALK gene.[1][2] This results in the expression of a chimeric protein with the N-terminal portion of EML4 fused to the intracellular tyrosine kinase domain of ALK.[2] The EML4 portion mediates ligand-independent dimerization of the fusion protein, leading to constitutive activation of the ALK kinase domain.[2][3] This aberrant signaling promotes cell proliferation and survival, driving the malignant phenotype in approximately 3-5% of NSCLC cases.[3][4]
EML4-ALK Signaling Pathways
The constitutively active EML4-ALK fusion protein activates several downstream signaling pathways crucial for cancer cell growth and survival. These include:
-
PI3K/Akt Pathway: This pathway is a central regulator of cell survival, proliferation, and growth.
-
JAK/STAT Pathway: Activation of this pathway contributes to cell proliferation and survival.
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade plays a critical role in cell proliferation and differentiation.[4][5]
The activation of these pathways by EML4-ALK leads to the "oncogene addiction" of the tumor cells, making them highly dependent on the continuous signaling from the fusion protein for their survival. This dependency creates a therapeutic window for targeted inhibitors like Crizotinib.
Crizotinib: A Targeted ALK Inhibitor
Crizotinib is an orally available, small-molecule tyrosine kinase inhibitor (TKI) that targets ALK, as well as ROS1 and c-MET.[6][7] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the ALK kinase domain.[6] This binding blocks the autophosphorylation and activation of ALK, thereby inhibiting the downstream signaling pathways that are critical for tumor cell survival and proliferation.[8]
Mechanism of Action of Crizotinib
The therapeutic effect of Crizotinib in EML4-ALK-positive NSCLC is a direct consequence of its ability to shut down the aberrant signaling from the fusion protein. By inhibiting ALK phosphorylation, Crizotinib leads to G1-S phase cell cycle arrest and the induction of apoptosis in EML4-ALK-driven tumor cells.[8]
Quantitative Data on Crizotinib Efficacy
The efficacy of Crizotinib in treating EML4-ALK-positive NSCLC has been demonstrated in both preclinical and clinical studies.
Preclinical Data: In Vitro and In Vivo Models
In vitro studies have shown that Crizotinib potently inhibits the growth of EML4-ALK-positive cancer cell lines.
| Cell Line | EML4-ALK Variant | Crizotinib IC50 (nM) | Reference |
| H3122 | Variant 1 | 96 - 300 | [9][10] |
| H2228 | Variant 3a/b | 900 | [9] |
In vivo, studies using mouse xenograft models of EML4-ALK-positive NSCLC have shown significant tumor growth inhibition and regression upon treatment with Crizotinib.[2][11] A co-clinical trial in a genetically engineered mouse model demonstrated the superiority of Crizotinib over conventional chemotherapy (docetaxel and pemetrexed) in terms of response and survival.[11]
Clinical Trial Data
Multiple clinical trials have established the efficacy of Crizotinib in patients with advanced ALK-positive NSCLC.
| Trial (Phase) | Treatment Line | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| PROFILE 1001 (I) | Previously Treated | 60.8% | 9.7 months | [6] |
| PROFILE 1005 (II) | Previously Treated | 59.8% | 8.1 months | [6] |
| PROFILE 1007 (III) | Second-line | 65% | 7.7 months | [12] |
| PROFILE 1014 (III) | First-line | 74% | 10.9 months | [12][13] |
Experimental Protocols for EML4-ALK Detection
Accurate identification of patients with EML4-ALK-positive NSCLC is critical for guiding treatment with Crizotinib. Several methodologies are employed for this purpose.
Experimental Workflow for Patient Selection
The diagnostic process typically involves a multi-step approach, often starting with a screening method followed by a confirmatory test.
Fluorescence In Situ Hybridization (FISH)
FISH is considered the gold standard for detecting ALK gene rearrangements.[14][15]
-
Principle: This technique uses fluorescently labeled DNA probes that bind to specific regions of the ALK gene on chromosome 2. A "break-apart" probe strategy is commonly used, where two differently colored probes bind to regions flanking the ALK breakpoint. In a normal cell, the two probes appear as a single fused signal. In a cell with an ALK rearrangement, the probes are separated, resulting in distinct red and green signals.[14]
-
Methodology:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.
-
The tissue is subjected to protease digestion to allow probe penetration.
-
The DNA is denatured by heat.
-
The fluorescently labeled ALK break-apart probes are applied and allowed to hybridize to the target DNA.
-
The slides are washed to remove unbound probes and counterstained, typically with DAPI, to visualize the cell nuclei.
-
The slides are analyzed under a fluorescence microscope to score the number of cells with split signals. A sample is typically considered positive if >15% of tumor cells show a break-apart signal pattern.[16]
-
Immunohistochemistry (IHC)
IHC is a widely used screening method to detect the overexpression of the ALK protein.
-
Principle: This technique utilizes antibodies that specifically bind to the ALK protein. The binding of the primary antibody is then detected by a secondary antibody conjugated to an enzyme that catalyzes a colorimetric reaction, resulting in a visible stain in the cells expressing the protein.
-
Methodology:
-
FFPE tissue sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed, usually with heat and a specific buffer, to unmask the antigenic sites.
-
The slides are incubated with a primary antibody specific for ALK (e.g., D5F3 clone).[16]
-
A secondary antibody linked to an enzyme (e.g., horseradish peroxidase) is applied.
-
A chromogenic substrate is added, which is converted by the enzyme into a colored precipitate at the site of the antigen.
-
The slides are counterstained and analyzed by a pathologist. A strong granular cytoplasmic staining in tumor cells is considered a positive result.
-
Reverse Transcription-Polymerase Chain Reaction (RT-PCR)
RT-PCR can be used to detect the specific EML4-ALK fusion transcripts.
-
Principle: This method first involves the reverse transcription of RNA extracted from the tumor tissue into complementary DNA (cDNA). The cDNA is then amplified using primers that are specific to the EML4 and ALK sequences of the fusion gene.
-
Methodology:
-
Total RNA is extracted from FFPE tumor tissue.
-
The RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme.
-
The cDNA is then used as a template for PCR amplification with a set of forward primers specific to different EML4 exons and a reverse primer specific to the ALK exon involved in the fusion.[1]
-
The PCR products are then analyzed, for example, by gel electrophoresis, to detect the presence of an amplified fragment of the expected size for a specific EML4-ALK variant.[1]
-
Conclusion
The EML4-ALK fusion oncogene represents a paradigm of targeted therapy in NSCLC. The profound understanding of its molecular biology and signaling pathways has paved the way for the development of highly effective inhibitors like Crizotinib. The robust methodologies for detecting this genetic alteration ensure that the right patients receive this life-prolonging therapy. Continued research into the mechanisms of resistance and the development of next-generation ALK inhibitors will further improve outcomes for patients with EML4-ALK-positive lung cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ALK inhibitor PF02341066 (crizotinib) increases sensitivity to radiation in non-small cell lung cancer expressing EML4-ALK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. [PDF] Multiplex Reverse Transcription-PCR Screening for EML4-ALK Fusion Transcripts | Semantic Scholar [semanticscholar.org]
- 5. EML4-ALK fusion transcripts in immunohistochemically ALK-positive non-small cell lung carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CRKL mediates EML4-ALK signaling and is a potential therapeutic target for ALK-rearranged lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Co-clinical trials demonstrate superiority of crizotinib to chemotherapy in ALK-rearranged non-small cell lung cancer and predict strategies to overcome resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crizotinib to overcome alectinib-resistance in non-small cell lung cancer (NSCLC) harboring EML4-ALK. - ASCO [asco.org]
- 13. Detection of EML4-ALK in Lung Adenocarcinoma Using Pleural Effusion with FISH, IHC, and RT-PCR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jarem.org [jarem.org]
- 15. meridian.allenpress.com [meridian.allenpress.com]
- 16. nordiqc.org [nordiqc.org]
Crizotinib Acetate: A Deep Dive into its Inhibition of Tumor Cell Proliferation and Survival
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crizotinib acetate, a first-in-class anaplastic lymphoma kinase (ALK) inhibitor, represents a significant advancement in the targeted therapy of specific cancer subtypes. Initially developed as a MET inhibitor, its potent activity against ALK and ROS1 rearrangements has revolutionized the treatment landscape for non-small cell lung cancer (NSCLC) and other malignancies harboring these specific genetic alterations. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound exerts its anti-tumor effects, focusing on its role in inhibiting critical signaling pathways that drive tumor cell proliferation and survival. We will explore the key experimental data that underpins our understanding of its efficacy, present detailed methodologies for relevant assays, and visualize the complex biological processes involved.
Mechanism of Action: Targeting Key Oncogenic Drivers
Crizotinib is a multi-targeted tyrosine kinase inhibitor (TKI) that competitively binds to the ATP-binding pocket of ALK, MET, and ROS1 receptor tyrosine kinases.[1][2] In cancer cells harboring activating mutations or rearrangements of these kinases, crizotinib effectively blocks their constitutive activation, thereby inhibiting downstream signaling cascades crucial for cell growth and survival.[1][3][4]
The primary targets of crizotinib are:
-
Anaplastic Lymphoma Kinase (ALK): Rearrangements of the ALK gene, most commonly with the EML4 gene, lead to the expression of a fusion oncoprotein with constitutive kinase activity.[2] This aberrant signaling is a key driver in a subset of NSCLC.[5] Crizotinib potently inhibits ALK phosphorylation, leading to the downregulation of its downstream signaling pathways.[3][4]
-
Mesenchymal-Epithelial Transition (MET) Factor: The MET proto-oncogene encodes a receptor tyrosine kinase that, when activated by its ligand, hepatocyte growth factor (HGF), plays a role in cell proliferation, survival, and motility.[1] Dysregulation of MET signaling, through amplification or mutation, is implicated in various cancers.[5] Crizotinib was initially developed as a MET inhibitor and retains this activity.[3]
-
ROS1: Rearrangements involving the ROS1 gene result in fusion proteins with constitutive kinase activity, similar to ALK fusions.[2] These are found in a small percentage of NSCLC cases. Crizotinib has demonstrated significant efficacy in patients with ROS1-positive tumors.
By inhibiting these key oncogenic drivers, crizotinib disrupts a network of downstream signaling pathways, ultimately leading to cell cycle arrest and apoptosis.
Inhibition of Downstream Signaling Pathways
The constitutive activation of ALK, MET, and ROS1 triggers a cascade of intracellular signaling events that promote cancer cell proliferation and survival. Crizotinib's inhibition of these kinases leads to the attenuation of several critical downstream pathways:
-
PI3K/AKT Pathway: This pathway is a central regulator of cell survival, growth, and proliferation. The inhibition of ALK, MET, and ROS1 by crizotinib leads to decreased phosphorylation and activation of AKT, a key serine/threonine kinase in this pathway.[6][7] This, in turn, affects downstream targets that regulate apoptosis and cell cycle progression.
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is crucial for transmitting signals from the cell surface to the nucleus to control gene expression and cell proliferation. Crizotinib treatment results in the reduced phosphorylation of ERK, a key effector in this pathway, leading to the inhibition of cell proliferation.[6][7]
-
JAK/STAT Pathway: The JAK/STAT pathway is involved in cytokine signaling and plays a role in cell proliferation, differentiation, and apoptosis. Crizotinib has been shown to inhibit the phosphorylation of STAT3, a critical transcription factor in this pathway, contributing to its anti-tumor effects.[6][8]
The concurrent inhibition of these multiple signaling pathways by crizotinib provides a robust mechanism for suppressing tumor growth and inducing cancer cell death.
Caption: Crizotinib inhibits ALK, MET, and ROS1, blocking major downstream signaling pathways.
Induction of Cell Cycle Arrest and Apoptosis
A primary consequence of crizotinib's inhibition of these signaling pathways is the induction of cell cycle arrest and apoptosis in tumor cells. By blocking the proliferative signals transmitted through the MAPK and other pathways, crizotinib can cause cells to arrest in the G1 phase of the cell cycle.[9] Furthermore, the downregulation of survival signals, particularly through the PI3K/AKT pathway, sensitizes cancer cells to programmed cell death, or apoptosis.[6] This is often characterized by the activation of caspases and the externalization of phosphatidylserine on the cell membrane.
Quantitative Data on Crizotinib's Efficacy
The anti-proliferative and pro-apoptotic effects of crizotinib have been quantified in numerous preclinical and clinical studies.
Table 1: In Vitro IC50 Values of Crizotinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | Target | IC50 (nM) | Reference |
| NCI-H3122 | NSCLC | EML4-ALK | ~20-50 | [9] |
| Karpas-299 | Anaplastic Large Cell Lymphoma | NPM-ALK | ~30 | [9] |
| MKN-45 | Gastric Cancer | MET amplification | <200 | [10] |
| Hs 746T | Gastric Cancer | MET amplification | <200 | [10] |
| GTL-16 | Gastric Carcinoma | c-Met | 9.7 | [11] |
| NCI-H441 | Lung Carcinoma | c-Met | 11 | [11] |
| NCI-H929 | Multiple Myeloma | - | 530 | [12] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | - | 430 | [12] |
Table 2: Tumor Growth Inhibition in Xenograft Models
| Xenograft Model | Cancer Type | Crizotinib Dose | Tumor Growth Inhibition | Reference |
| H3122 | NSCLC (ALK+) | 50 mg/kg/day | Significant inhibition | [13] |
| Karpas299 | ALCL (ALK+) | 50-100 mg/kg/day | Dose-dependent antitumor efficacy, complete regression | [9] |
| PANC-1 | Pancreatic Cancer | 50 mg/kg | Significant suppression of tumor volume | [6] |
| NCI-H460 | NSCLC | 7.5 or 15 mg/kg | Significant reductions in tumor volume and weight | [14] |
| LLC | Lewis Lung Carcinoma | - | Decreased tumor size and weight | [15] |
Table 3: Efficacy of Crizotinib in Clinical Trials
| Clinical Trial | Cancer Type | Line of Therapy | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| PROFILE 1007 (Phase III) | ALK+ NSCLC | Second-line | 65% | 7.7 months | [16] |
| PROFILE 1014 (Phase III) | ALK+ NSCLC | First-line | 74% | 10.9 months | [5] |
| Phase I Study (Expansion Cohort) | ALK+ NSCLC | - | 60.8% | 9.7 months | [17] |
| Retrospective Cohort Study | ALK+ NSCLC | First-line | 69% | 9.5 months | [18][19] |
| Meta-analysis of 6 trials | ALK+ NSCLC | - | 61.2% | 8.6 months | [16] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to evaluate the efficacy of crizotinib.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).[8]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Treat cells with this compound or a vehicle control for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method (e.g., trypsin-EDTA) to minimize membrane damage.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V (e.g., FITC-conjugated) and PI to the cell suspension.[20]
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of changes in protein expression and phosphorylation status.
Protocol:
-
Cell Lysis: Treat cells with crizotinib and then lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-ALK, total ALK, phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control like β-actin or GAPDH).[21]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Tumor Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of crizotinib in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., NCI-H3122) into the flank of immunocompromised mice (e.g., nude or SCID mice).[13]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., by oral gavage) or a vehicle control daily.[6]
-
Tumor Measurement: Measure the tumor volume periodically (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size or after a predetermined treatment duration), euthanize the mice and excise the tumors.
-
Analysis: Compare the tumor growth curves and final tumor weights between the treated and control groups to determine the extent of tumor growth inhibition.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 3. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Crizotinib induces apoptosis of lung cancer cells through JAK-STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crizotinib: a novel and first-in-class multitargeted tyrosine kinase inhibitor for the treatment of anaplastic lymphoma kinase rearranged non-small cell lung cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetic/pharmacodynamic modeling of crizotinib for anaplastic lymphoma kinase inhibition and antitumor efficacy in human tumor xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. The efficacy and safety of crizotinib in the treatment of anaplastic lymphoma kinase-positive non-small cell lung cancer: a meta-analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rtihs.org [rtihs.org]
- 19. Real-world outcomes in patients with ALK-positive non-small cell lung cancer treated with crizotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Crizotinib Acetate in Murine Xenograft Models: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of crizotinib acetate in in vivo mouse xenograft studies. This document includes detailed experimental protocols, a summary of reported dosages and their efficacy, and visualizations of the targeted signaling pathway and experimental workflow. Crizotinib is a potent, orally available small-molecule inhibitor of anaplastic lymphoma kinase (ALK), ROS1, and MET receptor tyrosine kinases.[1][2][3] It has demonstrated significant antitumor activity in preclinical models and is an approved therapeutic for specific cancers.[4][5]
I. Data Summary: Crizotinib Dosage and Efficacy in Mouse Xenograft Models
The following table summarizes various this compound dosages and their corresponding outcomes in different mouse xenograft models as reported in the scientific literature. This information can guide dose selection for future in vivo studies.
| Xenograft Model | Mouse Strain | This compound Dosage | Administration Route & Schedule | Observed Efficacy |
| H3122 (NSCLC) | Athymic nu/nu | 50 mg/kg | Oral gavage, daily | Significant tumor regression.[6] |
| Karpas299 (ALCL) | SCID-Beige | Not specified | Not specified | Dose-dependent tumor growth inhibition.[4] |
| NCI-H460 (NSCLC) | Nude | 7.5 or 15 mg/kg | Intraperitoneal, for 10 days | Significant reductions in tumor volume and weight.[7] |
| KBV20C (Drug-resistant) | BALB/c nude | 25 mg/kg | Oral gavage, 5 times/week for 28 days | Specifically reduced the growth of drug-resistant tumors. |
| Lewis Lung Carcinoma | NU/NU nude | Not specified | Not specified | Decreased tumor size and weight.[8] |
| OVCAR8 (Ovarian Cancer) | Nude | 15 mg/kg | Oral gavage, daily for 6 weeks | In combination with olaparib, significantly decreased tumor growth.[9] |
| PANC-1 (Pancreatic Cancer) | Not specified | 50 mg/kg | Not specified | Inhibition of tumor growth.[10] |
| EML4-ALK (NSCLC) | Not specified | 50 mg/kg | Daily administration for 3 weeks | Changes in tumor burden.[11] |
| Karpas 299 (ALCL) | Not specified | Not specified | Not specified | Significant antitumor effect.[12] |
| SH-SY5Y (Neuroblastoma) | Not specified | Not specified | Not specified | In combination with chemotherapy, resulted in rapid and sustained tumor regressions.[13] |
II. Experimental Protocols
This section outlines a detailed methodology for a typical in vivo mouse xenograft study evaluating the efficacy of this compound.
Cell Culture and Xenograft Implantation
-
Cell Lines: Utilize appropriate human cancer cell lines with known ALK, ROS1, or MET alterations (e.g., H3122 for ALK-rearranged NSCLC).
-
Cell Culture: Culture cells in recommended media and conditions. Harvest cells during the logarithmic growth phase.
-
Animal Models: Use immunodeficient mice (e.g., athymic nude or SCID mice) to prevent graft rejection.
-
Implantation: Subcutaneously inject a suspension of 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL of a sterile, serum-free medium or a mixture with Matrigel into the flank of each mouse.
This compound Preparation and Administration
-
Formulation: Prepare this compound in a suitable vehicle for the chosen administration route. For oral gavage, a common vehicle is a suspension in 0.5% carboxymethylcellulose.
-
Dosage: Based on the data summary and study objectives, select an appropriate dose. A common starting dose is 25-50 mg/kg.
-
Administration: Administer crizotinib or the vehicle control to the respective groups of mice. The oral route is most common for crizotinib.[14]
Tumor Growth Monitoring and Data Collection
-
Tumor Measurement: Once tumors are palpable, measure their dimensions (length and width) using calipers every 2-3 days.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: (Width^2 x Length) / 2.
-
Body Weight: Monitor the body weight of the mice regularly as an indicator of general health and treatment-related toxicity.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival analysis and biomarker assessment in tumor tissue.
Tissue Harvesting and Analysis
-
Euthanasia and Tissue Collection: At the end of the study, euthanize the mice and excise the tumors.
-
Sample Processing: A portion of the tumor can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blotting for target protein phosphorylation) and another portion fixed in formalin for histopathological examination.
III. Visualizations
A. Crizotinib Signaling Pathway
Crizotinib exerts its therapeutic effect by inhibiting the phosphorylation of ALK, ROS1, and MET, thereby blocking downstream signaling cascades that promote cell proliferation and survival.[6][15]
Caption: Crizotinib inhibits ALK/ROS1/MET signaling pathways.
B. Experimental Workflow for a Crizotinib Xenograft Study
The following diagram illustrates the key steps in conducting an in vivo xenograft study with crizotinib.
Caption: Workflow of a typical mouse xenograft study.
References
- 1. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. verification.fda.gov.ph [verification.fda.gov.ph]
- 6. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Crizotinib Enhances PARP Inhibitor Efficacy in Ovarian Cancer Cells and Xenograft Models by Inducing Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Crizotinib in Combination with Everolimus Synergistically Inhibits Proliferation of Anaplastic Lymphoma Kinase‒Positive Anaplastic Large Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety, tolerability and pharmacokinetics of crizotinib in combination with cytotoxic chemotherapy for pediatric patients with refractory solid tumors or anaplastic large-cell lymphoma (ALCL): A Children’s Oncology Group phase 1 consortium study (ADVL1212) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic/pharmacodynamic modeling of crizotinib for anaplastic lymphoma kinase inhibition and antitumor efficacy in human tumor xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Crizotinib? [synapse.patsnap.com]
Protocol for Crizotinib acetate treatment in cell culture
Introduction
Crizotinib is a potent, orally available, ATP-competitive small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1] It primarily targets Anaplastic Lymphoma Kinase (ALK), ROS1, and Hepatocyte Growth Factor Receptor (HGFR, c-MET).[2][3][4] Genetic alterations such as gene rearrangements can lead to the expression of oncogenic fusion proteins (e.g., EML4-ALK), resulting in dysregulated kinase activity that promotes cell proliferation and survival.[3][5] Crizotinib effectively inhibits the phosphorylation of these target kinases, thereby blocking downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.[6][7] This inhibition ultimately leads to decreased cell growth, cell cycle arrest, and the induction of apoptosis in cancer cells harboring these specific genetic alterations.[6][8] These application notes provide a comprehensive protocol for the use of Crizotinib acetate in a cell culture setting for cancer research.
Data Presentation
Table 1: IC50 Values of Crizotinib in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The values below represent the concentration of Crizotinib required to inhibit the growth of various cancer cell lines by 50%.
| Cell Line | Cancer Type | IC50 Value | Treatment Duration |
| PANC-1 | Pancreatic Cancer | ~5 µM | 48-72 hours[6] |
| AsPC-1 | Pancreatic Cancer | ~5 µM | 48-72 hours[6] |
| MIA PaCa-2 | Pancreatic Cancer | ~5 µM | 48-72 hours[6] |
| H2228 | Non-Small Cell Lung Cancer | 311.26 nM | 72 hours[9] |
| NCI-H929 | Multiple Myeloma | 0.53 µM | 72 hours[8] |
| CCRF-CEM | Acute Myeloid Leukemia | 0.43 µM | 72 hours[8] |
| T24 (2D Culture) | Bladder Cancer | 11.24 µM | 24 hours[10] |
| T24 (3D Spheroid) | Bladder Cancer | 27.75 µM | 24 hours[10] |
Table 2: Recommended Working Concentrations for In Vitro Assays
The optimal concentration and duration of Crizotinib treatment vary depending on the cell line and the specific assay being performed.
| Assay Type | Typical Concentration Range | Typical Duration | Purpose |
| Protein Phosphorylation Analysis (Western Blot) | 0.1 - 20 µM | 2 - 6 hours[6][11] | To assess the inhibition of target kinase phosphorylation. |
| Cell Viability / Proliferation (MTT, MTS, etc.) | 20 nM - 50 µM | 24 - 72 hours[6][9][10] | To determine the effect on cell growth and calculate IC50. |
| Apoptosis Assays (TUNEL, Flow Cytometry) | 300 nM - 5 µM | 24 - 72 hours[6][9] | To measure the induction of programmed cell death. |
| Cell Migration Assays (Wound Healing) | 1 µM | 18 - 24 hours[12] | To evaluate the impact on cancer cell motility. |
Experimental Protocols
Protocol 1: Preparation of Crizotinib Stock Solution
Crizotinib is poorly soluble in water and should be dissolved in an organic solvent like dimethyl sulfoxide (DMSO).
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Crizotinib is typically supplied as a lyophilized powder.[11] To prepare a 1 mM stock solution, reconstitute 2.5 mg of Crizotinib in 5.55 mL of DMSO.[11]
-
Vortex the solution thoroughly to ensure the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, desiccated. The stock solution is stable for up to 3 months.[11]
Protocol 2: General Protocol for Cell Treatment
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Crizotinib stock solution (1 mM in DMSO)
-
Multi-well cell culture plates
-
Vehicle (sterile DMSO)
Procedure:
-
Cell Seeding: Seed cells into multi-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency by the end of the experiment. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the Crizotinib stock solution. Prepare serial dilutions of Crizotinib in complete cell culture medium to achieve the desired final concentrations.
-
Vehicle Control: Prepare a vehicle control by diluting DMSO in culture medium at the same final concentration as the highest Crizotinib dose (typically ≤0.1%).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of Crizotinib or the vehicle control.
-
Incubation: Return the plates to the incubator and incubate for the desired period (e.g., 24, 48, or 72 hours), depending on the specific assay.
Protocol 3: Cell Viability Assessment (MTT Assay)
This protocol assesses the effect of Crizotinib on cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells treated with Crizotinib (as per Protocol 2) in a 96-well plate
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Following the treatment period, add 10-20 µL of MTT reagent to each well of the 96-well plate.[9]
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[9]
-
Carefully remove the medium from each well.
-
Add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 4: Analysis of Protein Phosphorylation (Western Blot)
This protocol is used to detect changes in the phosphorylation status of Crizotinib's target kinases and their downstream effectors.
Materials:
-
Cells treated with Crizotinib (as per Protocol 2) in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., p-ALK, ALK, p-STAT3, STAT3, p-AKT, AKT, p-ERK, ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
After a short-term treatment with Crizotinib (e.g., 2-4 hours), place the culture plates on ice and wash the cells twice with ice-cold PBS.[6][13]
-
Add ice-cold RIPA buffer to each well to lyse the cells. Scrape the cells and collect the lysate.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze the band intensities relative to loading controls (e.g., GAPDH or β-actin).
Visualizations: Pathways and Workflows
Caption: Crizotinib inhibits ALK/c-MET/ROS1, blocking key downstream signaling pathways.
Caption: Experimental workflow for assessing cell viability using the MTT assay.
Caption: Workflow for analyzing protein phosphorylation via Western Blot.
References
- 1. crizotinib - My Cancer Genome [mycancergenome.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 6. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Repurposing of the ALK Inhibitor Crizotinib for Acute Leukemia and Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crizotinib induces apoptosis of lung cancer cells through JAK-STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crizotinib Inhibits Viability, Migration, and Invasion by Suppressing the c-Met/PI3K/Akt Pathway in the Three-Dimensional Bladder Cancer Spheroid Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crizotinib | Cell Signaling Technology [cellsignal.com]
- 12. Crizotinib changes the metabolic pattern and inhibits ATP production in A549 non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Combining Crizotinib Acetate with Chemotherapy in Non-Small Cell Lung Cancer (NSCLC) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crizotinib acetate is a potent, orally bioavailable small-molecule inhibitor of anaplastic lymphoma kinase (ALK), ROS1, and c-MET tyrosine kinases.[1] It is an established first-line therapy for patients with metastatic non-small cell lung cancer (NSCLC) whose tumors are ALK- or ROS1-positive.[1][2] While crizotinib monotherapy has shown significant efficacy compared to standard chemotherapy, the development of resistance is a common clinical challenge.[3] Preclinical and clinical evidence suggests that combining crizotinib with conventional chemotherapy agents, such as platinum-based drugs (e.g., cisplatin) and antifolates (e.g., pemetrexed), may offer a strategy to enhance anti-tumor activity and potentially overcome resistance.
These application notes provide a summary of preclinical data and detailed protocols for investigating the combination of this compound with chemotherapy in NSCLC models.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data from preclinical studies on the combination of crizotinib with chemotherapy.
Table 1: In Vitro Cytotoxicity of Crizotinib and Cisplatin in Ovarian Cancer Cell Lines (as a surrogate for NSCLC)
| Cell Line | Crizotinib IC50 (µM) | Cisplatin IC50 (µM) | Combination Index (CI) |
| A2780 | 2.70 | 7.05 | < 1 (Synergistic) |
| SKOV3 | 7.41 | 9.67 | < 1 (Synergistic) |
Data extrapolated from a study on ovarian cancer models, suggesting a synergistic interaction that warrants investigation in NSCLC. A Combination Index (CI) less than 1 indicates a synergistic effect.
Table 2: In Vivo Tumor Growth Inhibition in a Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) |
| Control (Vehicle) | 0 |
| Crizotinib alone | 22.04 |
| Cisplatin alone | 2.55 |
| Crizotinib + Cisplatin | 46.84 |
Data from an in vivo study in an ovarian cancer xenograft model demonstrating that the combination of crizotinib and cisplatin results in significantly greater tumor growth inhibition than either agent alone.[1]
Signaling Pathways and Rationale for Combination
Crizotinib exerts its anti-tumor effects by inhibiting the ALK fusion protein, which in turn blocks downstream signaling pathways crucial for cancer cell proliferation and survival, including the PI3K/AKT/mTOR, JAK/STAT, and RAS/MEK/ERK pathways.[4][5] Chemotherapy agents like cisplatin induce DNA damage, leading to cell cycle arrest and apoptosis. The combination of crizotinib and chemotherapy is hypothesized to create a multi-pronged attack on cancer cells, with crizotinib sensitizing the cells to the cytotoxic effects of chemotherapy.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of crizotinib and chemotherapy in NSCLC models.
In Vitro Cell Viability Assay (MTS Assay)
This protocol is for determining the cytotoxic effects of crizotinib and chemotherapy, alone and in combination, on NSCLC cell lines.
Materials:
-
ALK-positive NSCLC cell lines (e.g., H3122, H2228)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
Cisplatin or Pemetrexed (dissolved in sterile water or saline)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed NSCLC cells in 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of crizotinib and the chosen chemotherapy agent.
-
Treat the cells with varying concentrations of crizotinib alone, chemotherapy alone, or the combination of both at a fixed ratio. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each treatment.
-
The synergistic, additive, or antagonistic effects of the combination can be determined by calculating the Combination Index (CI) using software such as CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Xenograft Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of the crizotinib-chemotherapy combination in a mouse xenograft model.
Materials:
-
ALK-positive NSCLC cells (e.g., H3122)
-
6-8 week old female athymic nude mice
-
Matrigel
-
This compound (formulated for oral gavage)
-
Cisplatin or Pemetrexed (formulated for intraperitoneal injection)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 5 x 10^6 H3122 cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into four groups:
-
Group 1: Vehicle control (oral gavage and IP injection of vehicle)
-
Group 2: Crizotinib (e.g., 25 mg/kg, daily oral gavage)
-
Group 3: Chemotherapy (e.g., Cisplatin 3 mg/kg, weekly IP injection)
-
Group 4: Crizotinib + Chemotherapy (dosing as per individual arms)
-
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.
-
Monitor animal body weight and general health throughout the study.
-
After a predetermined period (e.g., 21-28 days) or when tumors in the control group reach a specific size, euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the control group.
Conclusion
The combination of this compound with standard chemotherapy agents presents a promising therapeutic strategy for ALK-positive NSCLC. The preclinical data, particularly the synergistic interaction observed with cisplatin, provides a strong rationale for further investigation. The detailed protocols provided herein offer a framework for researchers to systematically evaluate the efficacy and mechanisms of this combination therapy in relevant NSCLC models. These studies are crucial for informing the design of future clinical trials aimed at improving outcomes for patients with ALK-rearranged NSCLC.
References
- 1. Crizotinib synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Clinical use of crizotinib for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Crizotinib Acetate in Inflammatory Myofibroblastic Tumor (IMT) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Crizotinib acetate in preclinical and clinical studies of Inflammatory Myofibroblastic Tumors (IMT). This document includes a summary of clinical trial data, detailed experimental protocols for in vitro and in vivo research, and visualizations of the key signaling pathways and experimental workflows.
Introduction to Crizotinib and IMT
Inflammatory Myofibroblastic Tumor (IMT) is a rare soft tissue sarcoma of intermediate malignant potential that can occur in both children and adults.[1] A significant subset of IMTs, approximately 50%, harbor rearrangements of the Anaplastic Lymphoma Kinase (ALK) gene, leading to aberrant ALK protein expression and constitutive activation of downstream signaling pathways that drive tumor growth.[2][3]
Crizotinib is a potent, orally bioavailable small-molecule inhibitor of ALK, ROS1, and c-MET receptor tyrosine kinases.[4] Its efficacy in ALK-positive non-small cell lung cancer has led to its investigation and subsequent approval for the treatment of ALK-positive IMT.[5] These notes are intended to guide researchers in designing and executing studies to further understand the mechanism of action of Crizotinib in IMT and to develop novel therapeutic strategies.
Data Presentation: Summary of Clinical Trial Data
The following tables summarize the quantitative data from key clinical trials of Crizotinib in patients with ALK-positive IMT.
Table 1: Efficacy of Crizotinib in Pediatric Patients with ALK-Positive IMT (ADVL0912 Trial) [5][6]
| Efficacy Endpoint | Result |
| Objective Response Rate (ORR) | 86% (12 out of 14 patients) |
| Complete Response (CR) | 36% (5 out of 14 patients) |
| Partial Response (PR) | 50% (7 out of 14 patients) |
| Recommended Pediatric Dose | 280 mg/m² orally twice daily |
Table 2: Efficacy of Crizotinib in Adult Patients with ALK-Positive IMT (A8081013 Trial) [5][6]
| Efficacy Endpoint | Result |
| Objective Response Rate (ORR) | 71% (5 out of 7 patients) |
| Complete Response (CR) | 1 out of 7 patients |
| Recommended Adult Dose | 250 mg orally twice daily |
Table 3: Efficacy of Crizotinib in the EORTC 90101 CREATE Trial [7]
| Patient Cohort | Objective Response Rate (ORR) | Median Progression-Free Survival |
| ALK-positive IMT | 50% (6 out of 12 patients) | Not Reached |
| ALK-negative IMT | 14% (1 out of 7 patients) | 2.7 months |
Experimental Protocols
The following are detailed methodologies for key experiments to study the effects of Crizotinib on IMT.
Protocol 1: ALK Gene Rearrangement Detection by Fluorescence In Situ Hybridization (FISH)
This protocol is for the detection of ALK gene rearrangements in formalin-fixed, paraffin-embedded (FFPE) IMT tissue sections.
Materials:
-
FFPE IMT tissue sections (4-5 µm thick) on positively charged slides
-
Vysis LSI ALK Dual Color Break-Apart Rearrangement Probe (Abbott Molecular)
-
Pre-treatment reagents (deparaffinization, target retrieval, protease digestion)
-
Hybridization buffer
-
DAPI counterstain
-
Fluorescence microscope with appropriate filters
Procedure:
-
Deparaffinization and Dehydration: Deparaffinize slides in xylene and rehydrate through a graded ethanol series.
-
Target Retrieval: Incubate slides in a target retrieval solution at high temperature.
-
Protease Digestion: Digest tissues with a protease solution to allow probe penetration.
-
Probe Application and Denaturation: Apply the ALK break-apart probe to the slides, cover with a coverslip, and denature the DNA on a hot plate.
-
Hybridization: Incubate the slides in a humidified chamber overnight to allow the probe to hybridize to the target DNA.
-
Post-Hybridization Washes: Wash the slides to remove unbound probe.
-
Counterstaining: Apply DAPI counterstain to visualize the cell nuclei.
-
Analysis: Analyze the slides under a fluorescence microscope. A positive result for ALK rearrangement is indicated by the separation of the red and green signals or an isolated red signal in at least 15% of tumor cells.[5]
Protocol 2: ALK Protein Expression by Immunohistochemistry (IHC)
This protocol is for the detection of ALK protein expression in FFPE IMT tissue sections.
Materials:
-
FFPE IMT tissue sections (4 µm thick)
-
Primary antibody: Rabbit monoclonal anti-human ALK (clone D5F3, Cell Signaling Technology) or Mouse monoclonal anti-human ALK (clone ALK1, Dako)
-
Detection system (e.g., Ventana Benchmark XT or Dako Autostainer)
-
DAB chromogen
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize and rehydrate the tissue sections.
-
Antigen Retrieval: Perform heat-induced epitope retrieval.
-
Primary Antibody Incubation: Incubate the slides with the primary ALK antibody.
-
Secondary Antibody and Detection: Apply a secondary antibody and the detection system according to the manufacturer's instructions.
-
Chromogen Application: Apply DAB chromogen to visualize the antibody binding.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides and mount with a coverslip.
-
Analysis: Examine the slides under a light microscope. Positive ALK staining is typically observed in the cytoplasm of tumor cells.[8]
Protocol 3: Cell Viability/Proliferation Assay (MTS Assay)
This protocol is to assess the effect of Crizotinib on the viability and proliferation of ALK-positive IMT cell lines.
Materials:
-
ALK-positive IMT cell line (e.g., derived from a patient tumor)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
Plate reader
Procedure:
-
Cell Seeding: Seed ALK-positive IMT cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Crizotinib Treatment: Treat the cells with a range of Crizotinib concentrations (e.g., 0.01 to 10 µM) for 24, 48, and 72 hours. Include a DMSO-treated control group.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value (the concentration of Crizotinib that inhibits cell growth by 50%).
Protocol 4: Western Blot Analysis of ALK Signaling
This protocol is to analyze the effect of Crizotinib on the phosphorylation of ALK and its downstream signaling proteins.
Materials:
-
ALK-positive IMT cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ALK (Tyr1604), anti-total ALK, anti-phospho-STAT3, anti-total-STAT3, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat ALK-positive IMT cells with various concentrations of Crizotinib for a specified time (e.g., 2-24 hours). Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.[9][10]
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Protocol 5: In Vivo Xenograft Model
This protocol describes the establishment of an IMT xenograft model in mice to evaluate the in vivo efficacy of Crizotinib.
Materials:
-
ALK-positive IMT cells or patient-derived tumor fragments
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Vehicle control (e.g., sterile water or appropriate buffer)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject ALK-positive IMT cells (typically 1-5 x 10^6 cells in PBS, with or without Matrigel) or implant small patient-derived tumor fragments into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Crizotinib Administration: Administer Crizotinib orally by gavage at a predetermined dose and schedule (e.g., daily or twice daily). Administer the vehicle control to the control group.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals (e.g., twice a week).
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., IHC, Western blot).
-
Data Analysis: Compare the tumor growth rates between the Crizotinib-treated and control groups to assess the in vivo efficacy of the drug.
Mandatory Visualizations
ALK Signaling Pathway and Crizotinib Inhibition
References
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. Crizotinib in ALK-Rearranged Inflammatory Myofibroblastic Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crizotinib in ALK-rearranged inflammatory myofibroblastic tumor - CSHL Scientific Digital Repository [repository.cshl.edu]
- 5. aacrjournals.org [aacrjournals.org]
- 6. scribd.com [scribd.com]
- 7. Effectiveness of Crizotinib for Inflammatory Myofibroblastic Tumor with ALK mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effectiveness of Crizotinib for Inflammatory Myofibroblastic Tumor with ALK mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Crizotinib Acetate-Induced Apoptosis in Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crizotinib is a potent, orally bioavailable small-molecule inhibitor of multiple tyrosine kinases, including Anaplastic Lymphoma Kinase (ALK), MET proto-oncogene (MET), and ROS1 proto-oncogene (ROS1).[1][2][3] In non-small cell lung cancer (NSCLC) harboring specific genetic alterations such as ALK rearrangements, crizotinib has demonstrated significant therapeutic efficacy.[1][2] Its mechanism of action involves the inhibition of these key signaling pathways, which are crucial for cell growth, proliferation, and survival.[2][3] By blocking these pathways, crizotinib can induce cell cycle arrest and, importantly, trigger apoptosis (programmed cell death) in cancer cells.[2] These application notes provide a summary of the quantitative effects of crizotinib on lung cancer cell lines and detailed protocols for assessing its apoptotic activity.
Data Presentation
Table 1: IC50 Values of Crizotinib in Various Lung Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of crizotinib in different lung cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | IC50 Value | Reference |
| H2228 | NSCLC, Adenocarcinoma | 311.26 nmol/L | [4][5] |
| NCI-H460 | NSCLC, Large Cell Carcinoma | 14.29 µM | |
| H1975 | NSCLC, Adenocarcinoma | 16.54 µM | |
| A549 | NSCLC, Adenocarcinoma | 11.25 µM | |
| RH4 | Alveolar Rhabdomyosarcoma | ~1.5 µM | [6] |
| RH30 | Alveolar Rhabdomyosarcoma | ~1.5 µM | [6] |
Table 2: Crizotinib-Induced Apoptosis in Lung Cancer Cell Lines
The induction of apoptosis is a key mechanism of crizotinib's anti-cancer activity. The following table presents quantitative data on the apoptotic effects of crizotinib on lung cancer cell lines.
| Cell Line | Crizotinib Concentration | Treatment Duration | Apoptosis Analysis Method | Observed Effect | Reference |
| H2228 | 300 nmol/L | 1, 2, and 3 days | Flow Cytometry | Significant increase in apoptosis over time. | [7] |
| RH4 | 1.5 µM | 48 hours | Annexin V/7-AAD Flow Cytometry | Moderate increase in early and late apoptosis/necrosis. | [6] |
| RH30 | 1.5 µM | 48 hours | Annexin V/7-AAD Flow Cytometry | Moderate increase in early and late apoptosis/necrosis. | [6] |
Signaling Pathways
Crizotinib induces apoptosis by inhibiting key signaling pathways that are often dysregulated in lung cancer. The primary targets are ALK, MET, and ROS1 receptor tyrosine kinases. Inhibition of these receptors leads to the downregulation of several downstream pro-survival pathways, including the JAK-STAT, PI3K-AKT, and MAPK/ERK pathways. This disruption of survival signals ultimately leads to the activation of the apoptotic cascade.
Another identified mechanism involves the generation of reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress and subsequent apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to assess crizotinib-induced apoptosis in lung cancer cell lines.
Experimental Workflow
Cell Culture
-
Cell Lines: Human non-small cell lung cancer cell lines such as H2228, NCI-H460, H1975, or A549.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Passage cells upon reaching 80-90% confluency.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of crizotinib acetate (e.g., 0, 20, 40, 80, 160, 320 nmol/L) for the desired duration (e.g., 24, 48, 72 hours).[4]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
-
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[9]
-
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentration of this compound for the specified time.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Live cells.
-
Annexin V-positive and PI-negative: Early apoptotic cells.
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.
-
Annexin V-negative and PI-positive: Necrotic cells.
-
-
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of proteins involved in the apoptotic pathways.
-
Procedure:
-
After treatment with crizotinib, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Cleaved Caspase-3, PARP, Bax, Bcl-2, p-ALK, p-MET, p-STAT3) overnight at 4°C.[8][10]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.[8]
-
Conclusion
This compound effectively induces apoptosis in various lung cancer cell lines, primarily through the inhibition of ALK, MET, and ROS1 signaling pathways, as well as by inducing ROS-mediated ER stress. The provided protocols offer a framework for researchers to investigate and quantify the apoptotic effects of crizotinib and similar targeted therapies, contributing to a better understanding of their mechanisms of action and the development of more effective cancer treatments.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Crizotinib induces apoptosis of lung cancer cells through JAK-STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Crizotinib-induced antitumour activity in human alveolar rhabdomyosarcoma cells is not solely dependent on ALK and MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crizotinib induces apoptosis of lung cancer cells through JAK-STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proliferation, apoptosis and invasion of human lung cancer cells are associated with NFATc1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Crizotinib Acetate in Combination with Erlotinib in Advanced NSCLC
These application notes provide a comprehensive overview of the preclinical and clinical findings on the combination therapy of crizotinib acetate and erlotinib for the treatment of advanced non-small cell lung cancer (NSCLC). Detailed protocols for key experimental procedures are included to facilitate further research in this area.
Preclinical Data
The combination of crizotinib, an inhibitor of ALK, MET, and ROS1, with erlotinib, an EGFR inhibitor, has been investigated in preclinical models of NSCLC to explore potential synergistic effects and mechanisms of action.
In Vitro Efficacy in NSCLC Cell Lines
A study on various squamous NSCLC cell lines, wild-type for EGFR and cMET, demonstrated that the combination of crizotinib and erlotinib can result in synergistic, additive, or antagonistic effects on cell growth inhibition.[1] The combination index (CI) was used to quantify these interactions, where a CI < 0.8 indicates synergy, 0.8-1.2 indicates an additive effect, and > 1.2 indicates antagonism.[1]
| Cell Line | Combination Effect | Combination Index (CI) |
| LUDLU | Synergistic | 0.39 ± 0.07 |
| Calu1 | Additive | 0.81 ± 0.04 |
| SKMES1 | Additive | 0.81 ± 0.02 |
| H520 | Additive | 0.87 ± 0.06 |
| H1703 | Antagonistic | 1.20 ± 0.15 |
Table 1: In vitro effects of crizotinib and erlotinib combination on the growth of various NSCLC cell lines.[1]
Mechanism of Action: Signaling Pathway Inhibition
The synergistic effect observed in the LUDLU cell line is attributed to the strong inhibition of the PI3K/Akt signaling pathway.[1] Erlotinib and crizotinib treatment led to a decrease in the phosphorylation of key downstream proteins, including ERK1/2, PRAS40, and GSK3β.[1] The combination treatment almost completely abolished the phosphorylation of PRAS40, a key event linked to the PI3K/Akt pathway.[1] The presence of Her3, which can heterodimerize with both EGFR and cMET, appears to be important for this synergistic interaction.[1]
References
Application Notes and Protocols: Crizotinib Acetate and Axitinib Combination in Solid Tumors
Introduction
The development of resistance to targeted therapies is a significant challenge in oncology. In the context of metastatic renal cell carcinoma (mRCC) and other solid tumors, inhibitors of the vascular endothelial growth factor (VEGF) pathway, such as axitinib, have shown efficacy but are often limited by eventual disease progression.[1][2] Preclinical evidence suggests that upregulation of the MET (mesenchymal-epithelial transition factor) signaling pathway is a key mechanism of resistance to VEGF-targeted therapies.[2][3][4] This has led to the hypothesis that dual inhibition of both VEGFR and MET pathways could lead to a more durable clinical benefit.[1][2][3]
Crizotinib is a tyrosine kinase inhibitor (TKI) that targets ALK, ROS1, and MET, while axitinib is a potent and selective inhibitor of VEGFRs 1, 2, and 3.[1][3][5] The combination of crizotinib and axitinib is therefore a rational approach to simultaneously block two critical pathways involved in tumor growth, angiogenesis, invasion, and metastasis.[1][3] This document provides a summary of the preclinical and clinical findings for this combination therapy, along with detailed protocols for relevant experiments.
Signaling Pathways and Rationale for Combination
Axitinib exerts its anti-angiogenic effects by inhibiting VEGFRs, which are crucial for the formation of new blood vessels that supply tumors with nutrients and oxygen. Crizotinib, in this combination, primarily targets the MET receptor tyrosine kinase. Upregulation of the MET pathway can promote tumor cell proliferation, survival, and invasion, and has been implicated in the development of resistance to anti-angiogenic therapies.[2][6] By combining these two agents, the goal is to achieve a synergistic antitumor effect by simultaneously blocking angiogenesis and a key resistance pathway.
Preclinical Data
Preclinical studies in renal cell carcinoma (RCC) xenograft models have demonstrated the potential of combining axitinib and crizotinib. These studies were foundational in establishing the rationale for clinical investigation.
Table 1: Preclinical Efficacy in a 786-O RCC Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) | Key Finding |
| Vehicle | 0% | Baseline tumor growth |
| Axitinib | 17% | Modest single-agent activity |
| Crizotinib | N/A | Single-agent activity assessed |
| Axitinib + Crizotinib | 76% | Significant synergistic effect (p <0.05 vs. single agents) |
Data sourced from a study on high c-Met expressing 786-O xenografts.[3]
Preclinical Experimental Protocol
This protocol outlines the methodology used in a preclinical xenograft study to evaluate the combination of axitinib and crizotinib.
Objective: To assess the anti-tumor efficacy of axitinib and crizotinib, alone and in combination, in a human renal cell carcinoma xenograft model.
Materials:
-
Cell Line: 786-O human renal cell carcinoma cells (high c-Met expression).[3]
-
Animals: Severe Combined Immunodeficient (SCID) mice.[3]
-
Compounds: Axitinib, Crizotinib, vehicle control.
-
Reagents: Cell culture media, Matrigel, anesthesia, etc.
Procedure:
-
Cell Culture: Culture 786-O cells according to standard laboratory procedures.
-
Tumor Implantation:
-
Harvest 786-O cells and resuspend in a solution of media and Matrigel.
-
Subcutaneously inoculate SCID mice with the cell suspension.[3]
-
Monitor mice for tumor growth.
-
-
Treatment Initiation:
-
Once tumors reach a predetermined volume (e.g., ~100-200 mm³), randomize mice into treatment groups (n=8/group):[3]
-
-
Monitoring and Endpoints:
-
Measure tumor volumes with calipers 2-3 times per week.
-
Monitor animal body weight and overall health for signs of toxicity.
-
Continue treatment until tumors in the vehicle group reach a predetermined endpoint (e.g., 2000 mm³).[3]
-
-
Tissue Analysis:
-
At the end of the study, euthanize mice and excise tumors.
-
Perform immunohistochemical analysis on tumor tissue to assess markers of angiogenesis (e.g., CD31), pericyte coverage (e.g., NG2), and epithelial-mesenchymal transition (EMT).[3]
-
Clinical Data
A Phase Ib, open-label, dose-escalation study (NCT01999972) was conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of axitinib in combination with crizotinib in patients with advanced solid tumors, with a dose-expansion phase focused on mRCC.[1][2][6]
Table 2: Clinical Efficacy in Metastatic Renal Cell Carcinoma (Dose-Expansion Phase)
| Parameter | Value | 95% Confidence Interval (CI) |
| Overall Response Rate (ORR) | 30% | 11.9 – 54.3% |
| Progression-Free Survival (PFS) | 5.6 months | 3.5 – Not Reached |
Data from treatment-naïve mRCC patients in the dose-expansion cohort.[1][6]
Table 3: Safety and Tolerability - Grade ≥3 Adverse Events
| Adverse Event | Frequency in Dose-Escalation Phase (n=22) |
| Hypertension | 18.2% |
| Fatigue | 9.1% |
The Maximum Tolerated Dose (MTD) was established as axitinib 5 mg BID plus crizotinib 250 mg BID.[1][6][7] The combination demonstrated a manageable safety profile consistent with the known toxicities of each agent individually.[1][6][8]
Table 4: Pharmacokinetic Parameters
| Drug | Parameter | Finding |
| Axitinib | Effect of Crizotinib on Axitinib PK | Co-administration had no clinically meaningful effect on the pharmacokinetics of axitinib.[1] |
| Crizotinib | Effect of Axitinib on Crizotinib PK | Not detailed, but crizotinib is a moderate CYP3A4/5 inhibitor.[1] |
Clinical Trial Protocol (Phase Ib)
This protocol is a summary of the design for the Phase Ib study of axitinib and crizotinib.
Objective: To determine the Maximum Tolerated Dose (MTD), safety, and preliminary efficacy of axitinib combined with crizotinib in patients with advanced solid tumors.[4]
Study Design:
-
Part 1: Dose-Escalation Phase:
-
Population: Patients with advanced solid tumors refractory to standard therapy.[1][4]
-
Design: Standard 3+3 or modified toxicity probability interval (mTPI) design.[4]
-
Dosing: Starting doses of axitinib 3 mg BID plus crizotinib 200 mg BID, with subsequent dose escalations.[1][6]
-
Primary Endpoint: Determine the MTD.[4]
-
-
Part 2: Dose-Expansion Phase:
-
Population: Patients with advanced clear-cell mRCC, divided into two cohorts:[1][4]
-
Cohort 1: Treatment-naïve.
-
Cohort 2: 1-2 prior systemic therapies, including a VEGF pathway inhibitor.
-
-
Dosing: Administer the combination at the MTD determined in Part 1.
-
Primary Endpoint: Assess preliminary antitumor activity (e.g., ORR).
-
Assessments:
-
Safety: Monitor adverse events (AEs) graded by NCI-CTCAE, vital signs, and laboratory tests. Dose-limiting toxicities (DLTs) are assessed in the first cycle.
-
Efficacy: Tumor response evaluated by RECIST criteria every 8-12 weeks.
-
Pharmacokinetics: Serial blood sampling to determine plasma concentrations of axitinib and crizotinib.[1][4]
Conclusion and Future Directions
The combination of axitinib and crizotinib was found to have a manageable safety and tolerability profile in patients with advanced solid tumors.[1][6] The MTD was established at axitinib 5 mg BID and crizotinib 250 mg BID.[1][7] While the combination showed modest antitumor activity in treatment-naïve mRCC, the investigators concluded that it did not support further study in this indication, particularly given the rapidly evolving treatment landscape with more effective agents like cabozantinib and immuno-oncology therapies.[1][6]
References
- 1. A Phase Ib Study of Axitinib in Combination with Crizotinib in Patients with Metastatic Renal Cell Cancer or Other Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ascopubs.org [ascopubs.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. A Phase Ib Study of Axitinib in Combination with Crizotinib in Patients with Metastatic Renal Cell Cancer or Other Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. A Phase Ib Study of Axitinib in Combination with Crizotinib in Patients with Metastatic Renal Cell Cancer or Other Advanced Solid Tumors. [clin.larvol.com]
Application Notes and Protocols for Detecting ALK Rearrangement in Crizotinib Sensitivity Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) gene rearrangements are critical oncogenic drivers in a subset of non-small cell lung cancers (NSCLC).[1] These rearrangements, most commonly a fusion between the EML4 and ALK genes, result in the constitutive activation of the ALK tyrosine kinase, which promotes uncontrolled cell proliferation and survival.[2][3] Crizotinib is a potent, small-molecule tyrosine kinase inhibitor (TKI) that targets ALK, ROS1, and MET.[4][5] In patients with ALK-positive NSCLC, Crizotinib can lead to significant tumor shrinkage and prolonged progression-free survival.[3][6] Therefore, accurate and reliable detection of ALK rearrangements is essential for identifying patients who will benefit from this targeted therapy.[1][7]
This document provides detailed application notes and protocols for the principal methods used to detect ALK rearrangements: Fluorescence In Situ Hybridization (FISH), Immunohistochemistry (IHC), Reverse Transcription Polymerase Chain Reaction (RT-PCR), and Next-Generation Sequencing (NGS).
ALK Signaling Pathway and Crizotinib's Mechanism of Action
In normal physiology, the ALK receptor tyrosine kinase is involved in brain development and is activated by ligand binding.[8] In cancer, a chromosomal rearrangement can fuse the intracellular kinase domain of ALK with a partner gene, such as EML4.[9] This fusion event leads to ligand-independent dimerization and constitutive activation of the ALK kinase domain.[10] The activated ALK fusion protein then stimulates multiple downstream signaling cascades, including the PI3K/AKT, JAK/STAT, and RAS/MAPK pathways, driving cell proliferation, survival, and differentiation.[2][11][12]
Crizotinib functions as a competitive inhibitor at the ATP-binding site of the ALK tyrosine kinase domain.[5] By blocking ATP binding, Crizotinib prevents the autophosphorylation and activation of the ALK fusion protein, thereby inhibiting downstream signaling and halting the growth of cancer cells dependent on ALK signaling.[3][5]
References
- 1. ALK-rearrangements and testing methods in non-small cell lung cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 6. Anaplastic Lymphoma Kinase (ALK) Signaling in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crizotinib and testing for ALK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Low level ALK FISH positive results should be approached with caution and confirmed by an orthogonal method - Toruner - Translational Lung Cancer Research [tlcr.amegroups.org]
- 9. cancernetwork.com [cancernetwork.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: In Vitro Assays for Determining Crizotinib IC50 Values in Cancer Cells
Introduction
Crizotinib is a potent, orally available small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1] It was initially developed as a c-MET inhibitor and is clinically approved for the treatment of non-small cell lung cancer (NSCLC) harboring specific genetic alterations.[2][3] Its primary targets include Anaplastic Lymphoma Kinase (ALK), Hepatocyte Growth Factor Receptor (HGFR or c-MET), and ROS1.[3][4] By inhibiting these kinases, Crizotinib blocks key signaling pathways that drive malignant cell proliferation and survival.[1][5] The half-maximal inhibitory concentration (IC50) is a critical quantitative measure used to determine the effectiveness of a compound in inhibiting a specific biological or biochemical function. Establishing the IC50 value of Crizotinib across various cancer cell lines is fundamental for preclinical evaluation, understanding mechanisms of sensitivity and resistance, and guiding further drug development efforts.
This document provides detailed protocols for commonly used in vitro assays—MTT, Sulforhodamine B (SRB), and CellTiter-Glo®—to determine the IC50 values of Crizotinib in cancer cell lines.
Mechanism of Action: Crizotinib Signaling Pathway Inhibition
Crizotinib exerts its anti-tumor effects by binding to the ATP-binding site of its target kinases, primarily ALK, c-MET, and ROS1.[3] In many cancers, these kinases are constitutively activated due to genetic alterations like gene rearrangements, fusions (e.g., EML4-ALK), or amplifications.[1][2][4] This aberrant activation drives downstream signaling cascades, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, which promote cell proliferation, survival, and invasion.[4][5] Crizotinib's inhibition of the upstream kinases leads to a G1-S phase cell cycle arrest and the induction of apoptosis in cancer cells dependent on these pathways.[1]
References
- 1. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Acquired Crizotinib Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of acquired resistance to Crizotinib acetate.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to Crizotinib?
Acquired resistance to Crizotinib in ALK-rearranged non-small cell lung cancer (NSCLC) can be broadly categorized into two main types:
-
ALK-Dependent Mechanisms: These involve genetic alterations within the ALK gene itself. The most common are secondary mutations in the ALK tyrosine kinase domain, which can interfere with Crizotinib binding or increase ATP affinity.[1] Another significant mechanism is the amplification of the ALK fusion gene, leading to overexpression of the ALK protein, which can overwhelm the inhibitory effects of the drug.[1][2]
-
ALK-Independent Mechanisms (Bypass Signaling): In these cases, cancer cells activate alternative signaling pathways to bypass their dependency on ALK signaling for survival and proliferation.[2][3] Commonly activated bypass pathways include the Epidermal Growth Factor Receptor (EGFR), KIT, and MET receptor tyrosine kinases.[3][4][5] Mutations in downstream effectors such as KRAS have also been reported.[6][7]
Q2: My Crizotinib-resistant cell line shows no secondary mutations in the ALK kinase domain. What should I investigate next?
If sequencing of the ALK kinase domain does not reveal any known resistance mutations, you should consider the following possibilities:
-
ALK Gene Amplification: The resistance may be due to an increased copy number of the ALK fusion gene.[2] This can be assessed using Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR).
-
Bypass Pathway Activation: The cancer cells may have activated alternative signaling pathways.[8] You should investigate the phosphorylation status and expression levels of key receptor tyrosine kinases such as EGFR, MET, and KIT using Western blotting or phospho-RTK arrays.[3] Additionally, sequencing of common downstream oncogenes like KRAS can be informative.[9]
-
Histological Transformation: In some clinical cases, tumors can undergo a change in their histology, for example, transformation to small cell lung cancer, which is a known mechanism of resistance.[3] This would require histopathological analysis of tumor samples.
-
Epithelial-to-Mesenchymal Transition (EMT): The induction of EMT can also contribute to drug resistance.[3] This can be investigated by examining the expression of EMT markers such as E-cadherin (downregulated) and Vimentin (upregulated) by Western blotting or immunofluorescence.
Q3: How can I confirm that a specific ALK mutation found in my resistant cells is responsible for Crizotinib resistance?
To functionally validate a candidate resistance mutation, you can perform the following experiments:
-
Site-Directed Mutagenesis: Introduce the specific mutation into a Crizotinib-sensitive cell line expressing wild-type EML4-ALK (e.g., H3122 cells) using site-directed mutagenesis.
-
Cell Viability Assays: Compare the sensitivity of the parental (wild-type) and mutant cell lines to a range of Crizotinib concentrations using a cell viability assay such as MTS or CellTiter-Glo.[10] A significant increase in the IC50 value for the mutant cell line would confirm its role in conferring resistance.
-
Biochemical Assays: Perform in vitro kinase assays to assess the enzymatic activity of the mutant ALK protein in the presence of Crizotinib and compare it to the wild-type protein.[10]
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays for determining Crizotinib IC50 values.
-
Possible Cause 1: Cell Seeding Density. Inconsistent cell numbers at the start of the experiment can lead to variability.
-
Solution: Ensure a consistent number of cells are seeded in each well. Perform cell counting for each experiment and optimize seeding density to ensure cells are in the logarithmic growth phase throughout the assay.
-
-
Possible Cause 2: Drug Potency. Crizotinib may degrade over time.
-
Solution: Prepare fresh drug dilutions for each experiment from a stock solution stored under appropriate conditions (e.g., -20°C).
-
-
Possible Cause 3: Assay Incubation Time. The duration of drug exposure can significantly impact the IC50 value.
-
Solution: Standardize the incubation time (e.g., 72 hours) across all experiments.[6]
-
-
Possible Cause 4: Cell Line Instability. Crizotinib-resistant cell lines can sometimes revert to a more sensitive phenotype if not maintained under selective pressure.
-
Solution: Maintain resistant cell lines in a medium containing a low concentration of Crizotinib to ensure the stability of the resistant phenotype.
-
Problem 2: Difficulty in detecting ALK phosphorylation by Western blot in Crizotinib-resistant cells.
-
Possible Cause 1: Insufficient Protein Lysis. Incomplete cell lysis can result in low protein yield.
-
Solution: Use a lysis buffer containing appropriate protease and phosphatase inhibitors. Ensure complete cell lysis by sonication or repeated freeze-thaw cycles.
-
-
Possible Cause 2: Low Abundance of Phosphorylated ALK. The level of phosphorylated ALK may be low, even in resistant cells.
-
Solution: Consider immunoprecipitation of ALK before performing the Western blot to enrich for the protein of interest.
-
-
Possible Cause 3: Antibody Quality. The primary antibody may not be specific or sensitive enough.
-
Solution: Use a validated antibody specific for phosphorylated ALK (e.g., Phospho-ALK Tyr1586).[11] Include appropriate positive and negative controls in your Western blot.
-
Problem 3: Ambiguous results from FISH analysis for MET amplification.
-
Possible Cause 1: Subjective Interpretation of Signal. Manual counting of FISH signals can be subjective.
-
Solution: Establish clear, standardized scoring criteria for what constitutes amplification (e.g., MET/CEP7 ratio ≥ 2.0 or an average MET gene copy number per cell of ≥ 6.0).[12] Have a second, blinded researcher score the slides.
-
-
Possible Cause 2: Poor Sample Quality. Poor fixation or processing of tissue samples can lead to weak or non-specific signals.
-
Solution: Ensure that tissue samples are fixed in 10% neutral buffered formalin for an adequate amount of time (6-48 hours).[13]
-
-
Possible Cause 3: Tumor Heterogeneity. MET amplification may only be present in a subclone of the tumor cells.
-
Solution: Score a sufficient number of tumor cells (e.g., at least 60) to account for heterogeneity.[12]
-
Quantitative Data Summary
Table 1: Frequency of Acquired Resistance Mechanisms to Crizotinib in ALK-Rearranged NSCLC
| Resistance Mechanism | Frequency | Reference |
| ALK-Dependent | ||
| Secondary ALK Kinase Domain Mutations | ~20-30% | [9][14] |
| * ALK L1196M (gatekeeper) | ~7% | [14] |
| * ALK G1269A | ~4% | [14] |
| * ALK G1202R | Rare in Crizotinib resistance | [15] |
| ALK Fusion Gene Amplification | ~10-20% | [6][7] |
| ALK-Independent (Bypass Pathways) | ||
| EGFR Activation/Amplification | ~10-40% | [5] |
| KIT Amplification | Reported in case studies | [2] |
| MET Amplification | ~5-10% | [16][17] |
| KRAS Mutations | ~10% | [9] |
Table 2: In Vitro IC50 Values for Crizotinib in Sensitive and Resistant Cell Lines
| Cell Line | ALK Status | Crizotinib IC50 (µM) | Reference |
| H3122 (Parental) | EML4-ALK | ~0.02 | [18] |
| H3122 CR1 | EML4-ALK L1196M + Amplification | > 1 | [18] |
| H3122 CR2 | EML4-ALK | > 1 | [18] |
| H3122 CR3 | EML4-ALK | > 1 | [18] |
| SPC-A1 | ALK-negative | ~2 | [19] |
| A549 | KRAS mutant | > 4 | [19] |
Experimental Protocols
1. Cell Viability (MTS/CellTiter-Glo) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of Crizotinib for 72 hours.[6] Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add the MTS or CellTiter-Glo reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for the recommended time (typically 1-4 hours).
-
Data Acquisition: Measure the absorbance at 490 nm for MTS assays or luminescence for CellTiter-Glo assays using a plate reader.[6]
-
Data Analysis: Normalize the data to the vehicle control and calculate the IC50 values using a non-linear regression model.
2. Western Blotting for ALK Phosphorylation
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ALK (e.g., Tyr1586) overnight at 4°C.[11] Also probe for total ALK and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
3. Fluorescence In Situ Hybridization (FISH) for MET Amplification
-
Sample Preparation: Prepare formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Pre-treatment: Deparaffinize and rehydrate the tissue sections. Perform heat-induced epitope retrieval.
-
Probe Hybridization: Apply a dual-color FISH probe set for the MET gene and the centromere of chromosome 7 (CEP7) to the slides. Denature the probes and chromosomal DNA and allow for overnight hybridization.
-
Washing: Wash the slides to remove unbound probes.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Imaging: Visualize the slides using a fluorescence microscope equipped with appropriate filters.
-
Scoring: Count the number of MET (e.g., red) and CEP7 (e.g., green) signals in at least 60 tumor cell nuclei. Calculate the MET/CEP7 ratio and the average MET copy number per cell.[12]
4. Next-Generation Sequencing (NGS) for ALK Mutation Detection
-
DNA Extraction: Isolate genomic DNA from tumor tissue or cell pellets. For liquid biopsies, extract cell-free DNA (cfDNA) from plasma.[20]
-
Library Preparation: Prepare a sequencing library from the extracted DNA. This typically involves DNA fragmentation, end-repair, A-tailing, and adapter ligation. For targeted sequencing, use a panel of primers or probes to enrich for the ALK kinase domain.
-
Sequencing: Sequence the prepared library on an NGS platform (e.g., Ion Torrent PGM or Illumina MiSeq).[21]
-
Data Analysis: Align the sequencing reads to a reference genome. Use a variant calling algorithm to identify single nucleotide variants (SNVs) and insertions/deletions (indels) within the ALK gene.[21]
Visualizations
Caption: Simplified ALK signaling pathway in cancer.
Caption: Major mechanisms of acquired resistance to Crizotinib.
Caption: Workflow for identifying Crizotinib resistance.
References
- 1. ALK and crizotinib: after the honeymoon…what else? Resistance mechanisms and new therapies to overcome it - Rolfo - Translational Lung Cancer Research [tlcr.amegroups.org]
- 2. Crizotinib resistance: implications for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ClinPGx [clinpgx.org]
- 8. Resistance to ALK inhibitors: Pharmacokinetics, mutations or bypass signaling? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of resistance after crizotinib or second-generation ALK therapy in advanced non-small cell lung cancer - Remon - Precision Cancer Medicine [pcm.amegroups.org]
- 10. Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phospho-ALK (Tyr1586) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. MET-FISH Evaluation Algorithm: Proposal of a Simplified Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Test Catalog - Baylor Genetics [catalog.baylorgenetics.com]
- 14. Current Knowledge about Mechanisms of Drug Resistance against ALK Inhibitors in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detecting Resistance to Therapeutic ALK Inhibitors in Tumor Tissue and Liquid Biopsy Markers: An Update to a Clinical Routine Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. e-century.us [e-century.us]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Next-generation sequencing to dynamically detect mechanisms of resistance to ALK inhibitors in ALK-positive NSCLC patients: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 21. genomeweb.com [genomeweb.com]
Technical Support Center: Understanding and Troubleshooting Crizotinib Resistance in ALK-Rearranged Cancers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the role of ALK kinase domain mutations in Crizotinib resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to Crizotinib in ALK-rearranged non-small cell lung cancer (NSCLC)?
Acquired resistance to Crizotinib in ALK-rearranged NSCLC is primarily driven by two main mechanisms:
-
On-target resistance: This involves genetic alterations within the ALK gene itself. The most common on-target resistance mechanism is the development of secondary mutations in the ALK kinase domain.[1][2][3][4][5][6] These mutations can interfere with Crizotinib binding or increase the kinase's affinity for ATP.[7] Another on-target mechanism is the amplification of the ALK fusion gene, leading to overexpression of the ALK protein, which overwhelms the inhibitory effect of the drug.[1][4][7]
-
Off-target resistance: This involves the activation of alternative signaling pathways that bypass the need for ALK signaling to drive tumor cell survival and proliferation.[1][4][5][7] These "bypass tracks" can be activated by various mechanisms, including the amplification or mutation of other receptor tyrosine kinases (RTKs) like EGFR, KIT, and MET, or the activation of downstream signaling molecules.[1][5][7][8][9]
Q2: Which specific ALK kinase domain mutations are most frequently observed in patients who have developed resistance to Crizotinib?
Several secondary mutations within the ALK kinase domain have been identified in Crizotinib-resistant patients. The most common and well-characterized mutations include:
-
L1196M: This is a "gatekeeper" mutation, analogous to the T790M mutation in EGFR and the T315I mutation in ABL.[1][5][7] It is one of the most frequently observed mutations.[3][10]
-
G1269A: This is another common mutation that confers resistance to Crizotinib.[2][3][10][11][12]
-
G1202R: This mutation is a significant cause of resistance to second-generation ALK inhibitors but is also observed in a small percentage of Crizotinib-resistant cases.[3][10]
-
C1156Y: This mutation has been identified in patients who have relapsed on Crizotinib.[5][10]
-
Other less frequent mutations: A variety of other mutations have also been reported, including I1171T/N/S, S1206Y, L1152P/R, F1174V, and 1151Tins.[3]
Troubleshooting Guides
Guide 1: Investigating Unexpected Crizotinib Resistance in an In Vitro Model
Problem: Your ALK-positive cancer cell line, previously sensitive to Crizotinib, is now showing signs of resistance (e.g., increased cell viability, reduced apoptosis) in your experiments.
Troubleshooting Steps:
-
Confirm Cell Line Identity and Purity:
-
Perform short tandem repeat (STR) profiling to confirm the identity of your cell line.
-
Check for mycoplasma contamination, which can affect cell behavior and drug response.
-
-
Verify Drug Potency and Experimental Conditions:
-
Use a fresh stock of Crizotinib and verify its concentration.
-
Ensure consistent experimental conditions (e.g., cell seeding density, media composition, incubation time).
-
-
Assess ALK Expression and Phosphorylation:
-
Perform a Western blot to check the total protein levels of ALK and its phosphorylated form (p-ALK). In resistant cells, p-ALK levels may remain high even in the presence of Crizotinib.[1]
-
-
Sequence the ALK Kinase Domain:
-
Extract genomic DNA or RNA from the resistant cells and perform Sanger sequencing or next-generation sequencing (NGS) of the ALK kinase domain (exons 21-25) to identify potential resistance mutations.[2]
-
-
Evaluate for ALK Gene Amplification:
-
Use fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to determine if the ALK fusion gene is amplified in the resistant cells.[1]
-
-
Investigate Bypass Signaling Pathways:
Guide 2: Interpreting Sequencing Results from a Crizotinib-Resistant Tumor Biopsy
Scenario: You have sequencing data from a patient's tumor biopsy taken after progression on Crizotinib.
| Sequencing Finding | Interpretation | Recommended Next Steps |
| Identification of a known ALK resistance mutation (e.g., L1196M, G1269A) | The resistance is likely on-target and driven by the identified mutation. | Consider treatment with a second- or third-generation ALK inhibitor known to be effective against the specific mutation.[11][12][13] |
| ALK fusion gene amplification detected | Resistance is likely due to overexpression of the ALK target. | A higher dose of Crizotinib (if tolerable) or a more potent second-generation ALK inhibitor may be considered. |
| No ALK mutation or amplification detected | Resistance is likely mediated by off-target mechanisms (bypass pathway activation). | Investigate for mutations or amplifications in other oncogenes (e.g., EGFR, MET, KRAS).[2][5] Consider combination therapy targeting both ALK and the activated bypass pathway. |
| Multiple resistance mechanisms identified (e.g., ALK mutation and bypass pathway activation) | The tumor has developed heterogeneous resistance mechanisms. | A combination of targeted therapies may be required.[1] |
Quantitative Data Summary
The following table summarizes the in vitro efficacy of different ALK inhibitors against wild-type EML4-ALK and various Crizotinib-resistant ALK mutations. IC50 values represent the concentration of the drug required to inhibit 50% of the target's activity.
| ALK Variant | Crizotinib IC50 (nM) | Ceritinib IC50 (nM) | Alectinib IC50 (nM) | Brigatinib IC50 (nM) | Lorlatinib IC50 (nM) |
| Wild-Type EML4-ALK | ~150[11][12] | ~25[11][12] | Potent | Potent | Potent |
| L1196M | High Resistance | Active[11][12] | Active[14] | Potent | Potent[10] |
| G1269A | High Resistance | Active[11][12] | Potent | Potent | Potent[10] |
| G1202R | High Resistance | Resistant | Resistant | Resistant | Potent[3][10] |
| C1156Y | High Resistance | Potent | Active[14] | Potent | Potent[10] |
| I1171T | High Resistance | Sensitive in vitro | Sensitive in vitro | Potent | Potent[10] |
| S1206Y | High Resistance | Active | Potent | Potent | Potent[10] |
Note: IC50 values can vary between different studies and experimental systems. "Potent" and "Active" indicate that the inhibitor is effective against the mutation, while "High Resistance" or "Resistant" indicates reduced efficacy.
Experimental Protocols
Protocol 1: Generation of Crizotinib-Resistant Cell Lines
This protocol describes a method for generating Crizotinib-resistant cancer cell lines in vitro.
-
Cell Culture: Culture a known Crizotinib-sensitive, ALK-positive cell line (e.g., H3122) in standard growth medium.
-
Initial Drug Exposure: Treat the cells with a low concentration of Crizotinib (e.g., at or slightly below the IC50 value).
-
Dose Escalation: Gradually increase the concentration of Crizotinib in the culture medium over several months as the cells adapt and become resistant.[1]
-
Isolation of Resistant Clones: Once the cells can proliferate in a high concentration of Crizotinib (e.g., >1 µM), isolate single-cell clones to establish stable resistant cell lines.
-
Characterization: Characterize the resistant cell lines for the mechanisms of resistance as described in the troubleshooting guides.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to determine the sensitivity of cancer cells to a drug.
-
Cell Seeding: Seed the parental and Crizotinib-resistant cells in 96-well plates at a predetermined optimal density.
-
Drug Treatment: Treat the cells with a serial dilution of Crizotinib or other ALK inhibitors for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the dose-response curves to determine the IC50 values.
Protocol 3: Western Blotting for ALK Phosphorylation
This protocol is used to assess the activation state of the ALK receptor.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ALK (p-ALK).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
-
Total ALK and Loading Control: Strip the membrane and re-probe with an antibody for total ALK and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Mandatory Visualizations
Caption: Canonical ALK signaling pathways downstream of the EML4-ALK fusion protein.
Caption: Major mechanisms of acquired resistance to Crizotinib.
Caption: Workflow for investigating and managing Crizotinib resistance.
References
- 1. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of acquired crizotinib resistance in ALK-rearranged lung Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crizotinib resistance: implications for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]
- 7. ALK and crizotinib: after the honeymoon…what else? Resistance mechanisms and new therapies to overcome it - Rolfo - Translational Lung Cancer Research [tlcr.amegroups.org]
- 8. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crizotinib to overcome alectinib-resistance in non-small cell lung cancer (NSCLC) harboring EML4-ALK. - ASCO [asco.org]
- 10. Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming crizotinib resistance in ALK-rearranged NSCLC with the second-generation ALK-inhibitor ceritinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. onclive.com [onclive.com]
- 14. ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
Bypass signaling pathways mediating Crizotinib acetate resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating bypass signaling pathways that mediate resistance to Crizotinib acetate.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to crizotinib?
Acquired resistance to crizotinib in ALK-rearranged non-small cell lung cancer (NSCLC) primarily falls into two categories:
-
ALK-dependent mechanisms: These involve genetic alterations within the ALK gene itself, such as secondary point mutations in the kinase domain (e.g., L1196M, G1269A, C1156Y, G1202R) or amplification of the ALK fusion gene.[1][2][3][4][5] These alterations can hinder the binding of crizotinib to the ALK kinase, reducing its inhibitory effect.
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ALK-independent mechanisms (Bypass Signaling Pathways): In these cases, cancer cells activate alternative signaling pathways to maintain proliferation and survival, thereby bypassing the need for ALK signaling.[2][6][7] These "bypass tracks" are a significant cause of resistance and often involve the activation of other receptor tyrosine kinases (RTKs).[1][2]
Q2: Which bypass signaling pathways are most commonly implicated in crizotinib resistance?
Several key bypass signaling pathways have been identified as mediators of crizotinib resistance. The most frequently reported include:
-
Epidermal Growth Factor Receptor (EGFR) Activation: Upregulation of EGFR and its ligands, such as amphiregulin and EGF, can lead to sustained downstream signaling through the PI3K/AKT and MEK/ERK pathways, even in the presence of ALK inhibition by crizotinib.[1][6][8][9]
-
KIT Amplification: Amplification of the KIT proto-oncogene, a receptor tyrosine kinase, has been observed in crizotinib-resistant tumors.[1][2][8] Activation of KIT signaling can serve as a bypass mechanism.
-
Insulin-like Growth Factor 1 Receptor (IGF-1R) Signaling: Enhanced IGF-1R signaling has been identified in crizotinib-resistant cell lines and patient samples.[2][8][10][11][12] Activation of this pathway can promote cell survival and proliferation despite ALK blockade.
-
MET Amplification: Amplification of the MET proto-oncogene is another recognized mechanism of resistance.[13][14][15] Since crizotinib is also a MET inhibitor, this mechanism is more relevant for resistance to second-generation ALK inhibitors that do not target MET.[6] However, MET amplification has been reported in the context of resistance to various ALK inhibitors.[14][15]
-
KRAS Mutations: The emergence of KRAS mutations has been observed in some patients with crizotinib resistance.[5]
Q3: Can multiple resistance mechanisms co-exist in the same patient?
Yes, it is not uncommon for multiple resistance mechanisms to develop simultaneously in the same patient. For instance, a tumor might harbor both a secondary ALK mutation and an amplification of a bypass pathway like KIT or EGFR.[1][8] This heterogeneity can present a significant challenge for subsequent lines of therapy.
Troubleshooting Guide
Problem: My ALK-positive cancer cell line is showing decreased sensitivity to crizotinib in my in vitro experiments.
Possible Cause 1: Development of secondary ALK mutations.
-
How to investigate:
Possible Cause 2: Amplification of the ALK fusion gene.
-
How to investigate:
-
Fluorescence In Situ Hybridization (FISH): Use FISH analysis to assess the copy number of the ALK gene.[1][3] An increased number of ALK signals per cell is indicative of amplification.
-
Quantitative PCR (qPCR): Perform qPCR on genomic DNA to quantify the ALK gene copy number relative to a reference gene.[3]
-
Possible Cause 3: Activation of a bypass signaling pathway.
-
How to investigate:
-
Immunoblotting (Western Blot):
-
Probe for increased phosphorylation of key bypass pathway proteins such as EGFR, MET, IGF-1R, and their downstream effectors like AKT and ERK.
-
Compare the phosphorylation status in your resistant cells versus the parental, crizotinib-sensitive cells, both with and without crizotinib treatment.
-
-
Receptor Tyrosine Kinase (RTK) Arrays: Use phospho-RTK arrays to screen for the activation of a broad range of RTKs simultaneously.
-
Next-Generation Sequencing (NGS): Analyze the genomic DNA of resistant cells for amplifications or mutations in genes associated with bypass signaling pathways (e.g., EGFR, KIT, MET, KRAS).[5][13]
-
Problem: I have identified a potential bypass pathway. How can I confirm its role in mediating crizotinib resistance?
-
Experimental Approach:
-
Combination Therapy in vitro: Treat your crizotinib-resistant cells with a combination of crizotinib and an inhibitor specific to the identified bypass pathway (e.g., an EGFR inhibitor like erlotinib or afatinib if EGFR is activated).[9] A synergistic or additive effect on cell growth inhibition would confirm the role of the bypass pathway.
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Genetic Knockdown: Use siRNA or shRNA to knockdown the expression of the key protein in the suspected bypass pathway (e.g., EGFR, IGF-1R). A restoration of sensitivity to crizotinib upon knockdown would validate the pathway's involvement.
-
Quantitative Data Summary
Table 1: IC50 Values for Crizotinib in Sensitive and Resistant Cell Lines
| Cell Line | ALK Status | Resistance Mechanism | Crizotinib IC50 (µM) | Reference |
| H3122 | EML4-ALK | Sensitive | < 0.1 | [1] |
| H3122 CR1 | EML4-ALK | L1196M mutation, gene amplification | > 1 | [1] |
| H3122 CR2 | EML4-ALK | ALK phosphorylation maintained | > 1 | [1] |
| H3122 CR3 | EML4-ALK | EGFR activation | > 1 | [1] |
Table 2: Frequency of Resistance Mechanisms in Crizotinib-Resistant Patients
| Resistance Mechanism | Frequency in Patients | Reference |
| Secondary ALK Kinase Domain Mutations | 22% - 36% | [1][5][8] |
| ALK Gene Amplification | Observed in a subset of patients | [1][8] |
| EGFR Activation | Identified in patient samples | [1][8] |
| KIT Amplification | Identified in patient samples | [1][8] |
| KRAS Mutations | 18% (2 of 11 patients) | [5] |
Key Experimental Protocols
1. Generation of Crizotinib-Resistant Cell Lines
This protocol describes the method for generating crizotinib-resistant cancer cell lines from a sensitive parental line.
-
Cell Culture: Culture the parental ALK-positive cancer cell line (e.g., H3122) in standard growth medium.
-
Dose Escalation:
-
Initially, treat the cells with a low concentration of crizotinib (e.g., near the IC50 value).
-
Gradually increase the concentration of crizotinib in the culture medium over a period of several months as the cells adapt and become resistant.
-
The final concentration for maintaining the resistant cell lines is typically around 1 µM.[1][3]
-
-
Isolation of Resistant Clones: Isolate single-cell clones from the resistant population to establish independent resistant cell lines (e.g., H3122 CR1, CR2, CR3).[1]
-
Maintenance: Continuously culture the established resistant cell lines in the presence of the selective pressure (e.g., 1 µM crizotinib) to maintain the resistant phenotype.
2. Immunoblotting for Pathway Activation
This protocol is for assessing the phosphorylation status of key signaling proteins.
-
Cell Lysis:
-
Treat sensitive and resistant cells with or without crizotinib for a specified time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., p-ALK, ALK, p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
3. Cell Viability Assay
This protocol is for determining the IC50 of crizotinib.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Drug Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of crizotinib for 72 hours.
-
Viability Assessment:
-
Add a viability reagent such as CellTiter-Glo® (Promega) or MTT to each well.
-
Measure the luminescence or absorbance according to the manufacturer's instructions.
-
-
Data Analysis: Plot the cell viability against the drug concentration and calculate the IC50 value using a non-linear regression model.
Visualizations
Caption: Crizotinib inhibits ALK, but bypass tracks like EGFR, KIT, and IGF-1R can reactivate downstream signaling.
Caption: Workflow for investigating crizotinib resistance mechanisms in vitro.
References
- 1. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Knowledge about Mechanisms of Drug Resistance against ALK Inhibitors in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]
- 8. Crizotinib resistance: implications for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual ALK and EGFR inhibition targets a mechanism of acquired resistance to the tyrosine kinase inhibitor crizotinib in ALK rearranged lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metformin restores crizotinib sensitivity in crizotinib-resistant human lung cancer cells through inhibition of IGF1-R signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of IGF-1R pathway and NPM-ALK G1269A mutation confer resistance to crizotinib treatment in NPM-ALK positive lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Research Portal [ourarchive.otago.ac.nz]
- 13. aacrjournals.org [aacrjournals.org]
- 14. e-century.us [e-century.us]
- 15. ALK-tyrosine kinase inhibitor intrinsic resistance due to de novo MET-amplification in metastatic ALK-rearranged non-small cell lung cancer effectively treated by alectinib-crizotinib combination—case report - Urbanska - Translational Lung Cancer Research [tlcr.amegroups.org]
Technical Support Center: Enhancing Crizotinib Acetate Efficacy in Resistant Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working to overcome Crizotinib acetate resistance. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: My Crizotinib-resistant cell line shows variable IC50 values between experiments. What could be the cause?
A1: Inconsistent IC50 values can stem from several factors:
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Cell Passage Number: Prolonged culturing can alter the genetic and phenotypic characteristics of cell lines. It is advisable to use cells within a consistent and limited passage number range for all experiments.
-
Seeding Density: Variations in the initial number of cells seeded can significantly impact the final readout of viability assays. Ensure precise and consistent cell seeding across all wells and experiments.
-
Reagent Quality and Storage: Degradation of this compound or other reagents can affect their potency. Store all compounds under their recommended conditions and use fresh dilutions for each experiment.
-
Assay Incubation Time: The duration of drug exposure can influence the IC50 value. Standardize the incubation time for all assays to ensure comparability.
Q2: I have identified a secondary mutation in the ALK kinase domain in my resistant cell line. How do I confirm this is the mechanism of resistance?
A2: To confirm that a specific ALK mutation confers Crizotinib resistance, you can perform the following:
-
Site-Directed Mutagenesis: Introduce the identified mutation into a Crizotinib-sensitive parental cell line.
-
Cell Viability Assays: Compare the Crizotinib IC50 value of the engineered mutant cell line with the parental and resistant cell lines. A significant increase in the IC50 of the mutant line would confirm the mutation's role in resistance.
-
Biochemical Assays: In vitro kinase assays can be performed to assess the inhibitory activity of Crizotinib against the wild-type and mutant ALK proteins.[1]
Q3: My Crizotinib-resistant cells do not have any detectable ALK mutations. What are other possible resistance mechanisms?
A3: In the absence of on-target ALK mutations, resistance is often driven by the activation of bypass signaling pathways.[2][3] These pathways provide alternative routes for cell survival and proliferation, rendering the cells less dependent on ALK signaling. Common bypass pathways include:
-
EGFR (Epidermal Growth Factor Receptor) activation: Overexpression or activating mutations in EGFR can lead to ALK-independent signaling.[4][5]
-
KRAS mutations: Acquired mutations in the KRAS gene can activate the MAPK pathway, promoting cell growth.[4][5]
-
KIT amplification: Increased copy number of the KIT proto-oncogene can also drive resistance.[2][6]
-
MET amplification: Amplification of the MET proto-oncogene is another known mechanism of bypass signaling.[7]
-
IGF-1R (Insulin-like Growth Factor 1 Receptor) activation. [3]
Troubleshooting Guides
Issue 1: Inconsistent results in combination therapy experiments.
-
Problem: High variability in synergistic effects observed when combining Crizotinib with a second agent.
-
Possible Causes & Solutions:
-
Suboptimal Drug Concentrations: The selected concentrations for one or both drugs may not be in the appropriate range to observe synergy.
-
Troubleshooting Step: Perform a dose-matrix experiment testing a wide range of concentrations for both drugs to identify the optimal synergistic concentrations.
-
-
Incorrect Dosing Schedule: The timing and sequence of drug administration can be critical for synergistic interactions.
-
Troubleshooting Step: Test different dosing schedules (e.g., sequential vs. simultaneous administration) to determine the most effective regimen.
-
-
Cell Line Heterogeneity: The resistant cell line may consist of a mixed population with different resistance mechanisms.
-
Troubleshooting Step: Perform single-cell cloning to isolate and characterize subpopulations. Test the combination therapy on these individual clones.
-
-
Issue 2: Difficulty in establishing a Crizotinib-resistant cell line.
-
Problem: Parental cells do not survive the dose-escalation process, or the resulting cells do not show a significant shift in the Crizotinib IC50.
-
Possible Causes & Solutions:
-
Initial Crizotinib Concentration is Too High: Starting with a concentration that is too cytotoxic can prevent the cells from adapting.
-
Troubleshooting Step: Begin the dose escalation with a Crizotinib concentration that is significantly lower than the IC50 of the parental cell line (e.g., IC10-IC20).
-
-
Insufficient Recovery Time: Cells may not have enough time to recover and adapt between dose escalations.
-
Troubleshooting Step: Extend the culture period at each concentration, allowing the cell population to stabilize before increasing the dose.
-
-
Inappropriate Cell Culture Conditions: Suboptimal growth conditions can increase cellular stress and hinder the development of resistance.
-
Troubleshooting Step: Ensure that the cell culture medium, supplements, and incubator conditions are optimal for the specific cell line.
-
-
Data Presentation
Table 1: Mechanisms of Acquired Resistance to Crizotinib
| Resistance Mechanism | Frequency (in resistant patients) | Key Molecular Alterations | References |
| On-Target Alterations | |||
| Secondary ALK Kinase Mutations | 22% - 36% | L1196M, G1269A, C1156Y, L1152R, G1202R, S1206Y, 1151Tins | [2][4][5][6] |
| ALK Gene Amplification | 9% - 18% | Increased copy number of the ALK fusion gene | [2][4][5][6] |
| Bypass Track Activation | |||
| EGFR Activation | ~40% in some studies | EGFR gene amplification or mutation | [2][4][5][8] |
| KRAS Mutation | ~9% | Acquired KRAS mutations | [4][5] |
| KIT Amplification | Reported in some cases | Increased copy number of the KIT gene | [2][6] |
| MET Amplification | ~4% in ROS1+ lung cancer | Increased copy number of the MET gene | [7] |
Table 2: Efficacy of Second-Generation ALK Inhibitors in Crizotinib-Resistant Models
| Compound | Target Mutations | Key Findings | References |
| Ceritinib | G1269A, C1156Y, F1174C/L | Demonstrates efficacy against several Crizotinib-resistant mutations. | [3][9] |
| Alectinib | L1196M, G1269A, C1156Y, F1174C/L | Effective against a broad range of ALK mutations, but not G1202R. | [3] |
| Brigatinib | L1196M, G1202R | Shows activity against the highly resistant G1202R mutation. | [9] |
| Lorlatinib | G1202R and other resistant mutations | A third-generation inhibitor designed to overcome resistance to earlier-generation TKIs, including G1202R.[9] | [7][9] |
Experimental Protocols
Protocol 1: Generation of a Crizotinib-Resistant Cell Line
-
Cell Seeding: Plate the parental ALK-positive cancer cell line (e.g., H3122) in a T75 flask at a low density (e.g., 20-30% confluency).
-
Initial Drug Exposure: Add Crizotinib to the culture medium at a starting concentration equal to the IC10 or IC20 of the parental cells.
-
Culture and Monitoring: Culture the cells under standard conditions, monitoring for cell death and recovery. Replace the medium with fresh Crizotinib-containing medium every 3-4 days.
-
Dose Escalation: Once the cells have repopulated the flask and are growing steadily, subculture them and increase the Crizotinib concentration by 1.5 to 2-fold.
-
Repeat: Repeat the process of culture, monitoring, and dose escalation until the cells can proliferate in a clinically relevant concentration of Crizotinib (e.g., 1 µM).
-
Characterization: Regularly assess the IC50 of the evolving cell population to track the development of resistance. Once a stable resistant line is established, characterize the underlying resistance mechanism(s).
Protocol 2: Cell Viability (IC50) Determination using a Luminescence-Based Assay
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of culture medium. Allow cells to adhere overnight.
-
Drug Dilution: Prepare a serial dilution of Crizotinib in culture medium.
-
Drug Treatment: Remove the medium from the wells and add 100 µL of the Crizotinib dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Luminescence Reading: Add a volume of a luminescence-based cell viability reagent (e.g., CellTiter-Glo®) equal to the volume of the culture medium in each well.
-
Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results as a dose-response curve to determine the IC50 value using appropriate software.
Visualizations
Caption: Crizotinib inhibits the ALK fusion protein, blocking downstream signaling pathways.
Caption: Major mechanisms of acquired resistance to Crizotinib.
Caption: Workflow for studying and overcoming Crizotinib resistance.
References
- 1. Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crizotinib resistance: implications for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ClinPGx [clinpgx.org]
- 6. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming TKI resistance in fusion-driven NSCLC: new generation inhibitors and rationale for combination strategies - Russo - Translational Lung Cancer Research [tlcr.amegroups.org]
Technical Support Center: Crizotinib-Induced Hepatotoxicity in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues during preclinical investigations of crizotinib-induced hepatotoxicity.
Frequently Asked Questions (FAQs)
Q1: What are the established mechanisms of crizotinib-induced hepatotoxicity in preclinical models?
A1: Preclinical studies indicate that crizotinib-induced hepatotoxicity is primarily mediated by the induction of oxidative stress and mitochondrial dysfunction, which subsequently lead to hepatocyte apoptosis and necrosis.[1][2] Key molecular events include the generation of reactive oxygen species (ROS), depletion of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx), and an increase in lipid peroxidation markers such as malondialdehyde (MDA).[1][3][4] This oxidative stress can trigger the mitochondrial apoptosis pathway, characterized by a decreased Bcl-2/Bax ratio and dissipation of the mitochondrial membrane potential.[1][2]
Q2: Which preclinical models are most commonly used to study crizotinib hepatotoxicity?
A2: Both in vitro and in vivo models are employed. Commonly used human liver cell lines include HepG2 and L02.[1][4] For in vivo studies, mouse models such as ICR and C57 mice, as well as Wistar rats, have been utilized to investigate liver injury following crizotinib administration.[1][4][5]
Q3: What are the typical biomarkers to assess crizotinib-induced liver injury in preclinical studies?
A3: Key biomarkers include serum levels of liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and lactate dehydrogenase (LDH).[1][2] Histopathological examination of liver tissue for signs of inflammation, necrosis, and apoptosis is also crucial.[5] Mechanistic biomarkers related to oxidative stress (ROS, MDA, SOD, GPx) and apoptosis (Bcl-2, Bax, caspases) are also frequently measured.[1][4]
Q4: At what concentrations/doses is crizotinib-induced hepatotoxicity typically observed in preclinical models?
A4: In vitro, cytotoxic effects in HepG2 cells have been observed with crizotinib concentrations around 15 µM and higher.[1] In vivo, oral administration of crizotinib at 70 mg/kg/day for four weeks in ICR mice and 100 mg/kg/day for 14 days in C57 mice has been shown to induce liver injury.[1][4] It is important to note that dose- and time-dependency are often observed.[1]
Troubleshooting Guides
Issue 1: High Variability in Hepatotoxicity Readouts
Problem: Significant variability in liver enzyme levels (ALT, AST) or cell viability assays across experimental replicates.
Possible Causes and Troubleshooting Steps:
-
Inconsistent Drug Preparation: Crizotinib may not be fully solubilized or may precipitate out of solution.
-
Solution: Ensure a consistent and validated protocol for dissolving crizotinib. Use of appropriate solvents (e.g., DMSO) followed by dilution in culture media or vehicle is critical. Prepare fresh solutions for each experiment.
-
-
Cell Culture Conditions: Variations in cell density, passage number, or culture media can affect cellular responses.
-
Solution: Standardize cell seeding density and use cells within a defined low-passage range. Ensure consistency in media composition, serum concentration, and incubation conditions.
-
-
Animal Handling and Dosing: Stress from handling and inaccurate dosing can influence physiological responses.
-
Solution: Acclimatize animals to the facility and handling procedures before the experiment.[4] Ensure accurate oral gavage or other administration routes with consistent volumes and timing.
-
Issue 2: Lack of Expected Hepatotoxic Effect
Problem: No significant increase in liver enzymes or evidence of cell death at doses/concentrations reported in the literature.
Possible Causes and Troubleshooting Steps:
-
Model-Specific Differences: The chosen cell line or animal strain may be less sensitive to crizotinib.
-
Solution: Review the literature to confirm the suitability of your model.[4] Consider using a different, more sensitive cell line (e.g., comparing HepG2 vs. L02) or mouse strain.
-
-
Insufficient Drug Exposure: The dose or duration of treatment may be inadequate.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for observing toxicity in your specific model.[1]
-
-
Metabolic Differences: In vitro models may lack the full metabolic competency of the liver, potentially underestimating the toxicity of metabolites. Crizotinib is primarily metabolized by CYP3A4.[6]
-
Solution: Consider using primary hepatocytes or 3D liver models with enhanced metabolic activity. For in vivo studies, be aware of potential drug-drug interactions that could alter crizotinib metabolism.[6]
-
Data Presentation
Table 1: Summary of In Vitro Crizotinib Hepatotoxicity Data
| Cell Line | Crizotinib Concentration | Duration | Key Findings | Reference |
| HepG2 | 15 µM, 20 µM | 24 hours | Significant increase in ALT and AST levels. | [1] |
| HepG2 | 0, 8, 15, 20, 25 µM | 24 hours | Dose-dependent increase in apoptosis/necrosis. | [1] |
| L02 | 0-30 µM | 48 hours | Dose-dependent reduction in cell viability. | [4] |
Table 2: Summary of In Vivo Crizotinib Hepatotoxicity Data
| Animal Model | Crizotinib Dose | Duration | Key Findings | Reference |
| ICR Mice (male) | 70 mg/kg/day (oral) | 4 weeks | Significantly elevated serum ALT and ALP. | [1][2] |
| C57 Mice (male) | 100 mg/kg/day (oral) | 14 days | Significant liver injury; decreased GPx and SOD, increased MDA. | [4] |
| Wistar Rats | 10 mg/kg (oral) | 28 and 42 days | Mild portal inflammation, perivenular focal and confluent necrosis in the liver. | [5] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Crizotinib-Induced Cytotoxicity
-
Cell Culture: Culture HepG2 or L02 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to attach for 24 hours.
-
Crizotinib Treatment: Prepare a stock solution of crizotinib in DMSO and dilute it to final concentrations in the culture medium. The final DMSO concentration should be non-toxic (e.g., <0.1%). Replace the medium in the wells with the crizotinib-containing medium. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 12, 24, 48 hours).[2]
-
Cell Viability Assay (MTT or similar): Add MTT reagent to each well and incubate. Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
Liver Enzyme Measurement: Collect the cell culture supernatant to measure the activity of released ALT, AST, and LDH using commercially available assay kits.[2]
Protocol 2: In Vivo Assessment of Crizotinib-Induced Hepatotoxicity in Mice
-
Animal Acclimatization: House male ICR or C57 mice (e.g., 18-22g) in a controlled environment for at least one week before the experiment.[1][4]
-
Group Allocation: Randomly divide the animals into a control group and a crizotinib-treated group.
-
Drug Administration: Prepare a suspension of crizotinib in a suitable vehicle (e.g., 0.5% sodium carboxymethyl cellulose).[4] Administer crizotinib orally by gavage at the desired dose (e.g., 70-100 mg/kg/day) for the specified duration (e.g., 14 or 28 days).[1][4] The control group receives the vehicle only.
-
Sample Collection: At the end of the treatment period, collect blood samples via cardiac puncture or other appropriate methods for serum separation. Euthanize the animals and perfuse the liver with saline before collection.
-
Biochemical Analysis: Use the collected serum to measure ALT, AST, and ALP levels using standard biochemical assays.[1][2]
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for microscopic examination.
-
Oxidative Stress Markers: Homogenize a portion of the liver tissue to prepare lysates for measuring MDA content and the activity of SOD and GPx using specific assay kits.[1][4]
Visualizations
Caption: Signaling pathway of crizotinib-induced hepatotoxicity.
Caption: Troubleshooting workflow for preclinical hepatotoxicity experiments.
References
- 1. An Insight on the Pathways Involved in Crizotinib and Sunitinib Induced Hepatotoxicity in HepG2 Cells and Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | An Insight on the Pathways Involved in Crizotinib and Sunitinib Induced Hepatotoxicity in HepG2 Cells and Animal Model [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Crizotinib and Sunitinib Induce Hepatotoxicity and Mitochondrial Apoptosis in L02 Cells via ROS and Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crizotinib-induced toxicity in an experimental rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crizotinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects of Crizotinib Acetate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage the off-target effects of Crizotinib acetate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary and major off-targets of Crizotinib?
A1: Crizotinib is a multi-targeted tyrosine kinase inhibitor. Its primary, intended targets are ALK, MET, and ROS1.[1][2][3] However, it also inhibits several other kinases with varying potency, which are referred to as "off-targets." Understanding this selectivity profile is crucial for interpreting experimental results.
Q2: My cells, which do not express ALK, MET, or ROS1, are showing a response to Crizotinib (e.g., decreased viability, morphological changes). What could be the cause?
A2: This is likely due to Crizotinib's off-target effects. Crizotinib can inhibit other kinases that may be important for the survival and signaling of your specific cell line. For example, it has been shown to inhibit TGFβ receptor I (TβRI), which can affect cell migration and growth.[2] It can also impact other pathways such as JAK/STAT and MAPK.[4][5] It is recommended to perform a broader analysis of key signaling pathways to identify the affected off-target.
Q3: I am observing unexpected changes in a signaling pathway that is not downstream of ALK, MET, or ROS1 after Crizotinib treatment. How can I confirm this is a true off-target effect?
A3: To confirm a suspected off-target effect, you can perform several experiments:
-
Kinase Profiling: Use a commercially available kinase panel to screen Crizotinib against a wide range of kinases to see if your protein of interest is a direct target.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of Crizotinib to the target protein in a cellular context.
-
Western Blotting: Validate the downstream effects of the suspected off-target inhibition by examining the phosphorylation status of key proteins in the pathway.
-
Use of Alternative Inhibitors: Compare the phenotype observed with Crizotinib to that of a more selective inhibitor for the suspected off-target kinase.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR to reduce the expression of the suspected off-target kinase and see if it phenocopies the effect of Crizotinib.
Q4: How can I mitigate off-target effects in my experiments?
A4: While completely eliminating off-target effects is challenging, you can take steps to minimize their impact:
-
Use the Lowest Effective Concentration: Titrate Crizotinib to the lowest concentration that effectively inhibits your primary target to reduce the likelihood of engaging off-target kinases.
-
Use Multiple ALK/MET/ROS1 Inhibitors: Comparing the effects of Crizotinib with other, structurally different inhibitors of the same primary target can help distinguish on-target from off-target effects.
-
Confirm Phenotypes with Genetic Approaches: Use techniques like siRNA or CRISPR to validate that the observed phenotype is due to the inhibition of the intended target.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected Cell Death in Non-Target Cells | Crizotinib is inhibiting an off-target kinase essential for the survival of your cell line. | 1. Review the kinase inhibition profile of Crizotinib (see Table 1) to identify potential off-target kinases expressed in your cells. 2. Perform a dose-response curve to determine the IC50 in your cell line. 3. Use a more selective inhibitor for your intended pathway of study as a control. 4. Validate the involvement of the suspected off-target kinase using siRNA or CRISPR. |
| Altered Cell Morphology or Migration | Off-target inhibition of kinases involved in cytoskeletal regulation or cell adhesion (e.g., TβRI).[2] | 1. Analyze the expression and phosphorylation status of key proteins in pathways controlling cell morphology and migration (e.g., TGFβ, SRC family kinases). 2. Perform wound healing or transwell migration assays to quantify the effect. 3. Compare with a specific inhibitor of the suspected off-target pathway. |
| Inconsistent Results Between Experiments | 1. Variability in cell passage number or confluency. 2. Degradation of Crizotinib stock solution. | 1. Maintain consistent cell culture conditions, including passage number and seeding density. 2. Prepare fresh Crizotinib stock solutions regularly and store them appropriately (aliquoted at -20°C or -80°C). |
| Activation of a Signaling Pathway | Compensatory feedback loops or paradoxical activation due to off-target effects. | 1. Perform a time-course experiment to understand the dynamics of pathway activation. 2. Use phospho-specific antibody arrays or mass spectrometry-based phosphoproteomics to get a broader view of signaling changes. 3. Investigate potential feedback mechanisms by inhibiting other nodes in the activated pathway. |
Data Presentation
Table 1: Kinase Inhibition Profile of Crizotinib
This table summarizes the inhibitory activity of Crizotinib against its primary targets and a selection of off-target kinases. IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity.
| Kinase | IC50 (nM) | Primary/Off-Target | Reference |
| ALK | 20 | Primary | [6] |
| MET | 8 | Primary | [6] |
| ROS1 | 1.7 | Primary | [1] |
| TβRI | 276.9 | Off-Target | [2] |
| JAK2 | - | Off-Target | [4] |
| STAT3 (indirectly) | - | Off-Target | [7] |
Note: A comprehensive kinome scan would be required for a complete list of off-target kinases and their IC50 values. The data presented here are from various sources and experimental conditions may differ.
Experimental Protocols
Protocol 1: Western Blotting for Assessing Off-Target Pathway Activation
This protocol describes how to assess the phosphorylation status of a suspected off-target kinase and its downstream effectors.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with Crizotinib at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for the total protein to normalize for loading.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a simplified overview of CETSA to confirm direct binding of Crizotinib to a suspected off-target protein.
Materials:
-
Cells expressing the target protein
-
Crizotinib and vehicle control (DMSO)
-
PBS
-
PCR tubes or plate
-
Thermocycler
-
Lysis buffer with protease inhibitors
-
Centrifuge
-
Western blot or ELISA reagents
Procedure:
-
Cell Treatment: Treat cells with Crizotinib or vehicle for a specified time.
-
Heating: Aliquot cell suspensions into PCR tubes/plate and heat at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermocycler.
-
Lysis: Lyse the cells (e.g., by freeze-thaw cycles).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Analysis of Soluble Fraction: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using Western blot or ELISA. A shift in the melting curve to a higher temperature in the presence of Crizotinib indicates target engagement.
Visualizations
Signaling Pathways
Caption: Crizotinib's primary mechanism of action.
Caption: Off-target inhibition of the TGFβ pathway by Crizotinib.
Experimental Workflows
Caption: Workflow for validating a suspected off-target effect.
References
- 1. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crizotinib attenuates cancer metastasis by inhibiting TGFβ signaling in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crizotinib: a novel and first-in-class multitargeted tyrosine kinase inhibitor for the treatment of anaplastic lymphoma kinase rearranged non-small cell lung cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crizotinib induces apoptosis of lung cancer cells through JAK-STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tackling crizotinib resistance: The pathway from drug discovery to the pediatric clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crizotinib | ALK | Tocris Bioscience [tocris.com]
- 7. Crizotinib induces autophagy through inhibition of the STAT3 pathway in multiple lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Crizotinib Acetate Delivery in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective delivery of Crizotinib acetate in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Crizotinib?
A1: Crizotinib is a potent, orally available, ATP-competitive, small-molecule inhibitor of receptor tyrosine kinases (RTKs).[1] It primarily targets Anaplastic Lymphoma Kinase (ALK), Hepatocyte Growth Factor Receptor (c-Met), and ROS1.[2][3][4] By inhibiting the phosphorylation of these kinases, Crizotinib blocks downstream signaling pathways involved in cell proliferation, survival, and migration, thereby exerting its anti-tumor effects.[2][4]
Q2: What are the main challenges in delivering this compound to animal models?
A2: The primary challenges include its poor aqueous solubility, potential for off-target toxicity at higher doses, and the need for a suitable vehicle for consistent and effective delivery.[][6] Researchers may also encounter issues with drug stability in solution and variability in bioavailability depending on the administration route and formulation.
Q3: How can I improve the solubility of this compound for in vivo studies?
A3: Crizotinib is sparingly soluble in aqueous buffers.[7] To enhance solubility, it is often first dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being further diluted with an aqueous vehicle like phosphate-buffered saline (PBS), saline, or a solution containing co-solvents such as polyethylene glycol (PEG) or carboxymethyl cellulose (CMC).[7][8] It is crucial to ensure the final concentration of the organic solvent is low enough to be non-toxic to the animals.
Q4: What are the common side effects of Crizotinib observed in animal models?
A4: Common side effects observed in animal studies, particularly at higher doses, include gastrointestinal issues such as nausea, vomiting, diarrhea, and constipation.[9][10] Other reported toxicities in animal models like beagles include decreased cellularity of the thymus and effects on the bone marrow, lymph nodes, and gastrointestinal tract.[11]
Troubleshooting Guide
Issue 1: this compound precipitates out of solution during preparation or administration.
-
Possible Cause: The aqueous solubility of Crizotinib is low, and the final concentration of the organic solvent may be insufficient to maintain its solubility in the aqueous vehicle. The pH of the final solution can also affect solubility.
-
Solution:
-
Ensure the initial stock solution in an organic solvent (e.g., DMSO) is fully dissolved.
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When diluting with the aqueous vehicle, add the stock solution to the vehicle slowly while vortexing to facilitate mixing.
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Consider using a vehicle with a higher percentage of co-solvents like PEG 300/400 or Tween 80, but always check for vehicle toxicity in a pilot study.
-
Prepare the dosing solution fresh before each administration to minimize the risk of precipitation over time.
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Issue 2: High variability in experimental results between animals.
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Possible Cause: Inconsistent drug administration, such as inaccurate dosing volumes or improper oral gavage technique, can lead to variability. Differences in food and water intake can also affect the absorption of orally administered Crizotinib.
-
Solution:
-
Ensure all personnel involved in dosing are properly trained and use a consistent technique.
-
For oral gavage, ensure the gavage needle is correctly placed to deliver the full dose to the stomach.
-
Standardize the fasting and feeding schedule for the animals, as food can affect the absorption of Crizotinib.[12]
-
Prepare a homogenous dosing formulation and ensure it is well-mixed before each administration.
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Issue 3: Signs of toxicity in treated animals (e.g., weight loss, lethargy).
-
Possible Cause: The dose of Crizotinib may be too high for the specific animal model or strain. The vehicle itself could also be contributing to toxicity.
-
Solution:
-
Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.
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Run a vehicle-only control group to assess any toxicity associated with the formulation components.
-
Monitor animals daily for clinical signs of toxicity, and record body weights regularly.
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If toxicity is observed, consider reducing the dose or exploring alternative, less toxic vehicle formulations.
-
Quantitative Data
Table 1: Physicochemical Properties of Crizotinib
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₂Cl₂FN₅O | [7] |
| Molecular Weight | 450.3 g/mol | [7] |
| pKa | 5.6, 9.4 | [2] |
| LogP | 1.83 | [2] |
| Aqueous Solubility | Insoluble (<0.1 mg/mL at pH 8.2) | [][6] |
| Solubility in Ethanol | ~0.5 mg/mL | [7] |
| Solubility in DMSO | ~5 mg/mL | [7] |
| Solubility in DMF | ~5 mg/mL | [7] |
Table 2: Pharmacokinetic Parameters of Crizotinib in Animal Models
| Animal Model | Dose and Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) | Reference |
| Mouse (H3122 Xenograft) | 25 mg/kg, oral | ~1000 | ~4 | ~10000 | ~6 | [13] |
| Mouse (Karpas299 Xenograft) | 50 mg/kg, oral | ~2500 | ~4 | ~25000 | ~6 | [13] |
| Rat | 10 mg/kg, oral | Not specified | Not specified | Not specified | Not specified | [14] |
| Dog | 10 mg/kg, oral | Not specified | Not specified | Not specified | Not specified | [14] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Mice
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile water
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in DMSO to create a stock solution (e.g., 50 mg/mL). Ensure it is completely dissolved by vortexing and gentle warming if necessary.
-
In a separate tube, prepare the vehicle by mixing PEG400, Tween 80, and sterile water in a desired ratio (e.g., 10% DMSO, 40% PEG400, 5% Tween 80, 45% water).
-
Slowly add the this compound stock solution to the vehicle while continuously vortexing to achieve the final desired concentration (e.g., 5 mg/mL).
-
Visually inspect the final solution for any precipitation. Prepare fresh before each use.
-
Protocol 2: Administration of this compound via Oral Gavage
-
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needles
-
Syringes
-
-
Procedure:
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth for the gavage needle.
-
Draw the calculated dose volume into the syringe.
-
Carefully insert the gavage needle into the esophagus and advance it to the predetermined depth.
-
Slowly administer the dosing solution.
-
Observe the animal for a short period after dosing to ensure no immediate adverse reactions.
-
Visualizations
Caption: Crizotinib inhibits ALK, c-MET, and ROS1 signaling pathways.
Caption: A typical experimental workflow for Crizotinib delivery.
Caption: A troubleshooting decision tree for common issues.
References
- 1. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 4. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crizotinib | C21H22Cl2FN5O | CID 11626560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Determination of Crizotinib in Mouse Tissues by LC-MS/MS and Its Application to a Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crizotinib: a drug that crystallizes a unique molecular subset of non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety, tolerability and pharmacokinetics of crizotinib in combination with cytotoxic chemotherapy for pediatric patients with refractory solid tumors or anaplastic large-cell lymphoma (ALCL): A Children’s Oncology Group phase 1 consortium study (ADVL1212) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vidiumah.com [vidiumah.com]
- 12. cancernetwork.com [cancernetwork.com]
- 13. Pharmacokinetic/pharmacodynamic modeling of crizotinib for anaplastic lymphoma kinase inhibition and antitumor efficacy in human tumor xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Crizotinib acetate experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Crizotinib acetate in experimental settings. It aims to help identify and resolve sources of inconsistent results.
Frequently Asked Questions (FAQs)
Section 1: Compound Handling and Preparation
Q1: My this compound is not dissolving properly in aqueous media. How can I improve its solubility?
A1: Crizotinib is sparingly soluble in aqueous buffers.[1] For in-vitro experiments, it is recommended to first prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1] The stock solution can then be serially diluted to the final desired concentration in your cell culture medium. It is not recommended to store the aqueous working solutions for more than a day to avoid precipitation.[1]
Q2: I am concerned about the stability of my Crizotinib solutions. What are the best storage practices?
A2: Crizotinib is susceptible to degradation, particularly under oxidative conditions.[2][3]
-
Stock Solutions: Aliquot your stock solution (in DMSO or DMF) into single-use vials and store them at -20°C or -80°C for long-term stability (≥4 years as a crystalline solid at -20°C).[1][4][5] This minimizes freeze-thaw cycles that can degrade the compound.
-
Working Solutions: Prepare fresh working solutions in your aqueous buffer or cell culture medium for each experiment.[1]
-
Light and Heat: The compound is relatively stable under photolytic and thermal conditions, but significant degradation has been noted under acidic, alkaline, and oxidative stress.[6]
Section 2: In-Vitro Assay Troubleshooting
Q3: The IC50 value for Crizotinib in my cell line is much higher than the literature reports. What could be the cause?
A3: Discrepancies in IC50 values can arise from several factors:
-
Drug Inactivity: The most common issues are poor solubility or degradation of the compound. Ensure your stock solution is properly dissolved and has been stored correctly. Prepare fresh dilutions for each experiment.[1][2]
-
Cell Line Health and Identity: Ensure your cell line has not been misidentified or contaminated. Use low-passage number cells, as high-passage numbers can lead to genetic drift and altered drug sensitivity.
-
Assay Conditions: Factors like cell seeding density, treatment duration, and the type of viability assay (e.g., MTT, CCK-8) can significantly influence the calculated IC50. Standardize these parameters across all experiments. For example, in H2228 lung cancer cells, an IC50 of 311.26 nmol/l was determined after a 3-day treatment.[7][8]
-
Acquired Resistance: If you are continuously culturing cells in the presence of the drug, they may develop resistance.[9]
Q4: I am seeing inconsistent inhibition of my target protein (e.g., p-ALK) in Western blots. Why might this be happening?
A4: Inconsistent target inhibition can be due to:
-
Suboptimal Drug Concentration or Incubation Time: Ensure you are using a concentration well above the IC50 for the cell line and that the treatment duration is sufficient to observe a robust decrease in phosphorylation. Crizotinib demonstrates concentration-dependent inhibition of ALK and c-Met phosphorylation.[10]
-
Timing of Lysate Collection: The peak of target inhibition may occur at a specific time point post-treatment. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal time to harvest cell lysates.
-
Lysate Preparation: Use appropriate phosphatase and protease inhibitors in your lysis buffer to preserve the phosphorylation status of your target proteins.
-
Drug Stability in Media: Crizotinib may degrade in culture medium over long incubation periods.[11] For multi-day experiments, consider replenishing the media with fresh Crizotinib.
Section 3: Interpreting Unexpected Results
Q5: My Crizotinib-treated cells are showing a phenotype that is not consistent with ALK, ROS1, or MET inhibition. What could be the reason?
A5: While Crizotinib is a potent inhibitor of ALK, ROS1, and MET, it can have other effects:[10][12]
-
Off-Target Effects: Crizotinib can inhibit other kinases, although at higher concentrations.[1] It has also been shown to affect cellular metabolism by reducing ATP production and inducing compensatory glycolysis in A549 cells.[13]
-
Bypass Pathway Activation: The cells may be activating alternative survival pathways to compensate for the inhibition of the primary target. For instance, activation of the EGFR or KRAS pathways has been observed as a resistance mechanism.[9][14][15]
-
JAK-STAT Pathway Modulation: In some lung cancer cells, Crizotinib has been shown to induce apoptosis by downregulating proteins in the JAK-STAT signaling pathway.[7][8]
Q6: My cells initially respond to Crizotinib, but they eventually resume proliferation. What is happening?
A6: This is a classic example of acquired resistance. Cancer cells can develop resistance to Crizotinib through various mechanisms:
-
Secondary Mutations: Mutations in the ALK kinase domain, such as the L1196M "gatekeeper" mutation, can prevent Crizotinib from binding effectively.[9][15]
-
Gene Amplification: The cells may increase the copy number of the ALK fusion gene, producing more target protein and overcoming the inhibitory effect of the drug.[9][15]
-
Bypass Signaling: Cells can activate other signaling pathways to bypass their dependency on ALK. Common bypass mechanisms include the activation of KRAS, KIT, or MET signaling pathways.[9][14][16]
Reference Data Tables
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
|---|---|---|
| DMSO | ~5 mg/mL | [1] |
| DMF | ~5 mg/mL | [1] |
| Ethanol | ~0.5 mg/mL | [1] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Supercritical CO2 (308-338 K) | 0.156 x 10⁻⁵ to 1.219 x 10⁻⁵ (mole fraction) |[17][18] |
Table 2: Reported IC50 Values of Crizotinib in Various Cell Lines
| Cell Line | Cancer Type | Target | IC50 Value | Assay Details | Reference |
|---|---|---|---|---|---|
| H2228 | NSCLC | EML4-ALK | 311.26 nM | 3-day MTT assay | [7][8] |
| T24 (2D culture) | Bladder Cancer | c-Met | 11.24 µM | 24-hour CCK-8 assay | [19] |
| T24R2 (2D culture) | Bladder Cancer (Cisplatin-Resistant) | c-Met | 5.75 µM | 24-hour CCK-8 assay | [19] |
| T24 (3D spheroid) | Bladder Cancer | c-Met | 27.75 µM | 24-hour CCK-8 assay | [19] |
| T24R2 (3D spheroid) | Bladder Cancer (Cisplatin-Resistant) | c-Met | 27.86 µM | 24-hour CCK-8 assay | [19] |
| Various MET-amplified lines | Various | c-Met | 5-10 nM | Not specified |[1] |
Experimental Protocols
Protocol 1: Preparation of Crizotinib Stock and Working Solutions
-
Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes, sterile cell culture medium.
-
Stock Solution Preparation (e.g., 10 mM):
-
Calculate the mass of this compound needed for your desired volume and concentration (MW = 450.34 g/mol ).
-
Under sterile conditions, dissolve the powder in the appropriate volume of 100% DMSO to make a 10 mM stock solution.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Perform serial dilutions in sterile cell culture medium to achieve the final desired concentrations for your experiment.
-
Use the working solutions immediately and do not store them.
-
Protocol 2: Cell Viability Assay (e.g., MTT) to Determine IC50
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of Crizotinib (e.g., 0, 1, 10, 100, 1000, 10000 nM). Include a "vehicle control" group treated with the same percentage of DMSO as the highest drug concentration.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the logarithm of the drug concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Visualizations
Caption: Crizotinib inhibits ALK, MET, and ROS1 tyrosine kinases.
Caption: A standard workflow for in-vitro Crizotinib experiments.
Caption: Troubleshooting flowchart for inconsistent IC50 values.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. researchgate.net [researchgate.net]
- 4. chalcogen.ro [chalcogen.ro]
- 5. Determination of Crizotinib in Mouse Tissues by LC-MS/MS and Its Application to a Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Crizotinib induces apoptosis of lung cancer cells through JAK-STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. cancernetwork.com [cancernetwork.com]
- 13. Crizotinib changes the metabolic pattern and inhibits ATP production in A549 non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Heterogeneous responses and resistant mechanisms to crizotinib in ALK-positive advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinPGx [clinpgx.org]
- 16. Mechanisms of resistance after crizotinib or second-generation ALK therapy in advanced non-small cell lung cancer - Remon - Precision Cancer Medicine [pcm.amegroups.org]
- 17. Experimental solubility and modeling of Crizotinib (anti-cancer medication) in supercritical carbon dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Experimental solubility and modeling of Crizotinib (anti-cancer medication) in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Impact of drug efflux pumps on Crizotinib acetate cellular concentration
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the impact of drug efflux pumps on the cellular concentration of Crizotinib acetate.
Frequently Asked Questions (FAQs)
Q1: Is this compound a substrate for drug efflux pumps?
Yes, Crizotinib is a known substrate for P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette subfamily B member 1 (ABCB1).[1][2][3][4][5] This means that P-gp can actively transport Crizotinib out of cancer cells, thereby reducing its intracellular concentration and potentially its therapeutic efficacy. The central nervous system (CNS) is a frequent site of disease progression in patients treated with crizotinib, which is partly attributed to P-gp-mediated efflux at the blood-brain barrier, limiting its penetration.[3][5]
Q2: Can this compound inhibit drug efflux pumps?
Interestingly, besides being a substrate, Crizotinib can also inhibit the function of P-gp.[1][2] It has been shown to enhance the cytotoxicity of other chemotherapeutic agents that are P-gp substrates by increasing their intracellular accumulation.[1][2] This dual role is concentration-dependent. At lower, clinically relevant concentrations, it may act as an inhibitor for other drugs, while at the same time being subject to efflux itself.
Q3: My cells are showing resistance to Crizotinib. Could drug efflux pumps be the cause?
While acquired resistance to Crizotinib is most commonly associated with secondary mutations in the ALK tyrosine kinase domain or ALK gene amplification, overexpression of P-gp is a recognized mechanism of resistance.[3][4][6] If you observe decreased sensitivity to Crizotinib without evidence of ALK mutations, investigating the expression and activity of P-gp is a logical next step.
Q4: Are other efflux pumps besides P-gp (ABCB1) involved in Crizotinib transport?
The primary efflux pump associated with Crizotinib is P-gp (ABCB1).[1][2] Some studies have investigated the role of other transporters like ABCG2 (breast cancer resistance protein, BCRP), but the evidence for significant Crizotinib efflux by ABCG2 is less pronounced compared to P-gp.[1] For instance, the second-generation ALK inhibitor Alectinib, which is not a P-gp substrate, has been shown to antagonize both ABCB1- and ABCG2-mediated multidrug resistance.[7]
Q5: How does the efflux of Crizotinib impact its clinical efficacy, particularly in the brain?
The P-gp-mediated efflux of Crizotinib at the blood-brain barrier significantly limits its penetration into the central nervous system (CNS).[3][8] This can lead to suboptimal therapeutic concentrations in the brain and may explain why a significant number of patients on Crizotinib develop CNS metastases.[5][8] In contrast, newer generation ALK inhibitors like Alectinib are not P-gp substrates and demonstrate better CNS penetration.[3][9]
Troubleshooting Guides
Issue 1: Lower than expected intracellular Crizotinib concentration in vitro.
| Possible Cause | Troubleshooting Step |
| High P-gp expression in the cell line | 1. Check the baseline P-gp expression in your cell line using Western blot or qPCR. 2. Consider using a cell line with known low P-gp expression as a control. 3. Perform a functional efflux assay using a fluorescent P-gp substrate like Rhodamine 123 to confirm pump activity. |
| Induction of P-gp expression during the experiment | 1. Minimize the duration of Crizotinib exposure in your experimental design if possible. 2. Test for changes in P-gp expression levels pre- and post-treatment with Crizotinib. |
| Experimental error in drug quantification | 1. Validate your LC-MS/MS method for Crizotinib quantification in cell lysates. 2. Ensure complete cell lysis to release all intracellular drug. |
| Incorrect this compound concentration | 1. Verify the concentration and purity of your this compound stock solution. |
Issue 2: Inconsistent results in Crizotinib cytotoxicity assays (e.g., MTT, CellTiter-Glo).
| Possible Cause | Troubleshooting Step |
| Variable P-gp expression across cell passages | 1. Use cells within a narrow passage number range for all experiments. 2. Periodically re-characterize P-gp expression in your cell line. |
| Crizotinib is acting as a P-gp inhibitor, affecting other cellular processes | 1. Perform control experiments with a known potent P-gp inhibitor (e.g., Verapamil, Elacridar) to assess the contribution of P-gp inhibition to the observed cytotoxicity. |
| Development of Crizotinib resistance during the assay | 1. Shorten the incubation time of the cytotoxicity assay if scientifically justifiable. 2. Assess for the emergence of ALK resistance mutations in parallel. |
Issue 3: Difficulty in demonstrating P-gp-mediated efflux of Crizotinib.
| Possible Cause | Troubleshooting Step |
| Suboptimal concentration of P-gp inhibitor | 1. Titrate the concentration of the P-gp inhibitor (e.g., Verapamil, Tariquidar) to ensure maximal inhibition without causing cytotoxicity on its own. |
| Insensitive detection method for intracellular Crizotinib | 1. Optimize your LC-MS/MS protocol for higher sensitivity. 2. Increase the number of cells per sample to increase the total amount of intracellular drug. |
| Cell line has low P-gp activity | 1. Use a positive control cell line known to overexpress P-gp (e.g., KB-V1, NCI/ADR-RES). |
Data Summary Tables
Table 1: In Vitro IC50 Values of Crizotinib in Relation to P-gp Expression
| Cell Line | P-gp Expression | Crizotinib IC50 (µM) | Reference |
| H3122 (Parental) | Low | < 1 | [6] |
| H3122 CR1 | High | > 1 | [6] |
| H3122 CR2 | High | > 1 | [6] |
| H3122 CR3 | High | > 1 | [6] |
| HEK293/ABCB1 | Overexpressing | Significantly higher than parental | [1] |
Table 2: Effect of Crizotinib on the Intracellular Accumulation of P-gp Substrates
| Cell Line | P-gp Substrate | Crizotinib Concentration (µM) | Increase in Substrate Accumulation | Reference |
| ABCB1-overexpressing MDR cells | Rhodamine 123 | Concentration-dependent | Significant | [1] |
| ABCB1-overexpressing MDR cells | Doxorubicin | Concentration-dependent | Significant | [1] |
Experimental Protocols
Protocol 1: Rhodamine 123 Efflux Assay for P-gp Activity
This assay measures the function of P-gp by quantifying the intracellular accumulation of the fluorescent substrate Rhodamine 123.
-
Cell Seeding: Plate cells in a 96-well black, clear-bottom plate and culture until they reach 80-90% confluency.
-
Pre-incubation: Wash the cells with pre-warmed PBS. Add media containing the desired concentration of Crizotinib or a positive control inhibitor (e.g., 50 µM Verapamil). Incubate for 1 hour at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 (final concentration 5 µM) to all wells and incubate for 1-2 hours at 37°C, protected from light.
-
Washing: Discard the loading solution and wash the cells three times with ice-cold PBS to remove extracellular dye.
-
Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the intracellular fluorescence using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Data Analysis: Compare the fluorescence intensity of Crizotinib-treated cells to untreated and positive control-treated cells. An increase in fluorescence indicates inhibition of P-gp-mediated efflux.
Protocol 2: Intracellular Crizotinib Quantification by LC-MS/MS
This protocol outlines the general steps for measuring the intracellular concentration of Crizotinib.
-
Cell Treatment: Plate a known number of cells (e.g., 1 x 10^6) in a 6-well plate. Treat with this compound at the desired concentration for a specified time.
-
Cell Harvesting: Aspirate the medium and wash the cell monolayer three times with ice-cold PBS.
-
Cell Lysis: Add a known volume of lysis buffer (e.g., methanol with an internal standard) to each well. Scrape the cells and collect the lysate.
-
Protein Precipitation: Vortex the lysate vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the protein.
-
Sample Preparation: Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system configured for Crizotinib detection. The monitored ion transitions for crizotinib are typically m/z 450.1 → 260.2.[10]
-
Data Analysis: Quantify the Crizotinib concentration by comparing its peak area to that of the internal standard against a standard curve. Normalize the concentration to the cell number or protein content.
Visualizations
Caption: P-gp mediated efflux of Crizotinib.
Caption: Troubleshooting workflow for low Crizotinib levels.
References
- 1. Crizotinib (PF-02341066) reverses multidrug resistance in cancer cells by inhibiting the function of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crizotinib (PF-02341066) reverses multidrug resistance in cancer cells by inhibiting the function of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]
- 4. oaepublish.com [oaepublish.com]
- 5. Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alectinib (CH5424802) antagonizes ABCB1- and ABCG2-mediated multidrug resistance in vitro, in vivo and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Low Crizotinib Concentration in the Cerebrospinal Fluid Causes Ineffective Treatment of Anaplastic Lymphoma Kinase-positive Non-small Cell Lung Cancer with Carcinomatous Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alectinib Salvages CNS Relapses in ALK-Positive Lung Cancer Patients Previously Treated with Crizotinib and Ceritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Crizotinib in Mouse Tissues by LC-MS/MS and Its Application to a Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in ALK-Positive Lung Cancer: Crizotinib vs. Alectinib in Preclinical Models
In the landscape of targeted therapies for anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC), the first-generation inhibitor crizotinib marked a significant breakthrough. However, the emergence of resistance and challenges in treating central nervous system (CNS) metastases paved the way for next-generation inhibitors. Among these, alectinib has demonstrated superior clinical efficacy. This guide provides a comparative analysis of crizotinib and alectinib in preclinical NSCLC models, offering insights into their potency, mechanisms of action, and impact on resistance mutations, supported by experimental data and detailed protocols for the research community.
Efficacy and Potency: A Preclinical Showdown
Alectinib, a second-generation ALK inhibitor, has consistently demonstrated greater potency and efficacy against ALK-positive NSCLC models compared to crizotinib. This superiority is evident in both in vitro and in vivo studies.
In Vitro Cellular Activity:
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. In various ALK-positive NSCLC cell lines, alectinib exhibits significantly lower IC50 values than crizotinib, indicating that a lower concentration of alectinib is required to inhibit the growth of cancer cells.
| Cell Line | ALK Fusion Variant | Crizotinib IC50 (nM) | Alectinib IC50 (nM) |
| NCI-H3122 | EML4-ALK v1 | ~60 | ~3.5 |
| NCI-H2228 | EML4-ALK v3a/b | ~100 | ~20 |
| STE-1 | KLC1-ALK | ~40 | ~3 |
In Vivo Tumor Growth Inhibition:
In xenograft models, where human NSCLC cells are implanted into immunodeficient mice, alectinib has shown more profound and sustained tumor growth inhibition compared to crizotinib.
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Key Findings |
| NCI-H3122 | Crizotinib | Moderate | Initial tumor regression followed by regrowth. |
| Alectinib | Significant and sustained | Durable tumor regression. | |
| NCI-H2228 | Crizotinib | Modest | Partial response. |
| Alectinib | Strong | Significant tumor shrinkage. |
Overcoming Resistance: Alectinib's Edge
A primary limitation of crizotinib is the development of acquired resistance, often driven by secondary mutations in the ALK kinase domain. Alectinib was specifically designed to overcome many of these resistance mutations.
Activity Against Crizotinib-Resistant Mutations:
| ALK Mutation | Crizotinib Activity | Alectinib Activity |
| L1196M (Gatekeeper) | Resistant | Sensitive |
| G1269A | Resistant | Sensitive |
| C1156Y | Resistant | Sensitive |
| G1202R | Resistant | Resistant |
While alectinib is effective against several common crizotinib resistance mutations, it is not active against the G1202R mutation. This has led to the development of third-generation ALK inhibitors like lorlatinib.[1]
Central Nervous System (CNS) Penetrance
Brain metastases are a common and challenging complication of ALK-positive NSCLC. Alectinib has demonstrated superior CNS penetration and efficacy compared to crizotinib. Unlike crizotinib, alectinib is not a substrate of the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier, allowing for higher concentrations in the CNS.[2] This has been a significant factor in its improved clinical outcomes, with studies showing a delayed time to CNS progression with alectinib compared to crizotinib.[3][4]
Signaling Pathways and Mechanisms of Action
Both crizotinib and alectinib function by inhibiting the ATP-binding site of the ALK tyrosine kinase, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival.
Caption: Simplified ALK signaling pathway inhibited by crizotinib and alectinib.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key experiments used in the preclinical comparison of crizotinib and alectinib.
Cell Viability Assay (MTT Assay):
This assay is used to assess the cytotoxic effects of the inhibitors on cancer cell lines.
Caption: Workflow for a typical cell viability assay.
-
Cell Seeding: Plate ALK-positive NSCLC cells (e.g., NCI-H3122) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of crizotinib and alectinib in culture medium. Replace the existing medium with the drug-containing medium.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the drug concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Xenograft Study:
This study evaluates the anti-tumor efficacy of the inhibitors in a living organism.
Caption: Experimental workflow for an in vivo xenograft study.
-
Cell Implantation: Subcutaneously inject 5-10 million ALK-positive NSCLC cells suspended in Matrigel into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Once tumors reach a volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, crizotinib, alectinib).
-
Drug Administration: Administer the drugs orally at their respective effective doses daily for a specified period.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) and monitor the body weight of the mice 2-3 times per week.
-
Endpoint: Continue the treatment until the tumors in the control group reach a predetermined size or for a defined duration.
-
Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control. Analyze survival data using Kaplan-Meier curves.
Conclusion
Preclinical models have been instrumental in elucidating the superior pharmacological profile of alectinib over crizotinib for the treatment of ALK-positive NSCLC. Alectinib's greater potency, its ability to overcome key crizotinib resistance mutations, and its enhanced CNS penetrance provide a strong rationale for its use as a first-line therapy. The experimental data from these models have been largely predictive of the clinical benefits observed in patients, underscoring the importance of robust preclinical evaluation in the development of targeted cancer therapies. For researchers in the field, a thorough understanding of these comparative preclinical data and the methodologies used to generate them is essential for the continued development of more effective ALK inhibitors.
References
A Preclinical Head-to-Head: Crizotinib vs. Ceritinib in ALK-Driven Malignancies
In the landscape of targeted therapies for anaplastic lymphoma kinase (ALK)-rearranged cancers, crizotinib, a first-generation inhibitor, has paved the way for more potent, next-generation agents. Among these, ceritinib has emerged as a significant therapeutic option, particularly in overcoming crizotinib resistance. This guide provides a detailed comparison of the preclinical efficacy of crizotinib and ceritinib, supported by experimental data, to inform researchers, scientists, and drug development professionals.
In Vitro Efficacy: Ceritinib Demonstrates Superior Potency
Preclinical studies consistently highlight the superior potency of ceritinib over crizotinib in inhibiting the ALK tyrosine kinase. In vitro enzymatic assays have shown that ceritinib is approximately 20-fold more potent against ALK than crizotinib.[1][2] This enhanced potency is also reflected in cell-based assays.
Cell Viability and Growth Inhibition
Ceritinib exhibits significantly lower half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values compared to crizotinib in various ALK-positive cancer cell lines, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL).
| Cell Line | Cancer Type | Crizotinib GI50 (nM) | Ceritinib GI50 (nM) | Fold Difference | Reference |
| H3122 | NSCLC | 156 | 26 | ~6x | [1] |
| H2228 | NSCLC | 186 | 42 | ~4.4x | [1] |
| SUDHL-1 | ALCL | Not Reported | 10-50 (effective dose) | Not Applicable | [3] |
Furthermore, in crizotinib-resistant cell lines harboring secondary ALK mutations, such as L1196M and G1269A, ceritinib demonstrates a marked ability to overcome this resistance, with GI50 values decreased by 6- to 36-fold compared to crizotinib.[1] However, it is noteworthy that ceritinib is not potent against the G1202R crizotinib-resistant mutation.[1]
Impact on Downstream Signaling
Both crizotinib and ceritinib function by competitively inhibiting the ATP-binding domain of the ALK protein, thereby blocking its phosphorylation and downstream signaling cascades crucial for cancer cell proliferation and survival.[4][5][6][7] These pathways include the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.
Preclinical evidence demonstrates that ceritinib inhibits the phosphorylation of ALK and its downstream effectors, including STAT3, AKT, and ERK1/2, at lower concentrations than crizotinib.[1][4] This more potent suppression of key signaling pathways contributes to its enhanced anti-tumor activity.
In Vivo Efficacy: Tumor Regression in Xenograft Models
The superior preclinical efficacy of ceritinib is further substantiated by in vivo studies using tumor xenograft models. In these models, ceritinib treatment leads to significant tumor regression and improved survival.
| Xenograft Model | Cancer Type | Crizotinib Treatment | Ceritinib Treatment | Outcome | Reference |
| H2228 | NSCLC | 100 mg/kg | 25 mg/kg or 50 mg/kg | Marked tumor regression in all groups. | [2] |
| SU-DHL-1 | ALCL | Not Reported | 50 mg/kg | Tumor regression and improved survival. | [4] |
These studies demonstrate that ceritinib is highly effective in suppressing tumor growth in vivo, even in models resistant to crizotinib.
Experimental Protocols
Cell Viability Assay
-
Cell Culture: ALK-positive cancer cell lines (e.g., H3122, H2228, SUDHL-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of crizotinib or ceritinib for 72 hours.
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The half-maximal growth inhibitory concentration (GI50) is calculated by fitting the dose-response data to a sigmoidal curve.
Western Blot Analysis
-
Cell Lysis: Cells are treated with crizotinib or ceritinib for a specified time, then washed and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated ALK, STAT3, AKT, and ERK.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: ALK-positive cancer cells are subcutaneously injected into the flanks of the mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. Crizotinib, ceritinib, or a vehicle control is administered orally once daily.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Efficacy Evaluation: The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group. At the end of the study, tumors may be excised and weighed.
Conclusion
Preclinical data robustly support the superior efficacy of ceritinib over crizotinib in ALK-driven malignancies. Its increased potency, ability to overcome common crizotinib resistance mutations, and profound impact on downstream signaling pathways translate to significant tumor growth inhibition in both in vitro and in vivo models. These findings provide a strong rationale for the clinical use of ceritinib in both crizotinib-naïve and crizotinib-resistant ALK-positive cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Profile of ceritinib in the treatment of ALK+ metastatic non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Ceritinib? [synapse.patsnap.com]
- 7. What is the mechanism of Crizotinib? [synapse.patsnap.com]
A Head-to-Head Showdown: First vs. Second-Generation ALK Inhibitors in Oncology Research
A comprehensive guide for researchers and drug development professionals on the comparative efficacy, mechanisms, and experimental evaluation of anaplastic lymphoma kinase (ALK) inhibitors.
The landscape of ALK-positive non-small cell lung cancer (NSCLC) treatment has been revolutionized by the advent of targeted therapies. First-generation ALK inhibitors, while a significant leap forward from chemotherapy, are often succeeded by more potent and selective second-generation agents. This guide provides an in-depth, data-driven comparison of these two classes of drugs, offering valuable insights for researchers, scientists, and professionals involved in the development of next-generation cancer therapeutics.
Mechanism of Action: A Tale of Two Generations
First and second-generation ALK inhibitors share a fundamental mechanism: they are ATP-competitive tyrosine kinase inhibitors (TKIs) that block the catalytic activity of the ALK fusion protein.[1] This fusion protein, most commonly EML4-ALK in NSCLC, is a potent oncogenic driver that activates a cascade of downstream signaling pathways crucial for cancer cell proliferation and survival, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.[2][3] By binding to the ATP pocket of the ALK kinase domain, these inhibitors effectively shut down these oncogenic signals, leading to tumor cell apoptosis and regression.[1][2]
The key distinction between the two generations lies in their potency, selectivity, and ability to overcome resistance mechanisms. Second-generation inhibitors were specifically designed to address the shortcomings of the first-generation agent, crizotinib, including its limited central nervous system (CNS) penetration and the emergence of acquired resistance mutations.[2][4]
In Vitro Efficacy: A Quantitative Comparison
The enhanced potency of second-generation ALK inhibitors is evident in their lower half-maximal inhibitory concentrations (IC50) against ALK-positive cancer cell lines.
| Inhibitor | Generation | Cell Line | IC50 (nM) | Reference |
| Crizotinib | First | Ba/F3 (EML4-ALK) | 107 | [5] |
| H3122 (EML4-ALK v1) | 96 | [1] | ||
| Ceritinib | Second | Ba/F3 (EML4-ALK) | 37 | [5] |
| H2228 (EML4-ALK v3) | Potent Inhibition | [4] | ||
| Alectinib | Second | Ba/F3 (EML4-ALK) | 25 | [5] |
| H3122 (EML4-ALK v1) | 33 | [1] | ||
| Brigatinib | Second | Ba/F3 (EML4-ALK) | 14 | [5] |
| H3122 (EML4-ALK v1) | 4-31 (GI50) | [2] |
Clinical Performance: Head-to-Head Trial Data
Clinical trials have consistently demonstrated the superiority of second-generation ALK inhibitors over crizotinib in the first-line treatment of ALK-positive NSCLC.
| Clinical Trial | Inhibitor | Generation | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Intracranial Response Rate | Reference |
| PROFILE 1014 | Crizotinib | First | 10.9 months | 74% | - | [4] |
| ALEX | Alectinib | Second | Not Reached (vs. 11.1 months for Crizotinib) | 82.9% | 81% | [4][6] |
| ALTA-1L | Brigatinib | Second | Not Reached (vs. 9.8 months for Crizotinib) | - | 78% | [4][6] |
| ASCEND-4 | Ceritinib | Second | 16.6 months | 72.5% | - | [4][7] |
Overcoming Resistance: A Key Advantage of the Second Generation
A major limitation of crizotinib is the development of acquired resistance, often within a year of treatment initiation.[2] This resistance can be mediated by secondary mutations in the ALK kinase domain or the activation of bypass signaling pathways.[2][8] Second-generation inhibitors have demonstrated efficacy against several common crizotinib-resistant mutations, such as L1196M.[8][9] However, resistance to second-generation agents can also emerge, frequently through the G1202R mutation, which confers broad resistance to most second-generation inhibitors.[10][11]
Signaling Pathways and Experimental Workflows
To understand the intricate mechanisms of ALK inhibitors, it is crucial to visualize the signaling pathways they target and the experimental workflows used to evaluate their efficacy.
Caption: The ALK signaling cascade, a key driver of tumorigenesis.
Caption: A typical workflow for preclinical evaluation of ALK inhibitors.
Caption: A comparative overview of first and second-generation ALK inhibitors.
Detailed Experimental Protocols
IC50 Determination using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of ALK inhibitors on adherent NSCLC cell lines.
-
Cell Seeding:
-
Culture ALK-positive NSCLC cell lines (e.g., H3122, H2228) in appropriate media until they reach near confluency.
-
Trypsinize, neutralize, and centrifuge the cells to obtain a cell pellet.
-
Resuspend the cells in complete media and count them using a hemocytometer.
-
Dilute the cell suspension to a concentration of 200,000 cells/mL.
-
Dispense 50 µL of the cell suspension per well into a 96-well microplate (10,000 cells/well) and incubate until cells adhere.
-
-
Drug Treatment:
-
Prepare a serial dilution of the ALK inhibitor in culture media.
-
Remove the media from the wells and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability, using a suitable software (e.g., GraphPad Prism).
-
Western Blotting for ALK Signaling Pathway Analysis
This protocol describes the analysis of protein expression and phosphorylation in the ALK signaling pathway.
-
Sample Preparation:
-
Culture ALK-positive NSCLC cells and treat them with the ALK inhibitor at various concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total ALK, phosphorylated ALK (p-ALK), total AKT, phosphorylated AKT (p-AKT), total ERK, and phosphorylated ERK (p-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Use a loading control, such as an antibody against β-actin or GAPDH, to ensure equal protein loading.
-
In Vivo Xenograft Model for ALK Inhibitor Evaluation
This protocol details the establishment and monitoring of NSCLC xenografts in mice to assess the in vivo efficacy of ALK inhibitors.
-
Cell Preparation and Implantation:
-
Harvest ALK-positive NSCLC cells (e.g., H3122, H2228) during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the ALK inhibitor or vehicle control to the respective groups via the appropriate route (e.g., oral gavage) at the predetermined dose and schedule.
-
-
Monitoring and Endpoint:
-
Measure the tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
The study endpoint may be reached when tumors in the control group reach a certain size, or based on other predetermined criteria.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Conclusion
The evolution from first to second-generation ALK inhibitors represents a significant advancement in the targeted therapy of ALK-positive NSCLC. The superior potency, improved CNS penetration, and ability to overcome key resistance mechanisms have established second-generation agents as the standard of care in the first-line setting. This guide provides a foundational understanding of the comparative aspects of these inhibitors, supported by quantitative data and detailed experimental methodologies, to aid researchers and drug developers in their quest for even more effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. vivo.weill.cornell.edu [vivo.weill.cornell.edu]
- 9. ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non–Small Cell Lung Cancer Cells Acquire Resistance to the ALK Inhibitor Alectinib by Activating Alternative Receptor Tyrosine Kinases | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 11. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating Crizotinib's effect on downstream ALK signaling pathways
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Crizotinib's performance in inhibiting the Anaplastic Lymphoma Kinase (ALK) signaling pathway against other ALK inhibitors. The information is supported by experimental data and detailed methodologies for key validation assays.
Crizotinib, a first-generation tyrosine kinase inhibitor (TKI), has been a cornerstone in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1][2] Its primary mechanism of action involves binding to the ATP-binding pocket of the ALK receptor tyrosine kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades crucial for cancer cell proliferation and survival.[3][4] Key among these are the JAK/STAT, PI3K/AKT, and RAS/RAF/MEK/ERK pathways.[5][6][7]
Comparative Efficacy of ALK Inhibitors
While Crizotinib has demonstrated significant efficacy, second and third-generation ALK inhibitors have been developed to overcome acquired resistance and improve central nervous system (CNS) penetration.[4] Below is a comparative summary of the inhibitory concentrations (IC50) of various ALK inhibitors against the ALK kinase and their clinical efficacy in terms of Progression-Free Survival (PFS), Overall Survival (OS), and Objective Response Rate (ORR).
| Inhibitor | Generation | Target | IC50 (nM) on ALK | Median PFS (months) | Median OS (months) | ORR (%) |
| Crizotinib | First | ALK, MET, ROS1 | 20-50 | 8.3 - 10.9 | ~20 | 60-74% |
| Alectinib | Second | ALK, RET | 1.9 | ~34.8 | Not Reached | 83-92% |
| Ceritinib | Second | ALK, ROS1, IGF-1R | 0.15 | 5.4 - 16.6 | ~24 | 45-73% |
| Brigatinib | Second | ALK, EGFR | ~0.5 | ~16.7 | Not Reached | ~71% |
| Lorlatinib | Third | ALK, ROS1 | <0.1 | ~33.2 | Not Reached | ~76% |
Downstream Signaling Inhibition: A Closer Look
Crizotinib effectively suppresses the phosphorylation of key downstream effectors in the ALK signaling pathway. Western blot analyses have shown that Crizotinib treatment leads to a significant reduction in phosphorylated ALK (p-ALK), phosphorylated STAT3 (p-STAT3), phosphorylated AKT (p-AKT), and phosphorylated ERK (p-ERK).
While direct head-to-head quantitative comparisons of the effect of different ALK inhibitors on these specific downstream targets in a single study are limited, available data suggests that second and third-generation inhibitors, owing to their higher potency against ALK, generally lead to a more profound and sustained inhibition of these downstream pathways. For instance, studies have shown that Alectinib can effectively suppress ALK signaling in Crizotinib-resistant models, indicating a more robust inhibition of the downstream cascade.
Experimental Protocols
Western Blotting for ALK Signaling Pathway Analysis
This protocol outlines the steps to assess the phosphorylation status of ALK and its downstream targets.
1. Cell Culture and Treatment:
-
Culture ALK-positive NSCLC cell lines (e.g., H3122, H2228) in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of Crizotinib or other ALK inhibitors for a specified duration (e.g., 2, 6, 24 hours). A DMSO-treated control should be included.
2. Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ALK, ALK, p-STAT3, STAT3, p-AKT, AKT, p-ERK, and ERK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay
This assay is used to determine the cytotoxic effects of ALK inhibitors on cancer cells.
1. Cell Seeding:
-
Seed ALK-positive NSCLC cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
2. Drug Treatment:
-
Treat the cells with a serial dilution of Crizotinib or other ALK inhibitors for 72 hours. Include a DMSO-treated control.
3. Viability Assessment:
-
Add a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a reagent from a commercial kit like CellTiter-Glo® Luminescent Cell Viability Assay.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control.
-
Plot the dose-response curves and determine the IC50 values (the concentration of the drug that inhibits 50% of cell growth).
Visualizing the ALK Signaling Pathway and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Crizotinib inhibits the ALK receptor, blocking downstream signaling pathways.
Caption: Workflow for Western blot analysis of ALK signaling proteins.
Caption: Evolution of ALK inhibitors with improved efficacy.
References
- 1. Alectinib versus crizotinib in ALK‐positive advanced non‐small cell lung cancer and comparison of next‐generation TKIs after crizotinib failure: Real‐world evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alectinib versus crizotinib in ALK-positive advanced non-small cell lung cancer and comparison of next-generation TKIs after crizotinib failure: Real-world evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diverse resistance mechanisms to the third-generation ALK inhibitor lorlatinib in ALK-rearranged lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Clinical Efficacy of Alectinib Versus Crizotinib in ALK-Positive Non-Small Cell Lung Cancer: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Crizotinib Acetate Demonstrates Superior Efficacy Over Chemotherapy in Patient-Derived Xenograft Models of ALK-Positive Cancers
For Immediate Release
[City, State] – [Date] – In a significant advancement for preclinical oncology research, studies utilizing patient-derived xenograft (PDX) models have consistently shown the superior therapeutic efficacy of crizotinib acetate compared to conventional chemotherapy in cancers driven by anaplastic lymphoma kinase (ALK) gene rearrangements. These findings, which closely mirror clinical outcomes, underscore the value of PDX models in predicting patient response to targeted therapies and provide a strong rationale for the continued investigation of crizotinib in ALK-positive malignancies.
Patient-derived xenografts, which involve the implantation of patient tumor tissue into immunodeficient mice, are increasingly recognized for their ability to recapitulate the complex biology of human cancers. This high-fidelity modeling has proven invaluable in the comparative evaluation of novel therapeutics against standard-of-care treatments.
Crizotinib Outperforms Chemotherapy in ALK-Rearranged Non-Small Cell Lung Cancer (NSCLC)
In PDX models of ALK-rearranged NSCLC, crizotinib has demonstrated a marked superiority over traditional chemotherapeutic agents. A co-clinical trial using a murine EML4-ALK lung cancer model revealed that crizotinib induced a significantly higher response rate and prolonged progression-free and overall survival compared to standard chemotherapy regimens such as pemetrexed or docetaxel.[1] These preclinical results are concordant with findings from human clinical trials, reinforcing the predictive power of PDX models.
Synergistic Effects of Crizotinib and Chemotherapy in Neuroblastoma
In the context of neuroblastoma, another cancer type where ALK aberrations are a known oncogenic driver, research in PDX models has shown that the combination of crizotinib with conventional chemotherapy agents, such as topotecan and cyclophosphamide, results in a synergistic anti-tumor effect.[2][3][4] This combination therapy not only enhanced tumor responses but also significantly improved event-free survival in xenografts harboring ALK mutations, including those associated with de novo resistance to crizotinib alone.[2][3]
The following tables summarize the key quantitative data from these comparative studies:
Quantitative Comparison of Crizotinib and Chemotherapy in ALK-Rearranged NSCLC PDX Models
| Parameter | Crizotinib | Chemotherapy (Pemetrexed/Docetaxel) | Reference |
| Response Rate | Substantially Higher | Lower | [1] |
| Progression-Free Survival | Significantly Longer | Shorter | [1] |
| Overall Survival | Prolonged | Shorter | [1] |
Quantitative Comparison of Crizotinib, Chemotherapy, and Combination Therapy in Neuroblastoma PDX Models
| Treatment Group | Tumor Growth | Event-Free Survival | Key Findings | Reference |
| Vehicle Control | Progressive Growth | N/A | Baseline for comparison | [2] |
| Crizotinib Alone | Initial Response, followed by regrowth in some models | Modest Improvement | Effective in sensitive models, but resistance can develop | [2] |
| Chemotherapy Alone (Topo/Cyclo) | Initial Response, followed by regrowth | Modest Improvement | Demonstrates some anti-tumor activity | [2] |
| Crizotinib + Chemotherapy | Complete Tumor Remission (sustained) | Significantly Superior | Synergistic effect overcomes resistance and leads to durable responses | [2][4] |
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited in this guide.
Establishment of Patient-Derived Xenografts (PDX)
-
Tissue Acquisition: Fresh tumor tissue is obtained from patients with ALK-positive NSCLC or neuroblastoma under sterile conditions, following informed consent and institutional review board approval.
-
Implantation: The tumor tissue is sectioned into small fragments (typically 2-3 mm³) and subcutaneously implanted into the flank of immunodeficient mice (e.g., NOD-SCID or NSG mice).[5]
-
Tumor Growth and Passaging: Tumors are allowed to grow to a specified size (e.g., 1000-1500 mm³). Upon reaching the target volume, the tumors are excised, and fragments are serially passaged into new cohorts of mice for expansion and subsequent treatment studies. Early passages are typically used for experiments to maintain the genetic and phenotypic fidelity of the original patient tumor.
In Vivo Efficacy Studies
-
Animal Models: Immunodeficient mice (e.g., NOD-SCID or NSG) bearing established PDX tumors of a specified size (e.g., 100-200 mm³) are randomized into treatment and control groups.
-
Drug Administration:
-
This compound: Typically administered orally (p.o.) once or twice daily at a specified dose (e.g., 25-50 mg/kg). The drug is often formulated in a vehicle such as 0.5% methylcellulose.
-
Chemotherapy:
-
Pemetrexed/Docetaxel (for NSCLC models): Administered intravenously (i.v.) according to clinically relevant dosing schedules.
-
Topotecan and Cyclophosphamide (for Neuroblastoma models): Administered intraperitoneally (i.p.) in a cyclical regimen (e.g., 5 days on, 16 days off).[2]
-
-
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: The percentage of tumor growth inhibition is calculated by comparing the change in tumor volume in the treated groups to the control group.
-
Response Rate: Tumors are classified as complete response (CR), partial response (PR), stable disease (SD), or progressive disease (PD) based on predefined criteria (e.g., RECIST).
-
Survival Analysis: Progression-free survival (PFS) and overall survival (OS) are monitored and analyzed using Kaplan-Meier curves and statistical tests such as the log-rank test.
-
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the underlying biology and experimental design, the following diagrams have been generated.
ALK Signaling Pathway and Crizotinib Inhibition
Caption: ALK signaling pathway and the inhibitory action of crizotinib.
Experimental Workflow for Comparing Crizotinib and Chemotherapy in PDX Models
References
- 1. Co-clinical quantitative tumor volume imaging in ALK-rearranged NSCLC treated with crizotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crizotinib Synergizes with Chemotherapy in Preclinical Models of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crizotinib Synergizes with Chemotherapy in Preclinical Models of Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, tolerability and pharmacokinetics of crizotinib in combination with cytotoxic chemotherapy for pediatric patients with refractory solid tumors or anaplastic large-cell lymphoma (ALCL): A Children’s Oncology Group phase 1 consortium study (ADVL1212) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Personalizing non-small cell lung cancer treatment through patient-derived xenograft models: preclinical and clinical factors for consideration - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Crizotinib and Next-Generation ALK Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of resistance to targeted therapies is paramount. In the landscape of ALK-positive non-small cell lung cancer (NSCLC), the evolution of resistance to the first-generation ALK inhibitor, Crizotinib, has driven the development of more potent and specific subsequent-generation inhibitors. This guide provides a comprehensive comparison of the cross-resistance profiles of Crizotinib and other leading ALK inhibitors, supported by quantitative experimental data and detailed methodologies.
The Shifting Landscape of ALK Inhibitor Efficacy
Crizotinib marked a significant breakthrough in the treatment of ALK-rearranged NSCLC. However, the majority of patients eventually develop resistance, frequently through secondary mutations in the ALK kinase domain. This has led to the development of second-generation inhibitors such as Ceritinib, Alectinib, and Brigatinib, and the third-generation inhibitor, Lorlatinib, each designed to overcome specific resistance mechanisms.[1][2]
Second-generation ALK inhibitors have demonstrated efficacy against many Crizotinib-resistant mutations and exhibit improved central nervous system (CNS) penetration.[1] Lorlatinib, a third-generation inhibitor, was specifically designed to be active against a broad spectrum of ALK mutations, including the highly resistant G1202R mutation, and also has excellent CNS activity.[2] The choice of a subsequent ALK inhibitor is often guided by the specific ALK resistance mutation identified in a patient's tumor.[3]
Comparative Potency Against ALK Resistance Mutations
The in vitro efficacy of ALK inhibitors against various ALK mutations is commonly assessed by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values (in nM) of Crizotinib, Ceritinib, Alectinib, Brigatinib, and Lorlatinib against wild-type ALK and a panel of common resistance mutations, primarily derived from studies using the Ba/F3 cell model.
| ALK Mutation | Crizotinib (IC50, nM) | Ceritinib (IC50, nM) | Alectinib (IC50, nM) | Brigatinib (IC50, nM) | Lorlatinib (IC50, nM) |
| Wild-type EML4-ALK | ~50-100 | ~20-40 | ~15-30 | ~10-25 | ~1-10 |
| L1196M | >1000 | ~50-150 | ~20-60 | ~20-50 | ~10-30 |
| G1269A | >1000 | ~50-150 | ~20-60 | ~20-50 | ~10-30 |
| I1171T | ~200-400 | ~20-60 | >1000 | ~50-150 | ~20-50 |
| C1156Y | >1000 | ~20-60 | ~20-60 | ~20-50 | ~10-30 |
| F1174L | >1000 | >1000 | ~50-150 | ~50-150 | ~20-50 |
| G1202R | >2000 | >1000 | >1000 | ~200-500 | ~50-150 |
Note: IC50 values are approximate and can vary between different studies and experimental conditions. Data is synthesized from multiple sources.[4][5][6]
Mechanisms of Resistance and Bypass Signaling
Resistance to ALK inhibitors is broadly categorized into two main types: on-target ALK alterations and off-target mechanisms.
-
On-target resistance primarily involves secondary mutations within the ALK kinase domain that interfere with drug binding.[4] ALK gene amplification, leading to overexpression of the ALK fusion protein, is another on-target mechanism, though it is less common with more potent second and third-generation inhibitors.[7]
-
Off-target resistance involves the activation of alternative signaling pathways that bypass the need for ALK signaling.[8] These "bypass pathways" can include the activation of other receptor tyrosine kinases such as EGFR, MET, and IGF-1R.[8][9]
Experimental Protocols
The determination of cross-resistance profiles relies on robust in vitro experimental models. Below are summarized methodologies for key experiments.
Generation of ALK-Resistant Cell Lines
-
Parental Cell Line: Start with a cancer cell line that is sensitive to ALK inhibitors and harbors an ALK fusion, such as the NSCLC cell line H3122 (EML4-ALK variant 1) or the murine pro-B cell line Ba/F3 engineered to express EML4-ALK.[10][11]
-
Dose Escalation: Expose the parental cells to gradually increasing concentrations of an ALK inhibitor (e.g., Crizotinib) over a prolonged period (typically 3-6 months).[10]
-
Selection of Resistant Clones: Culture the cells in the presence of a constant, high concentration of the inhibitor to select for resistant populations.
-
Characterization: Analyze the resistant cell lines for the presence of ALK mutations (via sequencing), ALK gene amplification (via FISH or qPCR), and changes in signaling pathways (via Western blotting or phospho-RTK arrays).[12]
Drug Sensitivity and IC50 Determination Assay
-
Cell Seeding: Plate the parental and resistant cell lines in 96-well plates at a predetermined optimal density.[13]
-
Drug Treatment: Treat the cells with a serial dilution of the ALK inhibitors to be tested.[13]
-
Incubation: Incubate the cells for a specified period, typically 72 hours.
-
Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay, such as the MTT, MTS, or resazurin reduction assay.[14]
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration. The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve.[15]
Conclusion
The development of resistance to Crizotinib and subsequent-generation ALK inhibitors is a significant clinical challenge. A thorough understanding of the cross-resistance profiles, driven by specific ALK mutations and the activation of bypass signaling pathways, is crucial for optimizing treatment strategies for patients with ALK-positive NSCLC. The continued development of novel inhibitors with broader activity against resistant mutants and the exploration of combination therapies to overcome bypass track resistance are active areas of research that hold promise for improving patient outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. From crizotinib to lorlatinib: continuous improvement in precision treatment of ALK-positive non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new ALK inhibitor overcomes resistance to first‐ and second‐generation inhibitors in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ALK Gene Editing - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 10. pnas.org [pnas.org]
- 11. Utility of the Ba/F3 cell system for exploring on‐target mechanisms of resistance to targeted therapies for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elucidation of Resistance Mechanisms to Second-Generation ALK Inhibitors Alectinib and Ceritinib in Non–Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Crizotinib's Efficacy in ALK-Positive Lung Cancer: A Comparative Analysis Across Different Fusion Variants
A comprehensive guide for researchers and drug development professionals on the differential response to Crizotinib among various ALK fusion variants in non-small cell lung cancer.
The discovery of anaplastic lymphoma kinase (ALK) gene rearrangements as oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) has revolutionized the treatment landscape for these patients. Crizotinib, a first-generation ALK tyrosine kinase inhibitor (TKI), was the first targeted therapy approved for this indication, demonstrating significant clinical benefit. However, the magnitude and duration of response to Crizotinib are not uniform across all patients with ALK-rearranged NSCLC. Emerging evidence suggests that the specific ALK fusion variant plays a crucial role in determining the sensitivity and resistance to this therapy. This guide provides a comparative analysis of Crizotinib's effect on different ALK fusion variants, supported by clinical and preclinical data.
Data Presentation: Clinical and In Vitro Efficacy of Crizotinib
The therapeutic efficacy of Crizotinib varies depending on the specific ALK fusion partner. Clinical studies have demonstrated differences in Objective Response Rates (ORR) and Progression-Free Survival (PFS) among patients harboring different EML4-ALK variants and other less common fusion partners. In vitro studies measuring the half-maximal inhibitory concentration (IC50) further corroborate these clinical observations, indicating intrinsic differences in the sensitivity of various ALK fusion proteins to Crizotinib.
| ALK Fusion Variant | Crizotinib Efficacy Metric | Value | Reference |
| EML4-ALK Variant 1 (v1) | Median PFS | 11.0 months | [1][2][3] |
| Objective Response Rate (ORR) | 74% | [1][2] | |
| EML4-ALK Variant 2 (v2) | Median PFS | Appears longer than other EML4-ALK variants (borderline p-value) | [4][5] |
| In Vitro Sensitivity | Higher sensitivity to Crizotinib than v1 or v3 | [1] | |
| EML4-ALK Variant 3a/b (v3) | Median PFS | Worse PFS outcome compared to non-v3 fusions | [6] |
| Objective Response Rate (ORR) | Generally lower than v1 | [1][2] | |
| Non-EML4-ALK Fusions | Median PFS | Significantly shorter (8.5 months) compared to EML4-ALK fusions (18.2 months) | [7][8] |
| Multiple ALK Fusions | Median PFS | Worse mPFS (8.4 months) compared to single fusions (13.8 months) | [7][8] |
| TFG-ALK | In Vitro IC50 | 87.36 nmol/L | [9] |
| PRKAR1A-ALK | In Vitro IC50 | 461.8 nmol/L | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of Crizotinib's efficacy.
Identification of ALK Fusion Variants by Reverse Transcription Polymerase Chain Reaction (RT-PCR)
This method is employed to detect and identify specific ALK fusion transcripts in tumor specimens.
-
RNA Extraction: Total RNA is extracted from formalin-fixed paraffin-embedded (FFPE) tumor tissue sections using a commercially available kit optimized for FFPE samples. The concentration and purity of the extracted RNA are determined using a spectrophotometer.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of random primers and oligo(dT) primers.
-
Multiplex PCR: A multiplex PCR is performed using a set of forward primers specific to the different exons of the fusion partner gene (e.g., EML4) and a reverse primer specific to the ALK gene. This allows for the simultaneous amplification of different fusion variants.
-
Product Analysis: The PCR products are analyzed by gel electrophoresis to identify the presence and size of the amplicons. The identity of the fusion variant is confirmed by Sanger sequencing of the PCR product.
Determination of Crizotinib IC50 by Cell Viability Assay
This assay is used to determine the concentration of Crizotinib that inhibits the growth of cancer cells by 50%.
-
Cell Culture: Cancer cell lines expressing different ALK fusion variants are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Drug Treatment: A serial dilution of Crizotinib is prepared, and the cells are treated with a range of concentrations. Control wells receive vehicle (DMSO) only.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the drug to exert its effect.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorometric assay like AlamarBlue. These assays measure the metabolic activity of viable cells.
-
Data Analysis: The absorbance or fluorescence is measured using a plate reader. The data is normalized to the control wells, and the IC50 value is calculated by fitting the dose-response data to a sigmoidal curve using statistical software.
Mandatory Visualization
dot
Caption: EML4-ALK signaling and Crizotinib's mechanism of action.
dot
Caption: Workflow for comparing Crizotinib efficacy.
References
- 1. ascopubs.org [ascopubs.org]
- 2. ascopubs.org [ascopubs.org]
- 3. Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Identification of Novel Variant of EML4-ALK Fusion Gene in NSCLC: Potential Benefits of the RT-PCR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crizotinib: a novel and first-in-class multitargeted tyrosine kinase inhibitor for the treatment of anaplastic lymphoma kinase rearranged non-small cell lung cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
Crizotinib's Tale of Two Targets: A Comparative Analysis of Efficacy in ALK- and ROS1-Positive Cancer Models
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals comparing the preclinical and clinical efficacy of crizotinib in anaplastic lymphoma kinase (ALK)-positive and c-ros oncogene 1 (ROS1)-positive cancer models. This document synthesizes available experimental data to provide a clear comparison of the drug's performance against these two distinct oncogenic drivers.
Crizotinib, a first-in-class tyrosine kinase inhibitor, has demonstrated remarkable clinical success in treating non-small cell lung cancer (NSCLC) harboring specific genetic alterations. This guide provides a detailed comparison of its efficacy in two of its primary targets: ALK and ROS1 fusion proteins. While both are receptor tyrosine kinases and share some homology, the response to crizotinib in cancers driven by these respective fusions exhibits notable differences in both preclinical models and clinical outcomes.
Data Presentation: A Head-to-Head Comparison
To facilitate a clear understanding of crizotinib's differential efficacy, the following tables summarize key quantitative data from in vitro and in vivo studies, as well as clinical trials.
In Vitro Sensitivity of Cancer Cell Lines to Crizotinib
| Cell Line | Cancer Type | Genetic Alteration | Crizotinib IC₅₀ (nM) | Reference |
| H3122 | NSCLC | EML4-ALK | 96 | [1] |
| H2228 | NSCLC | EML4-ALK | 311.26 | [2] |
| Karpas 299 | Anaplastic Large Cell Lymphoma | NPM-ALK | 54.1 | [3] |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | NPM-ALK | 53.4 | [3] |
| BaF3/FIG-ROS1 | Engineered Cell Line | FIG-ROS1 | 10 | [1] |
Note: IC₅₀ values can vary between studies due to different experimental conditions.
In Vivo Efficacy of Crizotinib in Xenograft Models
| Xenograft Model | Cancer Type | Genetic Alteration | Crizotinib Dose | Tumor Growth Inhibition | Reference |
| H3122 | NSCLC | EML4-ALK | 50 mg/kg/day | Significant tumor regression | [4] |
| Karpas 299 | Anaplastic Large Cell Lymphoma | NPM-ALK | 100 mg/kg/day | Complete tumor regression | [5] |
Detailed percentage of tumor growth inhibition is often not reported in a standardized manner across different studies.
Clinical Efficacy of Crizotinib in NSCLC Patients
| Parameter | ALK-Positive NSCLC | ROS1-Positive NSCLC | Reference |
| Objective Response Rate (ORR) | ~60-74% | ~70-83% | [3][6][7][8] |
| Median Progression-Free Survival (PFS) | ~7.7-10.9 months | ~19.3 months | [4][6][8] |
| Median Duration of Response (DoR) | ~49.1 weeks | ~17.6-19.7 months | [7] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the downstream signaling pathways activated by ALK and ROS1 fusion proteins, which are subsequently inhibited by crizotinib.
References
- 1. researchgate.net [researchgate.net]
- 2. Feasibility study of in vitro drug sensitivity assay of advanced non-small cell lung adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medschool.vanderbilt.edu [medschool.vanderbilt.edu]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. onclive.com [onclive.com]
- 6. Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crizotinib inhibition of ROS1-positive tumours in advanced non-small-cell lung cancer: a Canadian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the effectiveness of alectinib versus crizotinib followed by alectinib in patients with ALK-positive advanced non-small-cell lung cancer in real-world setting and in the ALEX study - PMC [pmc.ncbi.nlm.nih.gov]
Validating Novel Biomarkers of Response to Crizotinib Acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established and novel biomarkers for predicting response to Crizotinib acetate, a tyrosine kinase inhibitor (TKI) targeting ALK, ROS1, and MET alterations. The content is designed to assist researchers and drug development professionals in designing and interpreting experiments for biomarker validation. We present quantitative data on Crizotinib efficacy, detailed experimental protocols for biomarker detection, and visualizations of the relevant signaling pathways.
Established and Novel Biomarkers of Crizotinib Response
Crizotinib was initially developed as a MET inhibitor but has shown significant efficacy in patients with tumors harboring specific genetic alterations in ALK and ROS1. These have become the established biomarkers for Crizotinib therapy. More recently, MET amplification and MET exon 14 skipping mutations have also been validated as predictive biomarkers. Research is ongoing to identify novel fusion partners and other genetic alterations that confer sensitivity to Crizotinib.
Data on Crizotinib Efficacy by Biomarker
The following tables summarize the prevalence of key biomarkers in Non-Small Cell Lung Cancer (NSCLC) and the corresponding efficacy of Crizotinib in these patient populations.
| Biomarker | Prevalence in NSCLC | Crizotinib Objective Response Rate (ORR) | Crizotinib Median Progression-Free Survival (PFS) |
| Established Biomarkers | |||
| ALK Rearrangements | 3-7%[1] | ~60%[2] | ~9.7 - 10.9 months[1][2] |
| ROS1 Rearrangements | 1-2%[3][4] | 66-72%[3][5][6] | ~19.2 - 20.9 months[3][5] |
| High-Level MET Amplification (MET/CEP7 ratio ≥4) | 1-5% | 38.1% | 6.7 months[7] |
| MET Exon 14 Skipping | ~3%[8] | 32%[9] | 7.3 months[9] |
| Novel Biomarkers | |||
| Novel ALK Fusions (e.g., BCL11A-ALK) | Rare | Case-dependent, response observed[10] | Not broadly established |
| Novel ROS1 Fusions (e.g., WNK1-ROS1, SLC12A2-ROS1) | Rare | Case-dependent, response observed[11][12] | Not broadly established |
| Novel MET Fusions (e.g., ARL1-MET, EML4-MET) | Very Rare (0.2-0.3%)[13] | Case-dependent, response observed[14][15] | 4.0 to 14.0 months in a small cohort[13] |
Experimental Protocols for Biomarker Validation
Accurate and reproducible biomarker detection is critical for patient selection and clinical trial enrollment. The following are detailed protocols for the most common methods used to validate ALK, ROS1, and MET status in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
Fluorescence In Situ Hybridization (FISH) for ALK Rearrangement
Principle: This method uses fluorescently labeled DNA probes that bind to the ALK gene on chromosome 2. A "break-apart" probe strategy is employed, where two differently colored probes bind to regions flanking the ALK breakpoint. In a normal cell, the two colors appear as a single fused signal. In a cell with an ALK rearrangement, the probes are separated, resulting in distinct red and green signals.
Detailed Protocol:
-
Specimen Preparation:
-
Use 4-5 micron thick sections from a formalin-fixed, paraffin-embedded (FFPE) tumor block.
-
Ensure fixation in 10% neutral buffered formalin for 6-48 hours. Avoid decalcified specimens.
-
-
Pre-treatment:
-
Deparaffinize slides in xylene and rehydrate through a series of ethanol washes.
-
Perform heat-induced epitope retrieval (HIER) in a pre-treatment solution at 80°C for 30 minutes.
-
Digest with a protease solution to permeabilize the cells.
-
-
Probe Hybridization:
-
Use an FDA-approved ALK break-apart probe (e.g., Vysis ALK Break Apart FISH Probe Kit).
-
Apply the probe to the slide and cover with a coverslip.
-
Co-denature the probe and target DNA on a hot plate.
-
Hybridize overnight in a humidified chamber at 37°C.
-
-
Post-Hybridization Washes:
-
Wash slides in a stringent wash buffer to remove unbound probe.
-
-
Counterstaining and Visualization:
-
Apply DAPI counterstain to visualize the cell nuclei.
-
Analyze under a fluorescence microscope with appropriate filters.
-
-
Interpretation:
-
Score a minimum of 50-100 non-overlapping tumor cell nuclei.
-
Positive Result: ≥15% of tumor cells show split red and green signals (separated by at least two signal diameters) or an isolated red signal.
-
Negative Result: <15% of cells show the rearrangement pattern.
-
Immunohistochemistry (IHC) for ALK Protein Expression
Principle: IHC detects the presence of the ALK fusion protein in tumor cells using a specific primary antibody. An enzymatic reaction results in a colored precipitate at the site of the antibody-antigen binding, which can be visualized under a light microscope.
Detailed Protocol:
-
Specimen Preparation:
-
Use 4-5 micron thick FFPE sections on positively charged slides.
-
-
Staining Procedure (Automated):
-
Use an FDA-approved assay such as the VENTANA ALK (D5F3) CDx Assay on a BenchMark series automated stainer.
-
Deparaffinization and Antigen Retrieval: On-board deparaffinization followed by heat-induced epitope retrieval using a high pH buffer.
-
Primary Antibody Incubation: Incubate with the rabbit monoclonal primary antibody (clone D5F3).
-
Detection: Use a sensitive detection system (e.g., OptiView DAB IHC Detection Kit with amplification).
-
Counterstaining: Counterstain with hematoxylin.
-
-
Interpretation (Binary Scoring):
-
Positive Result: Strong, granular cytoplasmic staining in tumor cells. Any intensity of specific staining is considered positive.
-
Negative Result: Absence of specific staining in tumor cells.
-
A negative control with a rabbit monoclonal isotype control should be run for each case.
-
Next-Generation Sequencing (NGS) for Fusion Detection
Principle: NGS allows for the simultaneous analysis of multiple genes and types of alterations, including gene fusions. For fusion detection, RNA-based NGS is generally preferred as it directly sequences the fusion transcripts.
Detailed Workflow:
-
Nucleic Acid Extraction:
-
Extract high-quality RNA from FFPE tumor sections.
-
-
Library Preparation:
-
RNA Quality Control: Assess RNA integrity (e.g., using RIN or DV200 values).
-
cDNA Synthesis: Reverse transcribe RNA into cDNA.
-
Target Enrichment: Use a targeted RNA panel that includes probes for ALK, ROS1, MET, and other relevant genes. Anchored multiplex PCR or hybrid capture-based methods can be used.
-
-
Sequencing:
-
Sequence the prepared libraries on an NGS platform (e.g., Illumina MiSeq or NextSeq).
-
-
Bioinformatic Analysis:
-
Data Quality Control: Assess sequencing data quality.
-
Alignment: Align reads to the human reference genome.
-
Fusion Calling: Use a validated fusion calling algorithm to identify fusion transcripts. The algorithm should be able to detect both known and novel fusion partners.
-
-
Interpretation:
-
Report the identified fusion partners and the specific breakpoints.
-
The presence of a known or likely pathogenic fusion transcript is considered a positive result.
-
Signaling Pathways and Crizotinib's Mechanism of Action
Crizotinib is a competitive inhibitor of the ATP-binding pocket of several tyrosine kinases, including ALK, ROS1, and MET.[5] By blocking the phosphorylation and subsequent activation of these kinases, Crizotinib inhibits downstream signaling pathways that are crucial for tumor cell proliferation, survival, and migration.
ALK Signaling Pathway
Oncogenic ALK fusion proteins lead to ligand-independent dimerization and constitutive activation of the ALK kinase domain. This results in the activation of several downstream pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[2][16][17]
References
- 1. Figure 1 from Molecular Pathways Molecular Pathways : ROS 1 Fusion Proteins in Cancer | Semantic Scholar [semanticscholar.org]
- 2. asuragen.com [asuragen.com]
- 3. researchgate.net [researchgate.net]
- 4. zytovision.com [zytovision.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Concomitant mutation status of ALK-rearranged non-small cell lung cancers and its prognostic impact on patients treated with crizotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molecular.abbott [molecular.abbott]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. labs.iqvia.com [labs.iqvia.com]
- 12. ALK Rearrangement for NSCLC by FISH | MLabs [mlabs.umich.edu]
- 13. Signaling by MET | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Spectrum of Mechanisms of Resistance to Crizotinib and Lorlatinib in ROS1 Fusion-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Next-Generation Sequencing (NGS) Technologies: Advances in Fusion Gene Detection and Targeted Therapy - CD Genomics [cd-genomics.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. researchgate.net [researchgate.net]
Crizotinib's CNS penetration compared to next-generation inhibitors
For researchers, scientists, and drug development professionals, understanding the central nervous system (CNS) penetration of targeted therapies is critical, especially in cancers with a high propensity for brain metastases, such as anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC). This guide provides an objective comparison of the CNS penetration and efficacy of the first-generation ALK inhibitor, crizotinib, against its next-generation counterparts.
Crizotinib, while a landmark in targeted therapy for ALK-positive NSCLC, has demonstrated limited efficacy in treating and preventing brain metastases due to its poor penetration of the blood-brain barrier.[1][2] This limitation spurred the development of next-generation ALK inhibitors with improved CNS activity. This guide presents a comprehensive overview of the comparative CNS penetration of crizotinib versus alectinib, brigatinib, ceritinib, and lorlatinib, supported by experimental data.
Quantitative Comparison of CNS Penetration and Efficacy
The following tables summarize key quantitative data from clinical studies, offering a clear comparison of crizotinib and next-generation ALK inhibitors in terms of their ability to penetrate the CNS and control brain metastases.
Table 1: Cerebrospinal Fluid (CSF) to Plasma Ratio
| Drug | Generation | CSF-to-Plasma Ratio | Notes |
| Crizotinib | First | 0.0026 | Indicates very low CNS penetration. |
| Alectinib | Second | ~0.79 | Demonstrates significantly higher CNS penetration compared to crizotinib. |
| Brigatinib | Second | - | Data on CSF-to-plasma ratio is less consistently reported in readily available literature. |
| Ceritinib | Second | ~0.13-0.35 | Shows better CNS penetration than crizotinib, but less than alectinib and lorlatinib. |
| Lorlatinib | Third | ~0.77 | Exhibits high CNS penetration, comparable to alectinib. |
Table 2: Clinical Efficacy in Patients with Brain Metastases (First-Line Treatment)
| Drug | Study | Median Progression-Free Survival (PFS) in Patients with Baseline Brain Metastases (months) | Intracranial Objective Response Rate (ORR) in Patients with Measurable Baseline Brain Metastases (%) |
| Crizotinib | ALEX | 7.4 | 50 |
| Alectinib | ALEX | Not Reached | 81 |
| Crizotinib | ALTA-1L | 5.5 | 26 |
| Brigatinib | ALTA-1L | 24.0 | 78 |
| Crizotinib | CROWN | 7.2 | 26 |
| Lorlatinib | CROWN | Not Reached | 82 |
Table 3: Clinical Efficacy in Patients with Brain Metastases (Post-Crizotinib)
| Drug | Study | Median Intracranial PFS (months) | Intracranial ORR (%) |
| Alectinib | Phase II (pooled) | 10.3 | 64 |
| Brigatinib | ALTA | 18.4 | 67 |
| Ceritinib | ASCEND-1 | 6.9 | 36-63 |
| Lorlatinib | Phase II | 19.5 | 66 |
Experimental Protocols
The data presented in this guide are derived from rigorously conducted clinical trials and preclinical studies. Below are detailed methodologies for key experiments cited.
Quantification of Drug Concentration in Plasma and Cerebrospinal Fluid (CSF) by LC-MS/MS
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the simultaneous determination of ALK inhibitors and their metabolites in human plasma and CSF.[3][4][5]
Sample Preparation:
-
Plasma or CSF samples are thawed at room temperature.
-
An internal standard (a stable isotope-labeled version of the drug) is added to a specific volume of the sample.
-
Proteins are precipitated by adding a solvent such as acetonitrile containing 0.1% formic acid.
-
The mixture is vortexed and then centrifuged at high speed (e.g., 10,000 rpm) to pellet the precipitated proteins.
-
The supernatant is collected, and a portion is injected into the LC-MS/MS system.[5]
Chromatographic Separation:
-
Separation is achieved on a C18 analytical column.
-
A gradient elution is typically used with a mobile phase consisting of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
Mass Spectrometric Detection:
-
The mass spectrometer is operated in the positive ion mode using multiple reaction monitoring (MRM).
-
Specific precursor-to-product ion transitions are monitored for the drug and its internal standard to ensure accurate quantification.[3]
Assessment of CNS Tumor Response: RANO-BM Criteria
The Response Assessment in Neuro-Oncology Brain Metastases (RANO-BM) criteria provide a standardized framework for evaluating the response of brain metastases to treatment in clinical trials.[6][7][8]
Key Definitions:
-
Target Lesions: Up to 5 measurable lesions (longest diameter ≥10 mm) are selected at baseline.
-
Non-Target Lesions: All other intracranial lesions.
-
Measurable Disease: A lesion with a longest diameter of at least 10 mm.[7]
Response Categories: [6]
-
Complete Response (CR): Disappearance of all target and non-target lesions, with no new lesions, and the patient is off corticosteroids.
-
Partial Response (PR): At least a 30% decrease in the sum of the longest diameters of target lesions compared to baseline, with no progression of non-target lesions, no new lesions, and stable or reduced corticosteroid dose.
-
Progressive Disease (PD): At least a 20% increase in the sum of the longest diameters of target lesions compared to the smallest sum recorded, or unequivocal progression of non-target lesions, or the appearance of new lesions.
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
In Vivo Assessment of CNS Penetration
Preclinical in vivo models, such as murine models, are essential for evaluating the CNS penetration of drug candidates.[9][10][11]
Experimental Workflow:
-
Animal Model: Utilize appropriate mouse or rat strains.
-
Drug Administration: Administer the ALK inhibitor via a relevant route (e.g., oral gavage).
-
Sample Collection: At predetermined time points, collect blood and brain tissue. CSF may also be collected from the cisterna magna.
-
Sample Processing: Plasma is separated from blood. Brain tissue is homogenized.
-
Drug Quantification: Drug concentrations in plasma, brain homogenate, and CSF are determined using LC-MS/MS.
-
Calculation of CNS Penetration: The brain-to-plasma ratio or CSF-to-plasma ratio is calculated to assess the extent of CNS penetration.
Visualizations
The following diagrams illustrate the ALK signaling pathway and a typical experimental workflow for assessing CNS drug penetration.
Figure 1: Simplified ALK signaling pathway.
Figure 2: Experimental workflow for CNS drug penetration.
References
- 1. Frontiers | Comparison of Clinical Efficacy of Alectinib Versus Crizotinib in ALK-Positive Non-Small Cell Lung Cancer: A Meta-Analysis [frontiersin.org]
- 2. Efficacy and survival outcomes of alectinib vs. crizotinib in ALK‑positive NSCLC patients with CNS metastases: A retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple and sensitive LC-MS/MS method for simultaneous determination of crizotinib and its major oxidative metabolite in human plasma: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chalcogen.ro [chalcogen.ro]
- 6. radiopaedia.org [radiopaedia.org]
- 7. O7.01: RESPONSE ASSESSMENT IN NEURO-ONCOLOGY (RANO) CRITERIA FOR BRAIN METASTASES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Response assessment criteria for brain metastases: proposal from the RANO group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Blood-brain barrier models: in vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Crizotinib Acetate
Crizotinib is categorized as a cytotoxic (antineoplastic) drug, which is considered hazardous waste.[1][2] Proper handling and disposal are critical to protect laboratory personnel, the public, and the environment from exposure.[1][3] Disposal procedures must comply with all applicable federal, state, and local regulations for hazardous pharmaceutical waste.[4] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][6]
Immediate Safety Information: Personal Protective Equipment (PPE)
When handling crizotinib acetate powder, solutions, or any contaminated materials, personnel must wear appropriate PPE to prevent skin contact, eye exposure, and inhalation.[7] Contaminated work clothing should not be allowed out of the workplace.[7][8]
| PPE Item | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-tested gloves.[9] | Provides a barrier against chemical absorption through the skin. Double-gloving is a standard precaution. |
| Gown | Disposable, impermeable gown with long sleeves and cuffs.[10] | Protects skin and personal clothing from contamination by spills or aerosols. |
| Eye/Face Protection | Safety goggles with side shields or a face shield.[7] | Prevents exposure to the eyes from splashes or aerosolized drug powder. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If exposure limits are exceeded, a full-face respirator may be necessary.[7] | Minimizes the risk of inhaling hazardous drug particles. |
Logistical and Operational Plan: Waste Segregation and Containment
A crucial aspect of managing this compound waste is strict segregation from other waste streams.[1] Any item that comes into contact with the drug, regardless of the amount, must be treated as cytotoxic waste.[1]
| Waste Category | Container Type | Labeling and Color |
| Non-Sharp Solid Waste | Leak-proof, puncture-resistant container with a secure lid.[1] | Labeled with the universal cytotoxic symbol. Typically a yellow container with a purple lid or a red container.[1][2] |
| Sharps Waste | Puncture-proof sharps container specifically designated for cytotoxic waste.[1][10] | Labeled with the universal cytotoxic symbol. Typically red or purple-lidded.[1][2] |
| Liquid Waste | Closed, leak-proof container. | Labeled as "Cytotoxic Waste." Note: It is prohibited to dispose of hazardous pharmaceutical waste via sewering (down the drain or toilet).[6][11] |
| Contaminated PPE | Place in the designated cytotoxic waste container before exiting the handling area.[1][10] | Labeled with the universal cytotoxic symbol.[1] |
Step-by-Step Disposal Procedures
Routine Disposal of Contaminated Items:
-
Don PPE: Before handling any waste, ensure all required PPE is worn correctly.
-
Segregate Waste at Point of Use: Immediately place any item that has come into contact with this compound into the appropriate cytotoxic waste container. This includes vials, syringes, pipette tips, gloves, gowns, and bench paper.[10]
-
Handle with Care: Do not disconnect IV infusion lines from bags; dispose of the entire assembly as a single unit.[10] Avoid crushing or breaking tablets.
-
Secure Containers: Once a waste container is full, securely seal it. Do not overfill containers.
-
Store for Pickup: Store the sealed containers in a designated, secure area away from general traffic, awaiting pickup by a certified hazardous waste transporter.[2]
-
Doff PPE and Hand Hygiene: Remove PPE and dispose of it as cytotoxic waste.[10] Perform hand hygiene thoroughly after the procedure.[12]
Accidental Spill Cleanup:
-
Evacuate and Secure Area: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Put on a full set of cytotoxic-rated PPE, including double gloves and respiratory protection.
-
Contain the Spill: Cover the spill with absorbent pads, working from the outside in to prevent it from spreading.[10]
-
Collect Waste: Carefully collect all contaminated materials (absorbent pads, broken glass, etc.) using spark-proof tools if necessary.[7] Place everything into a designated cytotoxic waste container.[10]
-
Clean the Area: Decontaminate the spill surface with an appropriate cleaning agent, and dispose of all cleaning materials as cytotoxic waste.
-
Document the Incident: Report and document the spill according to your institution's safety protocols.[10]
Workflow for this compound Disposal
Caption: Workflow for the safe handling and disposal of this compound waste.
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. sharpsmart.co.uk [sharpsmart.co.uk]
- 3. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. wiggin.com [wiggin.com]
- 7. echemi.com [echemi.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 11. mcfenvironmental.com [mcfenvironmental.com]
- 12. cleanchemlab.com [cleanchemlab.com]
Essential Safety and Logistical Information for Handling Crizotinib Acetate
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Crizotinib acetate is paramount. This guidance provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Crizotinib is classified as a hazardous drug, and personnel should adhere to strict protocols to minimize exposure.[1][2] It is suspected of causing genetic defects, may cause an allergic skin reaction, and causes serious eye irritation.[3][4][5] Therefore, a comprehensive safety plan, including the correct use of personal protective equipment (PPE), is critical.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the required equipment.
| Body Part | Required PPE | Standard/Specification |
| Hands | Double gloves (chemotherapy-grade) | ASTM D6978-05 compliant[1] |
| Eyes/Face | Safety goggles with side-shields or face shield | EN 166 or ANSI Z87.1 compliant[4][6][7] |
| Body | Disposable gown (impervious) | --- |
| Respiratory | NIOSH-approved respirator | Recommended if there is a risk of aerosol or dust formation[4][7][8] |
Procedural Guidance for Safe Handling
1. Preparation and Handling:
-
All manipulations of this compound should be performed in a designated area, such as a chemical fume hood or a biological safety cabinet, to avoid inhalation of dust or aerosols.[7]
-
Ensure that an eyewash station and safety shower are readily accessible.[4][8]
-
Avoid direct contact with the skin, eyes, and clothing.[9]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][7]
2. Spill Management:
-
In the event of a spill, evacuate the area and prevent further spread.
-
Use a cytotoxic spill kit for cleanup.[2]
-
Absorb liquids with an inert material and place all contaminated materials into a sealed, labeled container for hazardous waste disposal.[8]
-
Decontaminate the area with an appropriate cleaning agent.
3. Disposal Plan:
-
All waste contaminated with this compound, including used PPE, vials, and cleaning materials, must be disposed of as cytotoxic waste.[1]
-
Place waste in a designated, leak-proof, and clearly labeled container.[2]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
References
- 1. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kingstonhsc.ca [kingstonhsc.ca]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.cn]
- 5. echemi.com [echemi.com]
- 6. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. abmole.com [abmole.com]
- 9. cdn.pfizer.com [cdn.pfizer.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
